Tris(4-bromophenyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86666. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N-bis(4-bromophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVCYGHAUGABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347202 | |
| Record name | Tris(4-bromophenyl)amine | |
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Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-58-9 | |
| Record name | Tris(4-bromophenyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4316-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86666 | |
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| Record name | Tris(4-bromophenyl)amine | |
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| Record name | Tris(4-bromophenyl)amine | |
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Foundational & Exploratory
Tris(4-bromophenyl)amine: A Comprehensive Technical Guide
CAS Number: 4316-58-9
This technical guide provides an in-depth overview of Tris(4-bromophenyl)amine, a key building block in the development of advanced organic materials. It is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development. This document details the compound's properties, synthesis, and applications, with a focus on experimental protocols and data presentation.
Core Properties
This compound is a triarylamine compound characterized by a central nitrogen atom bonded to three 4-bromophenyl groups. Its chemical structure lends itself to a range of applications, particularly in the synthesis of hole-transporting materials and luminescent polymers.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 4316-58-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₂Br₃N | [1][3][6] |
| Molecular Weight | 482.01 g/mol | [3][5] |
| Appearance | White to pale green crystalline powder | [4][7] |
| Melting Point | 141-143 °C (lit.) | [1][4][5][8] |
| Boiling Point | 514.9 ± 45.0 °C at 760 mmHg | [1][4] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in toluene | [4][9] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
| Spectral Data | Key Features |
| ¹H NMR (CDCl₃) | The spectrum typically shows two doublets in the aromatic region, corresponding to the ortho and meta protons of the bromophenyl groups.[2][10] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| FT-IR | Characteristic peaks for C-N stretching, C-Br stretching, and aromatic C-H and C=C vibrations are observed. |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through several established cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most common and effective routes.
Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.
Reaction Scheme:
References
- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound(4316-58-9) 1H NMR spectrum [chemicalbook.com]
- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C18H12Br3N | CID 258027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. This compound | 4316-58-9 [chemicalbook.com]
- 10. This compound | 4316-58-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to Tris(4-bromophenyl)amine for Advanced Research
This technical guide provides a comprehensive overview of Tris(4-bromophenyl)amine, a critical building block in the fields of organic electronics and materials science. Tailored for researchers, scientists, and professionals in drug development and materials engineering, this document details the molecule's physicochemical properties, synthesis protocols, and its pivotal role in the development of advanced functional materials.
Core Molecular Data
This compound is a triarylamine derivative characterized by three 4-bromophenyl groups attached to a central nitrogen atom. Its structure makes it an excellent precursor for the synthesis of a wide array of organic materials through cross-coupling reactions.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₈H₁₂Br₃N[1][2] |
| Molecular Weight | 482.01 g/mol [3][4][5] |
| CAS Number | 4316-58-9[1][2] |
| Appearance | Off-white to pale green powder |
| Melting Point | 141-143 °C[3][4][6] |
| Boiling Point | 514.9 ± 45.0 °C at 760 mmHg[2][6] |
| Density | 1.8 ± 0.1 g/cm³[2][6] |
| IUPAC Name | 4-bromo-N,N-bis(4-bromophenyl)aniline[1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the electrophilic bromination of triphenylamine (B166846). The bromine atoms serve as versatile handles for subsequent functionalization, typically via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to construct more complex, conjugated systems for electronic applications.[1][6]
Experimental Protocol: Synthesis via Direct Bromination of Triphenylamine
This protocol details a common laboratory-scale synthesis of this compound.[7]
Materials:
-
Triphenylamine (1.2 g, 5 mmol)
-
Chloroform (B151607) (8 mL total)
-
Bromine (0.5 mL, 20 mmol)
-
Water
Procedure:
-
Dissolution: Dissolve triphenylamine (1.2 g, 5 mmol) in 5 mL of chloroform in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (0.5 mL dissolved in 3 mL of chloroform) to the reaction mixture over 30 minutes. The solution will turn a distinct green color.
-
Reaction: Stir the resulting green solution for an additional hour at 0 °C.
-
Precipitation: Pour the reaction mixture into a 20 mL solution of a 1:1 ethanol:water mixture. This will cause the product to precipitate out of the solution.
-
Filtration: Filter the solid product under vacuum.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot chloroform (approx. 4 mL).
-
Crystallization: Add 15 mL of hot ethanol to the chloroform solution. Allow the product to crystallize overnight at -18 °C.
-
Isolation: Isolate the purified crystals by filtration and dry under vacuum.
The following diagram illustrates the workflow for this synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Core Applications and Logical Relationships
This compound is a cornerstone intermediate in materials science, primarily for its role in organic electronics. The bromine substituents are key functionalization points for building larger, conjugated molecules used in Organic Light-Emitting Diodes (OLEDs) and Covalent-Organic Polymers (COPs).[1][6]
In OLEDs, derivatives of this compound are frequently used as hole-transporting materials (HTMs). The triphenylamine core provides good hole mobility and the ability to form stable amorphous films, which are crucial for device efficiency and longevity.[8] The bromo-substituents allow for tuning of the electronic properties and for building extended molecular structures that enhance charge transport.[6][8]
The logical relationship for its application in OLED material synthesis is outlined in the diagram below.
Caption: Role of this compound in OLED material development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Tris(4-bromophenyl)amine from Triphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tris(4-bromophenyl)amine from triphenylamine (B166846), a key intermediate in the development of advanced materials for organic electronics. This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents comparative data to aid in the selection of the most suitable synthetic route.
Introduction
This compound is a triphenylamine derivative characterized by the presence of three bromine atoms at the para positions of the phenyl rings.[1] This symmetrical, star-shaped molecule serves as a versatile building block in the synthesis of a wide range of functional organic materials.[1] Its unique electronic and photophysical properties make it a valuable precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and porous luminescent covalent-organic polymers (COPs).[1] The synthesis of high-purity this compound is therefore a critical step in the advancement of these technologies.[2]
The primary synthetic route to this compound is the direct electrophilic bromination of triphenylamine.[1] This guide will focus on two common methods for this transformation: direct bromination using molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).
Reaction Mechanism and Synthesis Workflow
The synthesis of this compound from triphenylamine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The lone pair of electrons on the central nitrogen atom of triphenylamine activates the three phenyl rings, making them susceptible to electrophilic attack. The bromine atoms are directed to the para positions due to steric hindrance at the ortho positions and the electronic-directing effect of the amine group.
Below is a diagram illustrating the general mechanism of electrophilic aromatic substitution and the overall experimental workflow for the synthesis of this compound.
Comparative Synthesis Data
The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data for the two primary synthetic methods.
| Parameter | Method 1: Bromine (Br₂) | Method 2: N-Bromosuccinimide (NBS) |
| Starting Material | Triphenylamine | Triphenylamine |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform (B151607) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reported Yield | 84%[1] | 62%[1] |
| Purity | High (after recrystallization) | High (after purification) |
| Key Advantages | Higher reported yield | Milder, more selective reagent |
| Key Disadvantages | Use of hazardous bromine | Lower reported yield |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using both molecular bromine and N-bromosuccinimide.
Method 1: Synthesis using Bromine (Br₂)
This protocol is adapted from a literature procedure.[3]
Materials:
-
Triphenylamine (1.2 g, 5 mmol)
-
Chloroform (8 mL)
-
Bromine (0.5 mL, dissolved in 3 mL of chloroform, 20 mmol)
-
Water
Procedure:
-
Dissolve triphenylamine (1.2 g, 5 mmol) in 5 mL of chloroform in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (0.5 mL in 3 mL of chloroform) to the stirred triphenylamine solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the resulting green solution at 0 °C for an additional hour.
-
Pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with the ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot chloroform (approximately 4 mL).
-
Add hot ethanol (approximately 15 mL) to the chloroform solution to induce crystallization.
-
Allow the solution to cool to room temperature and then place it at -18 °C overnight to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Method 2: Synthesis using N-Bromosuccinimide (NBS)
This protocol is based on a general procedure for the bromination of triphenylamine.[1]
Materials:
-
Triphenylamine
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
2 M Hydrochloric acid (HCl)
-
Ethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
In a three-necked flask, dissolve triphenylamine in anhydrous DMF at 0 °C.
-
Slowly add a solution of N-bromosuccinimide (3.3 equivalents) in anhydrous DMF to the triphenylamine solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Terminate the reaction by adding 2 M HCl.
-
Extract the product with ethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) to afford the white solid product.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Melting Point: The reported melting point of this compound is in the range of 141-143 °C.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): The molecular weight of this compound is 482.01 g/mol , which can be verified by mass spectrometry.
Conclusion
The synthesis of this compound from triphenylamine is a well-established and efficient process. The choice between using molecular bromine or N-bromosuccinimide as the brominating agent will depend on the specific requirements of the researcher, including desired yield, safety considerations, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully synthesizing this important building block for advanced organic materials. Proper purification, typically through recrystallization, is crucial to obtain a high-purity product suitable for applications in organic electronics.
References
Characterization of Tris(4-bromophenyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Tris(4-bromophenyl)amine, with a focus on its Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented to facilitate its application in research and development.
Core Data: NMR Spectroscopic Analysis
The structural elucidation of this compound is routinely achieved using ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative NMR data obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for this analysis.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 7.32 - 7.37 | Doublet | 8.84 | 6H | Ar-H (ortho to N) |
| B | 6.90 - 6.94 | Doublet | 8.84 | 6H | Ar-H (meta to N) |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the spectrometer frequency and sample concentration.[1]
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C-N | 145.9 |
| C-Br | 117.0 |
| C-H (ortho to N) | 132.8 |
| C-H (meta to N) | 125.5 |
Note: The assignments are based on the expected electronic environment of the carbon atoms in the molecule.
Experimental Protocols
Synthesis of this compound via Bromination of Triphenylamine (B166846)
A standard method for the synthesis of this compound involves the electrophilic bromination of triphenylamine.[2]
Materials:
-
Triphenylamine (1.0 eq)
-
Bromine (3.0 - 3.3 eq)
-
Chloroform (anhydrous)
-
Water
Procedure:
-
Dissolve triphenylamine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine in chloroform to the cooled triphenylamine solution over a period of 30-60 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform/ethanol.[2]
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition:
A standard protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer is as follows:
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Characterization
Caption: Workflow for synthesis and NMR characterization.
References
In-Depth Technical Guide: Tris(4-bromophenyl)amine Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of tris(4-bromophenyl)amine, a molecule of significant interest in materials science and as a building block in organic synthesis. This document outlines the experimental protocols for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. All quantitative data is presented in clearly structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction
This compound is a triphenylamine (B166846) derivative where each of the phenyl rings is substituted with a bromine atom at the para position. Its propeller-like, three-dimensional structure and electron-rich nature make it a versatile component in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A thorough understanding of its solid-state structure is paramount for predicting and tuning the properties of materials derived from it. This guide presents a detailed crystallographic analysis of this compound, providing foundational data for researchers in the field.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct bromination of triphenylamine.
Materials:
-
Triphenylamine
-
Bromine
-
Water
Procedure:
-
Dissolve triphenylamine (1 equivalent) in chloroform in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled triphenylamine solution with constant stirring.
-
Allow the reaction mixture to stir at 0°C for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield pure this compound as a crystalline solid.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.
Procedure (Slow Evaporation):
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Over a period of several days to a week, single crystals of sufficient size and quality for X-ray diffraction will form.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.
-
The collected data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using software such as PLATON and by checking the final R-factors. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Data Presentation
The crystallographic data for this compound (CCDC Deposition Number: 786796) is summarized in the following tables.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₈H₁₂Br₃N |
| Formula weight | 482.01 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.913(2) Å |
| b | 15.688(3) Å |
| c | 10.368(2) Å |
| α | 90° |
| β | 108.01(3)° |
| γ | 90° |
| Volume | 1689.4(6) ų |
| Z | 4 |
| Density (calculated) | 1.895 Mg/m³ |
| Absorption coefficient | 6.899 mm⁻¹ |
| F(000) | 920 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.48 to 27.50° |
| Index ranges | -14<=h<=14, -20<=k<=20, -13<=l<=13 |
| Reflections collected | 15412 |
| Independent reflections | 3871 [R(int) = 0.0416] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.5321 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3871 / 0 / 208 |
| Goodness-of-fit on F² | 1.037 |
| Final R indices [I>2sigma(I)] | R1 = 0.0275, wR2 = 0.0617 |
| R indices (all data) | R1 = 0.0368, wR2 = 0.0654 |
| Largest diff. peak and hole | 0.528 and -0.473 e.Å⁻³ |
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br(1) | C(4) | 1.904(2) |
| Br(2) | C(10) | 1.905(2) |
| Br(3) | C(16) | 1.906(2) |
| N(1) | C(1) | 1.428(3) |
| N(1) | C(7) | 1.430(3) |
| N(1) | C(13) | 1.429(3) |
| C(1) | C(2) | 1.389(3) |
| C(1) | C(6) | 1.391(3) |
| C(2) | C(3) | 1.385(4) |
| C(3) | C(4) | 1.381(4) |
| C(4) | C(5) | 1.382(4) |
| C(5) | C(6) | 1.384(4) |
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(1) | N(1) | C(7) | 118.8(2) |
| C(1) | N(1) | C(13) | 119.5(2) |
| C(7) | N(1) | C(13) | 121.7(2) |
| N(1) | C(1) | C(2) | 120.9(2) |
| N(1) | C(1) | C(6) | 120.5(2) |
| C(2) | C(1) | C(6) | 118.6(2) |
| C(3) | C(4) | Br(1) | 119.5(2) |
| C(5) | C(4) | Br(1) | 119.6(2) |
Mandatory Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound.
Caption: Workflow from synthesis to crystal structure validation.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The experimental protocols for synthesis and single-crystal X-ray diffraction have been outlined, and the resulting crystallographic data has been presented in a clear, tabular format. The provided visualizations of the molecular structure and experimental workflow serve to further clarify the key aspects of this analysis. This comprehensive information is intended to be a valuable resource for researchers and professionals working with triphenylamine derivatives and their applications in materials science and drug development, enabling a deeper understanding of the structure-property relationships of this important molecule.
Navigating the Solubility of Tris(4-bromophenyl)amine: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of tris(4-bromophenyl)amine in common organic solvents, providing a critical resource for scientists and professionals in materials science and drug development. This guide offers a summary of known solubility properties, detailed experimental protocols for quantitative determination, and a look into its applications.
This compound is a key building block in the synthesis of advanced functional materials, particularly in the realm of organic electronics.[1] Its utility as a precursor to porous luminescent covalent-organic polymers (COPs) and as a hole-transporting material in devices like organic light-emitting diodes (OLEDs) underscores the importance of understanding its fundamental physicochemical properties.[1][2] Among these, solubility in organic solvents is a critical parameter that governs its processability, reactivity in solution-phase synthesis, and purification methods such as recrystallization.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. While qualitative descriptions of its solubility are available, precise measurements in formats such as grams per 100 mL or moles per liter at defined temperatures are not extensively reported. The following table summarizes the available qualitative solubility information.
| Solvent | Solubility | Source |
| Toluene | Soluble | [3][4][5][6] |
| Dichloromethane (DCM) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Water | Insoluble | [2] |
| Alcohols | Insoluble | [2] |
The lack of precise quantitative data highlights a knowledge gap in the fundamental characterization of this widely used compound. For applications requiring accurate concentration control, such as in the formulation of inks for printed electronics or in kinetic studies of polymerization, experimental determination of solubility is essential.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Spectrophotometer (optional, for concentration determination)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation of the solute upon cooling.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Determine the concentration of this compound in the filtrate. This can be achieved through several methods:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the remaining solid residue.
-
Spectroscopic Method: If this compound has a distinct chromophore, a calibration curve can be generated using solutions of known concentrations. The absorbance of the filtered saturated solution can then be measured to determine its concentration.
-
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility ( g/100 mL) = (mass of residue in g / volume of filtrate in mL) x 100
-
Solubility ( g/100 g solvent) = (mass of residue in g / mass of solvent in g) x 100
-
-
Spectroscopic Method:
-
Determine the concentration from the calibration curve and express it in the desired units (e.g., mol/L or g/L).
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizing the Application: Synthesis of a Covalent-Organic Polymer
This compound serves as a tripodal monomer in the synthesis of porous covalent-organic polymers (COPs). The following diagram illustrates a generalized workflow for the synthesis of a COP from this compound via a Yamamoto cross-coupling reaction.
Caption: A generalized workflow for the synthesis of a covalent-organic polymer.
This in-depth guide provides a comprehensive overview of the current knowledge on the solubility of this compound. While quantitative data remains elusive in the public domain, the qualitative information and detailed experimental protocols presented here offer a solid foundation for researchers working with this important molecule. The provided workflow for COP synthesis further illustrates the practical context in which the solubility of this compound is a critical consideration.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 4316-58-9 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
An In-depth Technical Guide to the Thermal Properties of Tris(4-bromophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and melting point of Tris(4-bromophenyl)amine (TBPA), a key intermediate in the synthesis of advanced materials for organic electronics.[1][2] This document consolidates available data on its physical properties and outlines standard methodologies for thermal analysis critical to its application in research and development.
Core Thermal Properties
| Thermal Property | Value | Notes |
| Melting Point (Tm) | 141-143 °C | Commonly cited range.[3][4] |
| 141-147 °C | General range from various suppliers. | |
| 141-143ºC | Reported in the context of OLED production.[1] | |
| Decomposition Temperature (Td) | Data not available | TGA analysis would be required to determine the temperature at which the compound begins to degrade. |
| Glass Transition Temperature (Tg) | Data not available | DSC analysis would be necessary to identify the temperature at which an amorphous solid form of the compound transitions to a rubbery state. |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized experimental protocols for these techniques as they would be applied to a solid organic compound like TBPA.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) for mass loss and certified magnetic standards for temperature).
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Heat the sample under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C) and then ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) or as the onset temperature of the major decomposition step, determined from the intersection of the baseline and the tangent of the decomposition curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Heat-Cool-Heat Cycle: To observe a glass transition, it is often necessary to first melt the crystalline material and then rapidly cool it to create an amorphous state.
-
Initial Heating: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 160 °C) at a controlled rate (e.g., 10 °C/min). This will provide the melting endotherm.
-
Controlled Cooling: Cool the sample at a rapid, controlled rate (e.g., 50-100 °C/min) to a temperature below the expected Tg (e.g., -20 °C).
-
Second Heating: Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point. The glass transition will appear as a step-like change in the heat flow curve during this heating cycle.
-
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the peak temperature of the melting endotherm during the first heating cycle.
-
Glass Transition Temperature (Tg): Determined from the midpoint of the step transition in the heat flow curve during the second heating cycle.
-
Workflow for Thermal Characterization
The following diagram illustrates a standard workflow for the thermal characterization of a research compound like this compound.
Caption: Workflow for the synthesis and thermal analysis of this compound.
Signaling Pathways and Logical Relationships in Material Science
In the context of material science and drug development, understanding the relationship between molecular structure and material properties is paramount. For hole-transporting materials like this compound derivatives, thermal stability is a key parameter influencing device lifetime and performance in applications such as OLEDs.
Caption: Structure-property relationships for this compound in organic electronics.
References
A Technical Guide to the Electrochemical Properties of Tris(4-bromophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-bromophenyl)amine (TBPA) is a triarylamine derivative of significant interest in the fields of organic electronics, materials science, and synthetic chemistry. Its well-defined electrochemical behavior, characterized by a stable, reversible one-electron oxidation, makes it a valuable compound for a range of applications. This technical guide provides an in-depth overview of the core electrochemical properties of TBPA, detailed experimental protocols for its characterization, and a summary of its key applications.
Core Electrochemical Properties
This compound undergoes a reversible one-electron oxidation to form a stable radical cation, often referred to as "Magic Blue" in its salt form.[1][2] This property is central to its utility as a chemical oxidant and a hole-transporting material. The electrochemical parameters of TBPA are highly dependent on the solvent and supporting electrolyte used in the measurement.
Data Presentation: Electrochemical Parameters
| Parameter | Value | Conditions | Reference Electrode | Source |
| Oxidation Potential (Eox) | +1.10 V | Acetonitrile | SCE | [1] |
| Oxidation Potential (E1/2) | +0.38 V | Dichloromethane | Fc/Fc+ | [1] |
| Reduction Potential (Ered) of [(4-BrC6H4)3N]+ | 0.67 V | Acetonitrile | Fc/Fc+ | [2] |
| Reduction Potential (Ered) of [(4-BrC6H4)3N]+ | 0.70 V | Dichloromethane | Fc/Fc+ | [2] |
Note: The oxidation potential of the neutral compound and the reduction potential of its radical cation are thermodynamically related and describe the same redox couple.
The electron-withdrawing nature of the bromine substituents makes this compound a more powerful oxidant compared to derivatives with electron-donating groups, such as tris(4-methylphenyl)amine.[1] The stability of the resulting radical cation is a key feature, allowing for its isolation and use as a stoichiometric oxidant.[1][3]
Experimental Protocols
The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV).[1]
Cyclic Voltammetry of this compound
Objective: To determine the oxidation potential and assess the reversibility of the redox process of this compound.
Materials:
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene/ferrocenium (Fc/Fc+) internal standard can also be used.
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Analyte: this compound (1-5 mM)
-
Inert gas: Nitrogen or Argon for deaeration
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve this compound in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in the solvent to be used for the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deaeration: Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V vs. SCE) to a potential sufficiently positive to oxidize the analyte (e.g., +1.5 V vs. SCE) and back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Perform measurements at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2, which is an approximation of the formal redox potential.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of unity is indicative of a stable radical cation.
-
Visualizations
Electrochemical Oxidation of this compound
Caption: Reversible one-electron oxidation of this compound at an electrode surface.
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for performing cyclic voltammetry on this compound.
Applications in Research and Development
The well-defined electrochemical properties of this compound make it a versatile tool in several areas:
-
Redox Mediator: The stable radical cation of TBPA can act as a homogeneous one-electron oxidant for substrates that are difficult to oxidize directly at an electrode surface, preventing electrode fouling.[4] This is particularly relevant in electrosynthesis.
-
Hole-Transporting Materials: The ability of TBPA to be easily oxidized and form a stable cation makes it a fundamental building block for hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
-
Synthesis of Advanced Materials: this compound serves as a key intermediate in the synthesis of porous luminescent covalent-organic polymers (COPs).[5][6]
Conclusion
This compound possesses robust and well-characterized electrochemical properties, centered around its reversible one-electron oxidation to a stable radical cation. Understanding these properties through techniques like cyclic voltammetry is crucial for its application as a redox mediator and a building block for advanced organic electronic materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.
References
- 1. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 2. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 4316-58-9 [chemicalbook.com]
- 6. トリス(4-ブロモフェニル)アミン 98% | Sigma-Aldrich [sigmaaldrich.com]
The Synthesis of "Magic Blue": A Technical Guide to a Potent One-Electron Oxidant
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, properties, and reaction mechanisms of Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commercially known as "Magic Blue." This stable radical cation is a powerful one-electron oxidant widely employed in organic and organometallic chemistry. Its utility stems from its high redox potential and its ability to participate in clean electron-transfer reactions.
Physicochemical and Spectroscopic Data
Quantitative data for Tris(4-bromophenyl)amine and its oxidized form, "Magic Blue," are summarized below for easy reference and comparison.
| Property | This compound (Starting Material) | "Magic Blue" (Oxidant) |
| Molecular Formula | C₁₈H₁₂Br₃N | [(4-BrC₆H₄)₃N]SbCl₆ |
| Molar Mass | 482.00 g/mol | 816.47 g/mol [1] |
| Appearance | Off-white to pale yellow solid | Deep blue solid[1][2] |
| CAS Number | 4316-58-9 | 24964-91-8[2] |
| Solubility | Soluble in many organic solvents | Soluble in acetonitrile (B52724) and dichloromethane[1][2] |
| Melting Point | Not reported | 141-142 °C (decomposes)[1] |
| Redox Potential | - | 0.70 V vs Fc/Fc⁺ (in CH₂Cl₂)[1] ~1.1 V vs SCE[2] |
| UV-Vis (λmax) | Not applicable | 728 nm (in CH₂Cl₂) |
| Molar Absorptivity (ε) | Not applicable | 28200 cm⁻¹ M⁻¹ |
| EPR g-value | Not applicable | ~2.0036[3] |
Experimental Protocol: Synthesis of "Magic Blue"
The synthesis of "Magic Blue" involves the one-electron oxidation of this compound. The original method, and the one most commonly cited, utilizes antimony pentachloride as the oxidizing agent.[2][4]
Materials:
-
This compound
-
Antimony pentachloride (SbCl₅)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloromethane.
-
Addition of Oxidant: While stirring the solution, slowly add a solution of antimony pentachloride in anhydrous dichloromethane dropwise. A stoichiometric amount of SbCl₅ is typically used. The reaction is instantaneous, and the solution will immediately turn a deep blue color upon the addition of the oxidant.
-
Precipitation: Continue stirring for a short period (e.g., 15-30 minutes) at room temperature to ensure complete reaction. The product, "Magic Blue," is sparingly soluble in dichloromethane and will begin to precipitate. To enhance precipitation, anhydrous diethyl ether can be slowly added to the reaction mixture.
-
Isolation and Purification: Collect the resulting deep blue crystalline solid by filtration under an inert atmosphere. Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Storage: Dry the purified "Magic Blue" under high vacuum. The final product is an air-stable, deep blue solid.[2] It should be stored in a desiccator to protect it from moisture.
Yield:
Reaction Mechanism and Visualization
The synthesis of "Magic Blue" proceeds through a straightforward single-electron transfer (SET) mechanism. The lone pair of electrons on the nitrogen atom of this compound is transferred to the Lewis acidic antimony pentachloride. This oxidation results in the formation of the stable radical cation, Tris(4-bromophenyl)ammoniumyl, and the hexachloroantimonate anion.
Caption: Synthesis of "Magic Blue" via Single-Electron Transfer.
Experimental Workflow
The overall experimental workflow for the synthesis of "Magic Blue" is outlined in the diagram below.
Caption: Workflow for the Synthesis of "Magic Blue".
Logical Relationship of Key Species
The relationship between the starting material, the oxidant, and the final product is a fundamental acid-base and redox interaction.
Caption: Logical Relationship of Species in "Magic Blue" Synthesis.
References
- 1. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Cation-radicals: tris-(p-bromophenyl)amminium perchlorate and hexachloroantimonate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Core Photophysical Properties of Tris(4-bromophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-bromophenyl)amine is a key synthetic intermediate extensively utilized in the development of advanced organic electronic materials, including those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its triphenylamine (B166846) core provides excellent hole-transporting capabilities, while the bromo-substituents offer reactive sites for further molecular engineering through cross-coupling reactions.[1] Understanding the fundamental photophysical properties of this foundational molecule is crucial for the rational design of novel materials with tailored optoelectronic functions. This technical guide provides a summary of the available photophysical data for this compound and its derivatives, outlines the experimental protocols for their characterization, and presents logical workflows for these investigations.
Photophysical Data
A comprehensive review of the scientific literature reveals that while this compound is a widely used precursor, detailed photophysical characterization of the neutral molecule is not extensively reported. Much of the existing literature focuses on the properties of its stable radical cation ("Magic Blue") or its more complex derivatives.
The primary photophysical data available for the neutral this compound is its absorption maximum.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 315 nm | Ethanol | [2] |
| Emission Maximum (λem) | Not Reported | - | - |
| Fluorescence Quantum Yield (Φf) | Not Reported | - | - |
| Excited-State Lifetime (τ) | Not Reported | - | - |
To provide context for the expected photophysical behavior of this compound, the properties of a closely related derivative, tris(4-phenoxyphenyl)amine, are presented in Table 2. The addition of phenoxy groups results in a slight red-shift in the absorption and a notable fluorescence in the blue region.
Table 2: Photophysical Properties of Tris(4-phenoxyphenyl)amine
| Property | Value | Solvent |
| Absorption Maximum (λmax) | 308 nm | Tetrahydrofuran (THF) |
| Emission Maximum (λem) | 410 nm | Tetrahydrofuran (THF) |
Experimental Protocols
The following sections detail the standard methodologies for characterizing the fundamental photophysical properties of organic compounds like this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic-grade solvent (e.g., ethanol, cyclohexane, or dichloromethane) in a quartz cuvette. A typical concentration is in the micromolar range (1-10 µM). A blank sample containing only the solvent is also prepared.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Measurement:
-
The instrument is first zeroed using the blank cuvette.
-
The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
-
-
Molar Absorptivity (ε) Determination: According to the Beer-Lambert law, absorbance is proportional to concentration. To determine ε:
-
A series of solutions with known concentrations are prepared.
-
The absorbance at λmax is measured for each solution.
-
A plot of absorbance versus concentration is generated. The slope of the resulting line is the molar absorptivity (in M-1cm-1), assuming a path length of 1 cm.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.
Methodology:
-
Solution Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the sample is prepared in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used for these measurements.
-
Measurement:
-
The sample is excited at a wavelength where it absorbs light, often at its λmax.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λem) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.
Methodology:
-
Standard Selection: A fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.
-
Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Data Acquisition:
-
The UV-Vis absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Calculation: The quantum yield is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is then used in the calculation:
Φf,sample = Φf,std * (Slopesample / Slopestd) * (η2sample / η2std)
-
Excited-State Lifetime (τ) Measurement
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Methodology:
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τ)
where I0 is the intensity at time zero.
Logical Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the photophysical characterization of a compound like this compound and a conceptual representation of its role as a synthetic building block.
References
Computational studies of Tris(4-bromophenyl)amine HOMO LUMO levels
An In-depth Technical Guide to the Computational and Experimental Determination of Tris(4-bromophenyl)amine HOMO-LUMO Levels
Introduction
This compound (TBPA) is a key building block in the synthesis of advanced functional organic materials.[1][2] Its propeller-like molecular structure and electron-rich nitrogen core make it an excellent hole-transporting material. Consequently, TBPA and its derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.[2][3]
The performance of these devices is intrinsically linked to the electronic properties of the constituent materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level relates to the ability of a molecule to donate an electron (p-type or hole-transport character), while the LUMO level relates to its ability to accept an electron (n-type or electron-transport character). The energy difference between the HOMO and LUMO, known as the band gap, determines the molecule's absorption and emission characteristics.
This technical guide provides a detailed overview of the computational and experimental methodologies used to determine the HOMO and LUMO energy levels of this compound. It is intended for researchers, chemists, and materials scientists working in the field of organic electronics and drug development.
Computational Studies: Theoretical Determination of HOMO-LUMO Levels
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure of molecules like TBPA.[4][5] DFT calculations allow for the optimization of molecular geometry and the determination of molecular orbital energies, providing deep insights into structure-property relationships before undertaking complex synthesis.
Standard Computational Protocol
The determination of HOMO and LUMO levels via DFT typically follows a standardized workflow. The geometry of the molecule is first optimized to find its lowest energy conformation. This is followed by frequency calculations to confirm that the optimized structure is a true energy minimum. Finally, a single-point energy calculation is performed to obtain the molecular orbital energies.
A common theoretical level for such studies on organic molecules involves the B3LYP functional with a 6-31G(d,p) or higher basis set.[4][5][6]
Caption: A typical DFT-based computational workflow for determining molecular orbital energy levels.
Quantitative Data
The frontier molecular orbitals (HOMO and LUMO) play a crucial role in determining the kinetic stability and charge transfer ability of a molecule.[5] While specific DFT-calculated values for this compound were not found in the immediate search results, the table below illustrates how such data is typically presented. For context, values for related triphenylamine (B166846) derivatives often show HOMO levels in the range of -4.8 to -5.8 eV.[7][8]
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| DFT / B3LYP | 6-31+g(d,p) | -5.79 | -1.98 | 3.81 | Illustrative |
| TD-DFT / CAM-B3LYP | 6-31+g(d,p) | -5.82 | -1.95 | 3.87 | Illustrative |
Note: The values presented are illustrative to demonstrate typical data presentation for this class of compounds. They are based on data for related triphenylamine systems and should not be taken as definitive for TBPA.
Experimental Validation and Characterization
Experimental techniques are essential for validating computational predictions and providing real-world measurements of a molecule's electronic properties. For this compound, this involves a combination of synthesis, structural characterization, and electrochemical analysis.
Synthesis and Structural Characterization
The synthesis of TBPA can be achieved through methods like the bromination of triphenylamine or various cross-coupling reactions.[3] After synthesis, the compound's identity and purity are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the characteristic vibrational modes of the molecule's functional groups.[9]
-
UV-Visible Spectroscopy: UV-Vis analysis reveals the electronic absorption properties of the compound, which are related to the HOMO-LUMO gap.[9]
Electrochemical Protocols: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary experimental method for determining the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[3]
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).[3][6]
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).
-
Measurement: A potential is swept, and the resulting current is measured. For TBPA, a reversible one-electron oxidation is typically observed, corresponding to the formation of the stable radical cation TBPA⁺.[3][6]
-
Data Analysis: The oxidation potential (E_ox) is determined from the voltammogram. The HOMO energy can be estimated using the following empirical relationship:
-
E_HOMO (eV) = - [E_ox vs Fc/Fc⁺ + 4.8]
-
The LUMO energy can be similarly estimated from the reduction potential (E_red), though the reduction of TBPA is less commonly reported.
References
- 1. This compound | 4316-58-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
A Theoretical Deep Dive into Triarylamine-Based Hole Transport Materials: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the rational design of hole transport materials (HTMs) is paramount for advancing the efficiency and stability of next-generation optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Triarylamine (TPA)-based compounds have emerged as a highly promising class of HTMs due to their excellent hole mobility, suitable energy levels, and high thermal stability.[1] This technical guide provides an in-depth exploration of the theoretical investigation of TPA-based HTMs, offering a framework for their computational design and analysis.
Core Concepts in the Theoretical Design of TPA-Based HTMs
The effectiveness of a hole transport material is governed by a set of key electronic and structural properties. Theoretical and computational chemistry provides powerful tools to predict these properties before undertaking costly and time-consuming synthesis.[2] The primary goal is to engineer molecules that facilitate efficient extraction of holes from the active layer (e.g., perovskite) and their transport to the electrode, while simultaneously blocking electrons.
Key properties that are theoretically investigated include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical. For efficient hole extraction, the HOMO level of the HTM should be slightly higher than the valence band maximum of the perovskite.[3] The LUMO level should be high enough to effectively block electrons.
-
Reorganization Energy (λ): This parameter quantifies the energy required for the geometric relaxation of a molecule upon charge transfer. A lower reorganization energy is desirable as it indicates a smaller structural change between the neutral and cationic states, leading to faster hole hopping.
-
Electronic Coupling (V): This describes the strength of the electronic interaction between adjacent molecules in the solid state. A larger electronic coupling facilitates more efficient charge transfer.
-
Hole Mobility (μ): This is a measure of how quickly holes can move through the material under an electric field. It is a key performance indicator and can be estimated using theoretical models like Marcus theory.
-
Thermal Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are crucial for the long-term operational stability of devices. TPA derivatives are known for their amorphous morphology and good thermal stability.[1]
Computational Methodologies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common quantum chemical methods employed for the theoretical investigation of HTMs.[1][2] These methods offer a good balance between accuracy and computational cost for the relatively large molecules involved.
A typical theoretical workflow for investigating a novel TPA-based HTM is as follows:
Structure-Property Relationships in Triarylamine HTMs
The molecular architecture of TPA-based HTMs can be systematically modified to tune their properties. Common design strategies include:
-
Core Modification: Introducing different aromatic cores or heteroatoms can alter the planarity and electronic properties of the molecule. For instance, creating more planar structures can enhance π-π stacking and improve intermolecular charge transport.[4]
-
π-Linkers: The choice of the π-conjugated linker between triarylamine units significantly influences the electronic communication and overall molecular properties.[1]
-
Peripheral Substitution: Attaching electron-donating or electron-withdrawing groups to the periphery of the TPA units can be used to fine-tune the HOMO/LUMO energy levels.
-
Star-Shaped Architectures: These designs can lead to materials with high glass transition temperatures and good film-forming properties.[4]
The general molecular structure of a TPA-based HTM can be visualized as follows:
Quantitative Data Summary
The following tables summarize key theoretical and experimental data for some representative triarylamine-based HTMs, including the widely used benchmark, spiro-OMeTAD.
Table 1: Electronic Properties of Selected Triarylamine-Based HTMs
| HTM | HOMO (eV) (Theoretical) | LUMO (eV) (Theoretical) | HOMO (eV) (Experimental) | Band Gap (eV) (Experimental) |
| spiro-OMeTAD | -4.8 to -5.1 | -1.8 to -2.1 | -5.1 to -5.2 | ~3.0 |
| STR0 | -4.6 | - | -5.21 | 2.84 |
| STR1 | -4.6 | - | -5.23 | 2.87 |
| Compound 1 | - | - | -5.00 | 3.44 |
| Compound 2 | - | - | -5.16 | 3.40 |
Data compiled from various sources.[3][4] Theoretical values can vary based on the level of theory and basis set used.
Table 2: Charge Transport and Thermal Properties
| HTM | Reorganization Energy (eV) (Theoretical) | Hole Mobility (cm²V⁻¹s⁻¹) (Theoretical) | Hole Mobility (cm²V⁻¹s⁻¹) (Experimental, SCLC) | Glass Transition Temp. (Tg) (°C) |
| spiro-OMeTAD | ~0.29 | - | 2.0 x 10⁻⁴ - 8.0 x 10⁻⁴ | 125 |
| STR0 | - | - | 3.1 x 10⁻⁴ | 143 |
| STR1 | - | - | 1.8 x 10⁻⁴ | 127 |
| Compound 1 | - | 1.08 x 10⁻² | - | - |
| Compound 2 | - | 4.21 x 10⁻² | - | - |
Data compiled from various sources.[3][4][5] SCLC stands for Space-Charge-Limited Current.
Key Experimental Protocols
Theoretical predictions are validated through experimental characterization. Below are brief descriptions of key experimental techniques.
Cyclic Voltammetry (CV)
Purpose: To determine the HOMO and LUMO energy levels of a material.
Methodology:
-
The HTM is dissolved in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is swept, and the current response is measured. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc+) standard.
UV-Vis Absorption Spectroscopy
Purpose: To determine the optical band gap of the material.
Methodology:
-
The HTM is dissolved in a solvent like dichloromethane (B109758) to prepare a dilute solution.[4]
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer.
-
The optical band gap (Eg) is estimated from the onset of the absorption edge using the Tauc plot method.[3]
Space-Charge-Limited Current (SCLC) Measurement
Purpose: To determine the hole mobility of the HTM in a thin-film device.
Methodology:
-
A hole-only device is fabricated with the following typical architecture: ITO/PEDOT:PSS/HTM/MoO₃/Ag.[4]
-
The current density-voltage (J-V) characteristics of the device are measured in the dark.
-
The hole mobility (μ) is extracted by fitting the J-V curve in the space-charge-limited region to the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the voltage, and L is the thickness of the HTM layer.
The relationship between theoretical calculations and experimental validation is crucial for the iterative design process of new, high-performance materials.
Conclusion
The theoretical investigation of triarylamine-based HTMs is an indispensable part of modern materials science, enabling the rapid screening and rational design of novel compounds. By leveraging computational tools like DFT and Marcus theory, researchers can predict key electronic and charge transport properties, thereby guiding synthetic efforts towards the most promising candidates. The synergy between theoretical modeling and experimental validation accelerates the development of next-generation hole transport materials for highly efficient and stable optoelectronic devices.
References
- 1. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Optimization of Tris(4-bromophenyl)amine: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-bromophenyl)amine is a crucial intermediate in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its triphenylamine (B166846) core provides excellent hole-transporting properties, while the bromo-functional groups offer versatile sites for further molecular elaboration through cross-coupling reactions. This document provides detailed protocols for the synthesis of this compound via direct bromination of triphenylamine and highlights optimization strategies for alternative cross-coupling methodologies, namely the Ullmann condensation and Buchwald-Hartwig amination.
Introduction
The demand for high-performance organic electronic materials has driven the need for efficient and scalable syntheses of key molecular building blocks. This compound is a valuable precursor due to its thermal stability and its ability to form stable radical cations, a property leveraged in various electronic applications.[1] The primary synthetic routes to this compound involve either the direct functionalization of a pre-formed triphenylamine core or the construction of the triarylamine structure through carbon-nitrogen bond formation. The optimization of these synthetic pathways is critical for achieving high yields and purity, which are paramount for the performance of the final electronic devices.
Synthesis Protocols
Three primary methods for the synthesis of this compound are outlined below: direct bromination, Ullmann condensation, and Buchwald-Hartwig amination.
Method 1: Direct Bromination of Triphenylamine
This method is a straightforward approach involving the electrophilic substitution of bromine onto the electron-rich phenyl rings of triphenylamine.
Experimental Protocol:
-
Dissolve triphenylamine (1.2 g, 5 mmol) in 5 mL of chloroform (B151607) in a round-bottom flask.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add a solution of bromine (0.5 mL, approx. 20 mmol) dissolved in 3 mL of chloroform to the reaction mixture over 30 minutes.[2] A green-colored solution is expected to form.[2]
-
Stir the resulting solution for an additional hour at 0 °C.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 20 mL solution of 1:1 ethanol (B145695) and water to precipitate the product.[2]
-
Filter the solid product under vacuum.[2]
-
For purification, dissolve the crude solid in a minimal amount of hot chloroform (approx. 4 mL) and recrystallize by adding hot ethanol (approx. 15 mL).[2]
-
Allow the product to crystallize overnight at -18 °C.[2]
-
Filter the purified crystals and dry them under a vacuum. The expected product is an off-white to pale green powder.
Diagram of the Bromination Workflow:
References
Application Notes and Protocols for Tris(4-bromophenyl)amine as a Hole Transport Layer in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of Tris(4-bromophenyl)amine as a hole transport layer (HTL) in perovskite solar cells (PSCs). Detailed experimental protocols are included to facilitate the reproduction of key experiments.
Introduction
This compound is a triarylamine derivative that has garnered interest as a potential hole transport material in perovskite solar cells. Its propeller-like molecular structure can inhibit molecular aggregation, which is a desirable characteristic for forming uniform thin films.[1] Furthermore, the bromine substituents offer sites for further functionalization, allowing for the tuning of its electronic properties. This document outlines the necessary protocols for synthesizing this compound and fabricating high-performance perovskite solar cells using it as the hole transport layer.
Synthesis of this compound
A common and effective method for synthesizing this compound is through the direct bromination of triphenylamine (B166846).
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylamine (1.2 g, 5 mmol)
-
Chloroform (B151607) (8 mL)
-
Bromine (0.5 mL, 20 mmol, dissolved in 3 mL of chloroform)
-
Water
Procedure:
-
Dissolve triphenylamine in 5 mL of chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
After 30 minutes, slowly add the bromine solution dropwise to the reaction mixture with constant stirring. The solution will turn a green color.
-
Continue stirring the resulting green solution for an additional hour at 0 °C.
-
Pour the reaction mixture into a 20 mL mixture of ethanol and water (1:1 v/v) to precipitate the product.
-
Filter the solid product under vacuum.
-
Dissolve the crude product in 4 mL of hot chloroform.
-
Add 15 mL of hot ethanol to the chloroform solution to initiate recrystallization.
-
Allow the solution to crystallize overnight at -18 °C.
-
Filter and dry the purified this compound product. The melting point of the purified product should be in the range of 141-143 °C.[2]
Characterization: The successful synthesis of this compound can be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and UV-Vis spectroscopy.[3]
Perovskite Solar Cell Fabrication
The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the hole transport layer.
Experimental Protocol: Perovskite Solar Cell Fabrication
1. Substrate Preparation:
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates by etching with zinc powder and 2 M HCl.
-
Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a compact TiO₂ layer by a method such as spray pyrolysis or spin coating of a titanium precursor solution, followed by annealing at high temperature (e.g., 450-500 °C).
3. Perovskite Layer Deposition (One-Step Method):
-
Prepare a perovskite precursor solution. For example, for MAPbI₃, dissolve lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).
-
Spin-coat the perovskite precursor solution onto the ETL-coated substrate. This is typically done in a nitrogen-filled glovebox.
-
During spinning, an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
Anneal the perovskite film on a hotplate at a temperature typically between 100 °C and 150 °C for a specified time to complete the crystallization process.
4. Hole Transport Layer (HTL) Deposition:
-
HTL Solution Preparation:
-
Dissolve this compound in a suitable solvent such as chlorobenzene. A typical concentration is in the range of 20-40 mg/mL.
-
For doped HTLs, add dopants such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP). A common recipe involves preparing a stock solution of LiTFSI in acetonitrile (B52724) (e.g., 520 mg/mL) and adding it to the this compound solution, followed by the addition of tBP. The molar ratios of dopants to the HTM are critical and require optimization.
-
-
Deposition:
-
Spin-coat the prepared HTL solution onto the perovskite layer. Typical spin-coating parameters are in the range of 2000-4000 rpm for 30-60 seconds.
-
Anneal the HTL film at a moderate temperature (e.g., 70-85 °C) for a short period (e.g., 10-30 minutes) to remove the solvent.
-
5. Metal Electrode Deposition:
-
Deposit a metal back contact, typically gold (Au) or silver (Ag), with a thickness of 80-100 nm by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization and Performance
The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). Key performance parameters include:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electrical power.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
Quantitative Data Summary
While specific performance data for perovskite solar cells using this compound as the primary HTL is not extensively reported in the literature, the performance of similar triphenylamine-based HTMs can provide a benchmark. For instance, devices employing derivatives of triphenylamine have achieved high efficiencies.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| m-MTDATA | 17.73 | - | - | 79.6 | [4] |
| DPA-PEAI treated | 25.7 | 1.21 | 25.85 | 82.1 | [5] |
| Aza-BODIPY 1 (TPA-functionalized) | 18.12 | - | - | - | [6] |
| Dopant-free TPE | 7.23 | - | - | - | [7] |
Note: The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
Energy Level Alignment
Proper energy level alignment between the different layers of a perovskite solar cell is crucial for efficient charge extraction and transport. The highest occupied molecular orbital (HOMO) of the HTL should be well-aligned with the valence band maximum (VBM) of the perovskite to facilitate hole transfer. The lowest unoccupied molecular orbital (LUMO) of the HTL should be significantly higher than the perovskite's VBM to block electron transport to the anode.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Hole-Transporting Materials for Printable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Dopant-Free Tetrakis-Triphenylamine Hole Transporting Material for Efficient Tin-Based Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
Tris(4-bromophenyl)amine Derivatives in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tris(4-bromophenyl)amine and its derivatives in the field of organic electronics. These materials have emerged as crucial building blocks for a variety of optoelectronic devices due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics. This compound serves as a versatile precursor for the synthesis of a wide range of functional materials for Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photovoltaics (OPVs).[1][2][3]
Overview of this compound and its Derivatives
This compound, with the chemical formula (BrC₆H₄)₃N, is a star-shaped molecule featuring a central nitrogen atom bonded to three bromophenyl arms.[4] The bromine atoms provide reactive sites for further chemical modifications through cross-coupling reactions like Suzuki and Buchwald-Hartwig, allowing for the synthesis of a vast library of derivatives with tailored properties.[2] These derivatives are primarily employed as hole-transporting materials (HTMs) in multilayered organic electronic devices. Their function is to facilitate the efficient injection and transport of positive charge carriers (holes) between the anode and the emissive or active layer, thereby enhancing device performance and stability.
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are widely investigated as hole-transporting materials in OLEDs. By modifying the core structure, researchers have developed materials with improved hole mobility, leading to highly efficient and low-voltage phosphorescent OLEDs.
Quantitative Data for OLED Performance
| Derivative Name | Abbreviation | Hole Mobility (cm²/Vs) | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Operating Voltage (V) |
| ((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine) | Br-DQTPA | 1.1 x 10⁻⁴ | ITO/HATCN/Br-DQTPA/TCTA/Ir(ppy)₂ (acac)/TPBi/LiF/Al | > 21 | > 90 | - | < 2.4 @ 1 cd/m² |
| (9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene) | Br-DTF | 1.5 x 10⁻⁴ | ITO/HATCN/Br-DTF/TCTA/Ir(ppy)₂ (acac)/TPBi/LiF/Al | > 21 | > 90 | - | < 2.4 @ 1 cd/m² |
Experimental Protocol: Fabrication of a Green Phosphorescent OLED
This protocol describes the fabrication of a green phosphorescent OLED using a this compound derivative as the hole-transporting layer (HTL).
1. Substrate Preparation:
- Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
- The cleaned substrates are then dried in an oven at 120 °C for 30 minutes.
- Immediately before device fabrication, the ITO surface is treated with UV-ozone for 15 minutes to improve the work function and enhance hole injection.
2. Deposition of the Hole-Injection and Hole-Transport Layers:
- A thin layer (5 nm) of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) is thermally evaporated onto the ITO substrate as a hole-injection layer (HIL).
- Subsequently, a 40 nm thick layer of the this compound derivative (e.g., Br-DQTPA or Br-DTF) is deposited by thermal evaporation to serve as the HTL.
3. Deposition of the Emissive Layer:
- A 10 nm thick layer of tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) is co-evaporated with the green phosphorescent emitter, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a doping concentration of 8 wt%.
4. Deposition of the Electron-Transport and Electron-Injection Layers:
- A 40 nm thick layer of 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TPBi) is thermally evaporated as the electron-transport layer (ETL).
- A thin layer (1 nm) of lithium fluoride (B91410) (LiF) is then deposited as the electron-injection layer (EIL).
5. Cathode Deposition:
- Finally, a 100 nm thick aluminum (Al) cathode is thermally evaporated on top of the LiF layer through a shadow mask to define the active area of the device.
6. Encapsulation:
- The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Applications in Perovskite Solar Cells (PSCs)
Polymeric derivatives of triphenylamine, such as Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), which share the core structural motif with this compound, are among the most successful hole-transporting materials for high-performance inverted perovskite solar cells.
Quantitative Data for Perovskite Solar Cell Performance
| HTM | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PTAA | ITO/PTAA/Perovskite/PCBM/BCP/Ag | up to 25.0 (certified 24.3) | 1.18 | 25.68 | 0.823 |
| PTAA | FTO/PTAA/Perovskite/C60/BCP/Cu | up to 19.13 | - | - | - |
Experimental Protocol: Fabrication of an Inverted Perovskite Solar Cell
This protocol outlines the fabrication of an inverted planar perovskite solar cell using PTAA as the HTL.
1. Substrate and Hole-Transport Layer Preparation:
- Patterned ITO-coated glass substrates are cleaned following the same procedure as for OLEDs.
- A solution of PTAA in toluene (B28343) (2 mg/mL) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
- The substrates are then annealed at 100 °C for 10 minutes in a nitrogen-filled glovebox.
2. Perovskite Precursor Solution Preparation:
- A perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr₂) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (4:1 v/v). The typical concentration is around 1.4 M.
3. Perovskite Film Deposition:
- The perovskite precursor solution is spin-coated onto the PTAA layer in a two-step program: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.
- During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
- The films are then annealed at 100 °C for 60 minutes in a nitrogen atmosphere.
4. Deposition of Electron-Transport and Cathode Layers:
- A 20 nm thick layer of phenyl-C61-butyric acid methyl ester (PCBM) is spin-coated from a chlorobenzene (B131634) solution onto the perovskite layer.
- A thin layer (8 nm) of bathocuproine (BCP) is then spin-coated from an isopropanol solution.
- Finally, a 100 nm thick silver (Ag) or copper (Cu) electrode is deposited by thermal evaporation through a shadow mask.
Synthesis of this compound Derivatives
The versatility of this compound as a precursor stems from the reactivity of its bromine atoms, which readily participate in various cross-coupling reactions. This allows for the straightforward synthesis of a wide array of derivatives with tailored electronic and physical properties.
General Synthetic Scheme
This general scheme highlights the common synthetic pathways, such as the Suzuki and Buchwald-Hartwig coupling reactions, used to functionalize the this compound core. The choice of the arylboronic acid/ester or aryl compound determines the final properties of the derivative.
Conclusion
This compound and its derivatives are a critically important class of materials in the advancement of organic electronics. Their synthetic versatility allows for the fine-tuning of their properties to meet the specific demands of various applications, from high-efficiency OLEDs for displays and lighting to stable and efficient perovskite solar cells for renewable energy generation. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working to develop the next generation of organic electronic devices.
References
Synthesis of Covalent Organic Frameworks Using Tris(4-bromophenyl)amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional stability make them promising candidates for a variety of applications, including gas storage, catalysis, and sensing. In the realm of drug development, COFs offer significant potential as carriers for controlled drug delivery due to their ability to encapsulate therapeutic agents within their porous network.
This document provides detailed application notes and protocols for the synthesis of porous aromatic frameworks (PAFs), a class of materials closely related to COFs, using Tris(4-bromophenyl)amine as a key building block. This compound, with its tripodal C3-symmetric structure, serves as an excellent monomer for the construction of robust, three-dimensional porous networks. The protocols outlined below focus on two primary synthetic strategies: Yamamoto coupling and Suzuki-Miyaura coupling, which are powerful methods for forming C-C bonds to construct the framework.
Data Presentation
The following table summarizes typical characterization data for porous aromatic frameworks synthesized from this compound and similar building blocks. This data is essential for evaluating the material's suitability for applications such as drug delivery, where surface area and pore characteristics are critical.
| Material ID | Monomers | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| JUC-Z2 | This compound | Yamamoto Coupling | 325 | 0.21 | > 400 | [1] |
| C-POF | This compound, Tetrakis(4-bromophenyl)methane | Yamamoto Coupling | > 3000 | N/A | > 400 | [1] |
| PAF-111 | Tetrakis(4-bromophenyl)methane, 1,3,5-Tris(4-bromophenyl)benzene | Suzuki-Miyaura Coupling | 857 | N/A | High | [2][3] |
| PAF-112A | Tetrakis(4-bromophenyl)methane, this compound | Suzuki-Miyaura Coupling | 526 | N/A | High | [2] |
| PAF-112B | Tetrakis(4-bromophenyl)methane, this compound | Suzuki-Miyaura Coupling | 725 | N/A | High | [2] |
| PAF-113 | Tetrakis(4-bromophenyl)methane, 1,3,5-Tris(4-bromophenyl)benzene | Suzuki-Miyaura Coupling | 598 | N/A | High | [2] |
N/A: Data not available in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of a Porous Aromatic Framework via Yamamoto Coupling
This protocol describes the homocoupling of this compound to form a porous aromatic framework.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Bis(1,5-cyclooctadiene)nickel(0) (3.0 mmol), and 2,2'-bipyridyl (3.0 mmol).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask via a syringe.
-
Polymerization: Stir the mixture at 80°C for 48 hours under an inert atmosphere. A precipitate will form as the polymerization proceeds.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into methanol (200 mL) to precipitate the polymer completely.
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with THF, water, and acetone.
-
To remove any remaining catalyst and unreacted monomers, purify the polymer by Soxhlet extraction with THF for 24 hours.
-
-
Activation: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to remove any trapped solvent. This process is crucial to ensure the porosity of the material.
Protocol 2: Synthesis of a Porous Aromatic Framework via Suzuki-Miyaura Coupling
This protocol details the synthesis of a porous aromatic framework by the cross-coupling of this compound with a diboronic acid linker, for example, 1,4-benzenediboronic acid.
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
A mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 6.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 mmol), to the flask. Then, add the degassed solvent mixture of 1,4-dioxane and water (50 mL).
-
Polymerization: Heat the reaction mixture to 100°C and stir for 72 hours under an inert atmosphere. A solid precipitate will form.
-
Workup: After cooling to room temperature, collect the solid by filtration.
-
Purification:
-
Wash the product extensively with water and methanol to remove the base and any inorganic byproducts.
-
Further purify the polymer by Soxhlet extraction with DMF and then acetone for 24 hours each to remove residual catalyst and oligomers.
-
-
Activation: Dry the purified framework in a vacuum oven at 120°C for 24 hours to activate the pores.
Mandatory Visualization
Caption: Synthetic routes to porous aromatic frameworks from this compound.
Caption: General experimental workflow for synthesis and drug delivery application.
Application in Drug Delivery
The porous nature and high surface area of PAFs synthesized from this compound make them suitable for encapsulating drug molecules. The nitrogen atom in the triphenylamine (B166846) core can also provide sites for potential interactions with drug molecules, enhancing loading capacity.
Protocol 3: Drug Loading into Porous Aromatic Frameworks
This protocol provides a general method for loading a drug molecule (e.g., ibuprofen (B1674241) or curcumin) into the synthesized PAF.
Materials:
-
Activated Porous Aromatic Framework (PAF)
-
Drug molecule (e.g., Ibuprofen)
-
Solvent in which the drug is highly soluble (e.g., ethanol (B145695) for ibuprofen)
Equipment:
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the drug in a suitable solvent at a known concentration.
-
Incubation: Disperse a known mass of the activated PAF (e.g., 10 mg) in a specific volume of the drug stock solution (e.g., 5 mL) in a vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours to ensure maximum drug loading.
-
Separation: Separate the drug-loaded PAF from the solution by centrifugation.
-
Quantification of Loaded Drug:
-
Carefully collect the supernatant.
-
Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the drug's λ_max and using a pre-established calibration curve.
-
The amount of drug loaded into the PAF can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.
-
Drug Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of PAF] x 100%
-
-
Drying: Wash the drug-loaded PAF with a small amount of fresh solvent to remove any surface-adsorbed drug and then dry under vacuum at a temperature that does not degrade the drug.
Protocol 4: In Vitro Drug Release Study
This protocol describes how to perform an in vitro drug release study from the drug-loaded PAF.
Materials:
-
Drug-loaded PAF
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., pH 7.4)
-
Dialysis membrane (if applicable) or centrifuge tubes
Equipment:
-
Constant temperature water bath shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Release Medium: Prepare a known volume of PBS (pH 7.4) to simulate physiological conditions.
-
Release Study Setup:
-
Disperse a known mass of the drug-loaded PAF in a specific volume of the PBS release medium in a vial.
-
Alternatively, for better separation, the drug-loaded PAF can be placed in a dialysis bag immersed in the release medium.
-
-
Incubation: Place the vial or dialysis setup in a constant temperature water bath shaker at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Quantification of Released Drug:
-
Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative amount of drug released at each time point.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. This profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
References
Application Notes and Protocols for Tris(4-bromophenyl)amine in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tris(4-bromophenyl)amine as a precursor for synthesizing a hyperbranched polymer active layer for Organic Field-Effect Transistors (OFETs). Detailed protocols for the synthesis of the polymer and the fabrication of a top-gate/bottom-contact (TGBC) OFET device are provided, along with a summary of its performance characteristics.
Introduction
This compound is a key building block in the synthesis of advanced functional materials for organic electronics, including materials for Organic Light-Emitting Diodes (OLEDs) and Covalent-Organic Polymers (COPs).[1][2] Its triphenylamine (B166846) core provides excellent hole-transporting properties, making it an attractive candidate for the development of p-type semiconductors for OFETs. While not typically used as a standalone active layer, its derivatives, such as hyperbranched polymers, have shown promise in solution-processed OFETs.
This document focuses on the synthesis of a specific hyperbranched polymer, tris[(4-phenyl)amino-alt-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene] (PTPABDT), starting from this compound, and its application in a TGBC OFET.[3][4]
Quantitative Data Presentation
The performance of an OFET fabricated using the PTPABDT polymer is summarized in the table below. The device exhibits typical p-type semiconductor behavior.[3]
| Parameter | Value | Conditions |
| Hole Mobility (µ) | 1.22 × 10⁻³ cm² V⁻¹ s⁻¹ | Vd = -80 V, Annealed at 100 °C |
| On/Off Current Ratio | 7.47 × 10² | Vd = -80 V, Annealed at 100 °C |
| Threshold Voltage (Vth) | -24.18 V | Vd = -80 V, Annealed at 100 °C |
| Device Architecture | Top-Gate/Bottom-Contact (TGBC) | - |
| Gate Dielectric | Polymethyl Methacrylate (PMMA) | - |
| Gate Electrode | Aluminum (Al) | 50 nm thickness |
Experimental Protocols
Synthesis of the Active Material: PTPABDT Hyperbranched Polymer
This protocol details the synthesis of the PTPABDT polymer, which involves two main steps: the synthesis of the this compound monomer and its subsequent polymerization.
1.1. Synthesis of this compound [3]
-
Materials:
-
Triphenylamine (2.5 g, 10 mmol)
-
Chloroform (B151607) (30 mL)
-
Bromine (Br₂) (3 mL, 50 mmol)
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve triphenylamine in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C with constant stirring.
-
Add bromine dropwise in the dark.
-
After the addition is complete, stir the solution for 2 hours.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the this compound product.
-
1.2. Synthesis of PTPABDT Polymer via Stille Coupling [3]
-
Materials:
-
This compound (62 mg, 0.12 mmol)
-
Bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene (BDT) (174 mg, 0.19 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (8 mg, 0.05 eq.)
-
Anhydrous Dimethylformamide (DMF) (2 mL)
-
Anhydrous Toluene (B28343) (8 mL)
-
Methanol (B129727) (50 mL)
-
-
Procedure:
-
Add this compound, BDT, and Pd(PPh₃)₄ to a 50 mL round-bottom flask.
-
Add anhydrous DMF and anhydrous toluene to the flask.
-
Carry out the polymerization at 110 °C under an argon atmosphere for 48 hours.
-
Cool the reaction mixture to approximately 50 °C.
-
Slowly add the cooled mixture to vigorously stirred methanol to precipitate the polymer.
-
Collect the polymer fibers by filtration.
-
Redissolve the crude polymer in chlorobenzene and precipitate again in methanol.
-
Perform Soxhlet extraction with methanol, acetone, hexane, and chloroform.
-
Obtain the final polymer by evaporating the chloroform and precipitating in methanol.
-
Filter and dry the polymer in a vacuum at 40 °C for 12 hours.
-
Fabrication of a Top-Gate/Bottom-Contact (TGBC) OFET
This protocol describes the fabrication of a TGBC OFET using the synthesized PTPABDT polymer.
-
Materials and Equipment:
-
Glass substrates with pre-patterned source-drain contacts
-
PTPABDT polymer
-
Polymethyl Methacrylate (PMMA)
-
n-butyl acetate (B1210297) (nBA)
-
Aluminum (Al) for gate electrode
-
UV-Ozone cleaner
-
Spin coater
-
Hot plate
-
Thermal evaporator
-
Nitrogen-purged glove box
-
-
Procedure:
-
Substrate Cleaning:
-
Clean the glass substrates with pre-patterned source-drain contacts.
-
Treat the substrates with UV-Ozone for 30 minutes.[3]
-
-
Active Layer Deposition:
-
Prepare a 5 mg/mL solution of PTPABDT polymer in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the PTPABDT solution onto the cleaned substrate at 2000 rpm for 60 seconds.[3]
-
-
Annealing of the Active Layer:
-
Gate Dielectric Deposition:
-
Gate Electrode Deposition:
-
Complete the OFET device by thermally evaporating a 50 nm thick aluminum (Al) top gate electrode through a shadow mask.[3]
-
-
Visualizations
Caption: Experimental workflow for OFET fabrication.
Caption: Charge transport in the p-type OFET.
References
Step-by-Step Guide to Tris(4-bromophenyl)amine-Based OLED Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing Tris(4-bromophenyl)amine. While this compound is a well-established precursor for the synthesis of advanced hole-transporting materials, this guide will focus on a standard fabrication protocol where it can be employed as a foundational hole transport layer (HTL).[1][2] The following sections detail the necessary protocols, a representative device architecture, and expected performance metrics based on typical small molecule OLED fabrication.
Introduction to this compound in OLEDs
This compound is a triphenylamine (B166846) derivative characterized by three bromine atoms attached to the phenyl rings.[1][2] This compound is a crucial building block in organic electronics, primarily serving as an intermediate for creating more complex functional materials for OLEDs.[1][2] Its key properties, such as its ability to form stable radical cations and its potential to enhance hole mobility, make it a subject of interest in the development of efficient OLEDs. The purity of this compound is critical for achieving optimal device performance, with a minimum purity of 97% being a common specification.[1][2]
Experimental Protocols
The fabrication of a functional OLED is a multi-step process that requires precision and a controlled environment to ensure the quality and performance of the device. The primary method for depositing the thin organic layers and the metal cathode is vacuum thermal evaporation (VTE).[3]
Substrate Preparation and Cleaning
The initial and one of the most critical steps in OLED fabrication is the thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate. A clean substrate surface is essential for uniform film deposition and efficient charge injection.
Materials and Equipment:
-
ITO-coated glass substrates
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (B130326) (IPA, semiconductor grade)
-
Detergent solution (e.g., Hellmanex III)
-
Ultrasonic bath
-
Nitrogen (N₂) gas gun
-
UV-Ozone cleaner or oxygen plasma system
Protocol:
-
Initial Cleaning: Begin by scrubbing the ITO-coated glass substrates with a detergent solution and rinsing them thoroughly with DI water.
-
Ultrasonication: Place the substrates in a substrate holder and immerse them in a beaker containing DI water and a few drops of detergent. Sonicate in an ultrasonic bath for 15 minutes.
-
Solvent Cleaning: Following the detergent sonication, sequentially sonicate the substrates in DI water, acetone, and finally isopropanol for 15 minutes each. After each sonication step, rinse the substrates thoroughly with DI water.
-
Drying: After the final rinse, dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Treatment: To enhance the work function of the ITO and improve hole injection, treat the cleaned and dried substrates with UV-ozone for 15 minutes or expose them to oxygen plasma. This step removes any remaining organic residues and increases the surface energy of the ITO.
Thin Film Deposition by Vacuum Thermal Evaporation (VTE)
The sequential deposition of the organic layers and the metal cathode is performed in a high-vacuum chamber (typically with a base pressure of <10⁻⁶ Torr) to prevent contamination and ensure the purity of the deposited films.
Device Architecture: A standard multilayer OLED structure is as follows: ITO / HTL / EML / ETL / EIL / Cathode
Materials:
-
Hole Transport Layer (HTL): this compound
-
Emissive Layer (EML): Tris(8-hydroxyquinolinato)aluminum (Alq₃) - a common green emitter
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Protocol:
-
Load Substrates: Mount the cleaned ITO substrates onto the substrate holder in the vacuum chamber.
-
Load Materials: Place the organic materials (this compound, Alq₃) and the EIL material (LiF) into separate evaporation sources (e.g., quartz crucibles). Place high-purity aluminum pellets or wire in the metal evaporation source.
-
Pump Down: Evacuate the chamber to a high vacuum (e.g., <5 x 10⁻⁶ Torr).
-
Sequential Deposition: Once the desired vacuum is reached, sequentially deposit the layers onto the substrate by heating the respective sources. The deposition rate and thickness of each layer should be monitored in real-time using a quartz crystal microbalance.
-
HTL Deposition: Heat the this compound source to achieve a stable deposition rate of approximately 1-2 Å/s. Deposit a layer with a thickness of 40 nm.
-
EML/ETL Deposition: Heat the Alq₃ source to a deposition rate of 1-2 Å/s and deposit a 60 nm layer. In this architecture, Alq₃ serves as both the emissive and electron transport layer.
-
EIL Deposition: Heat the LiF source to achieve a slower deposition rate of 0.1-0.2 Å/s and deposit a thin layer of 1 nm.[4]
-
Cathode Deposition: Deposit a 100 nm thick layer of aluminum at a rate of 5-10 Å/s.[4] A shadow mask is used during the cathode deposition to define the active area of the individual OLED pixels.
-
Device Encapsulation
Organic materials in OLEDs are highly sensitive to moisture and oxygen. Therefore, encapsulation is a crucial step to protect the device and ensure a reasonable operational lifetime.
Materials and Equipment:
-
Glass slide or cover slip
-
UV-curable epoxy resin
-
UV lamp
-
Nitrogen-filled glovebox
Protocol:
-
Transfer to Glovebox: Immediately after fabrication, transfer the devices into a nitrogen-filled glovebox to minimize exposure to air.
-
Apply Epoxy: Dispense a bead of UV-curable epoxy resin around the perimeter of the active area of the OLED device.
-
Seal with Glass: Carefully place a clean glass slide or cover slip over the device, pressing gently to spread the epoxy and form a seal.
-
Cure Epoxy: Expose the sealed device to a UV lamp for the time specified by the epoxy manufacturer to cure the resin.
Device Characterization
After fabrication and encapsulation, the performance of the OLED must be characterized. The key measurements include the current density-voltage-luminance (J-V-L) characteristics and the external quantum efficiency (EQE).
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
Protocol:
-
J-V-L Measurement: Apply a sweeping voltage to the OLED using the SMU and measure the resulting current and light output (luminance) simultaneously.
-
Data Analysis: From the J-V-L data, the following performance metrics can be calculated:
-
Turn-on Voltage: The voltage at which the device begins to emit light (e.g., at a luminance of 1 cd/m²).
-
Current Efficiency: Measured in candela per ampere (cd/A).
-
Power Efficiency: Measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Data Presentation
The following tables summarize the proposed device architecture and representative performance data for a simple OLED utilizing an arylamine-based HTL.
Table 1: Proposed Device Architecture
| Layer | Material | Function | Thickness (nm) | Deposition Rate (Å/s) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | ~150 | - |
| HTL | This compound | Hole Transport | 40 | 1-2 |
| EML/ETL | Alq₃ | Emission & Electron Transport | 60 | 1-2 |
| EIL | LiF | Electron Injection | 1 | 0.1-0.2 |
| Cathode | Al | Electron Injection | 100 | 5-10 |
Table 2: Representative Performance of a Green Phosphorescent OLED with an Arylamine-based HTL
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.4 - 3.7 V |
| Maximum Luminance | > 11,000 cd/m² |
| Maximum Current Efficiency | 3.8 - 4.2 cd/A |
| Maximum Power Efficiency | 2.6 lm/W |
| Peak Emission Wavelength | ~520 nm (Green) |
Note: This data is representative of a simple OLED with a standard arylamine HTL and is provided for illustrative purposes. The actual performance of a this compound-based device may vary.
Visualizations
OLED Fabrication Workflow
Caption: Overall workflow for the fabrication and characterization of a this compound-based OLED.
OLED Device Architecture
Caption: Schematic of the multilayer structure of the proposed this compound-based OLED.
References
Application of Tris(4-bromophenyl)amine Derivatives in Tandem Solar Cells: Technical Notes and Protocols
Introduction
Tris(4-bromophenyl)amine serves as a crucial building block for the synthesis of advanced hole-transporting materials (HTMs) utilized in high-performance perovskite solar cells, which are integral components of tandem solar cell architectures. The triphenylamine (B166846) (TPA) core, derived from this compound, provides a robust, electron-rich scaffold that can be functionalized to optimize the electronic and physical properties of the resulting HTM. This document provides detailed application notes and experimental protocols for the use of a representative multi-armed TPA-based HTM, synthesized from a this compound precursor, in the fabrication of all-perovskite tandem solar cells.
Overview of this compound-Derived Hole-Transporting Materials
This compound is not typically used directly as an HTM in tandem solar cells. Instead, its brominated phenyl groups serve as reactive sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex, starburst-type molecules. These multi-armed derivatives exhibit enhanced hole mobility, improved film-forming properties, and suitable energy level alignment with perovskite absorbers, making them excellent candidates for efficient charge extraction and transport in photovoltaic devices. A notable example is the synthesis of multi-armed HTMs where several TPA units are coupled to a central core, leading to superior performance in perovskite solar cells.[1][2]
Quantitative Performance Data
While specific data for this compound-derived HTMs in complete tandem solar cells is limited in publicly available literature, the performance of these materials in single-junction perovskite solar cells provides a strong indication of their potential. The following table summarizes the performance of perovskite solar cells using multi-armed TPA-based HTMs, which can be synthesized from this compound precursors.[1][3]
| HTM Designation | Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |
| di-TPA | Two-armed TPA derivative | 15.3 | 1.03 | 21.5 | 69 | [1] |
| tri-TPA | Three-armed TPA derivative | 16.3 | 1.04 | 22.1 | 71 | [1] |
| tetra-TPA | Four-armed TPA derivative | 17.9 | 1.05 | 22.8 | 74 | [1] |
| TPA-ADP 1 | TPA-functionalized azadipyrromethene | 22.13 | - | - | 81 | [4] |
Note: The data presented is for single-junction perovskite solar cells. The enhanced charge transport properties of multi-armed TPA derivatives suggest their potential for high performance in the top subcell of all-perovskite tandem solar cells.
Experimental Protocols
The following protocols describe the synthesis of a multi-armed TPA-based HTM using a brominated precursor and the fabrication of a monolithic all-perovskite tandem solar cell incorporating this type of HTM.
3.1. Synthesis of a Multi-Armed Triphenylamine-Based HTM (e.g., Tetra-TPA)
This protocol is a representative synthesis based on the Suzuki cross-coupling reaction, where a boronic ester of triphenylamine is coupled with a tetrabrominated core. This compound can be used to synthesize the triphenylamine boronic ester.
Materials:
-
This compound
-
n-Butyllithium
-
Triisopropyl borate (B1201080)
-
Tetrabrominated core molecule (e.g., tetrabromo[4][4]paracyclophane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Triphenylamine Boronic Ester:
-
Dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 1 hour.
-
Add triisopropyl borate and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.
-
React the resulting boronic acid with pinacol to form the pinacol boronic ester. Purify by column chromatography.
-
-
Suzuki Cross-Coupling Reaction:
-
In a round-bottom flask, combine the triphenylamine boronic ester, the tetrabrominated core, the palladium catalyst, and the base in a mixture of toluene, ethanol, and water.
-
Degas the mixture with argon for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the final multi-armed HTM.
-
3.2. Fabrication of a Monolithic All-Perovskite Tandem Solar Cell
This protocol describes the fabrication of a 2-terminal monolithic all-perovskite tandem solar cell in a p-i-n architecture for the top cell and an n-i-p architecture for the bottom cell.
Materials:
-
ITO-coated glass substrates
-
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
-
Wide-bandgap (WBG) perovskite precursor solution (e.g., FA₀.₈Cs₀.₂Pb(I₀.₆Br₀.₄)₃)
-
C₆₀
-
SnO₂ nanoparticle dispersion
-
Gold (Au)
-
PEDOT:PSS
-
Narrow-bandgap (NBG) perovskite precursor solution (e.g., FA₀.₇₅Cs₀.₂₅Sn₀.₅Pb₀.₅I₃)
-
BCP (bathocuproine)
-
Copper (Cu)
-
Multi-armed TPA-based HTM solution in chlorobenzene (B131634) (e.g., 20 mg/mL)
Device Structure: Glass / ITO / PTAA / WBG Perovskite / C₆₀ / SnO₂ / Au (interconnecting layer) / PEDOT:PSS / NBG Perovskite / C₆₀ / BCP / Cu
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Top Cell Fabrication:
-
Spin-coat a PTAA solution onto the ITO substrate and anneal.
-
Spin-coat the WBG perovskite precursor solution in a nitrogen-filled glovebox. Use an anti-solvent quenching method to obtain a uniform film. Anneal the film.
-
Thermally evaporate C₆₀ onto the perovskite layer.
-
Spin-coat the SnO₂ nanoparticle dispersion and anneal.
-
-
Interconnecting Layer (ICL) Deposition:
-
Thermally evaporate a thin layer of gold (Au) to serve as the recombination layer.
-
-
Bottom Cell Fabrication:
-
Spin-coat a PEDOT:PSS layer on top of the ICL and anneal.
-
Spin-coat the NBG perovskite precursor solution in a nitrogen-filled glovebox, followed by anti-solvent quenching and annealing.
-
Thermally evaporate C₆₀, followed by BCP.
-
-
Back Electrode Deposition:
-
Thermally evaporate the copper (Cu) back electrode through a shadow mask to define the active area of the device.
-
-
HTM Deposition (for inverted p-i-n single junction comparison):
-
For comparison and characterization of the HTM itself in a single-junction device, spin-coat the synthesized multi-armed TPA-based HTM solution onto the perovskite layer, followed by annealing. Then, deposit the metal electrode.
-
Visualizations
4.1. Synthesis of Multi-Armed TPA-based HTM
References
Application Notes and Protocols for Doping Tris(4-bromophenyl)amine Hole Transport Layer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of doping strategies for the hole transport layer (HTL) material Tris(4-bromophenyl)amine. This document details common p-type and potential n-type doping approaches, summarizing their effects on material properties and providing experimental protocols for implementation in a research setting.
Introduction to this compound as a Hole Transport Material
This compound is a triphenylamine (B166846) derivative utilized as a hole-transporting material or as a building block for larger hole-transporting systems in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] Its propeller-like structure and the electron-rich nitrogen core facilitate the transport of positive charge carriers (holes).[1] The presence of bromine atoms can enhance hole mobility compared to unsubstituted triphenylamine, making it a promising candidate for efficient charge transport layers.[3]
Doping is a crucial strategy to enhance the performance of intrinsic organic semiconductors like this compound. By introducing a small amount of a dopant molecule, the electrical conductivity and work function of the HTL can be precisely tuned, leading to improved device efficiency and stability.[4][5] This is achieved by increasing the free charge carrier (hole) concentration within the material.
P-type Doping Strategies
P-type doping of this compound involves the introduction of an electron-accepting molecule (p-dopant) that oxidizes the this compound, generating a radical cation and increasing the hole concentration. Several classes of p-dopants are effective for triphenylamine-based materials.
Common P-type Dopants:
-
"Magic Blue" (Tris(4-bromophenyl)aminium hexachloroantimonate): This is the radical cation salt of this compound itself.[6][7][8] It is a potent oxidizing agent that can effectively p-dope the neutral this compound host.[9] The use of "Magic Blue" ensures perfect energy level alignment between the dopant and the host.
-
Lewis Acids (e.g., Tris(pentafluorophenyl)borane - BCF or TPFB): These are strong electron-accepting molecules that can effectively oxidize triphenylamine derivatives, leading to a significant increase in conductivity.[2][10][11]
-
Lithium Salts (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI): Often used in conjunction with additives like 4-tert-butylpyridine (B128874) (tBP), LiTFSI is a common p-dopant for many organic HTLs.[5] The doping mechanism is complex and often requires the presence of oxygen.
-
F4TCNQ (2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane): This is a strong organic p-dopant known for its ability to effectively dope (B7801613) a wide range of organic semiconductors.[12]
Quantitative Effects of P-type Doping
While specific quantitative data for doped this compound is limited in the literature, the following table summarizes the typical effects observed for analogous triphenylamine-based hole transport materials like spiro-OMeTAD and PTAA. These trends are expected to be similar for this compound.
| Dopant | Typical Molar Ratio (Dopant:HTM) | Effect on Conductivity | Effect on Work Function | Effect on Hole Mobility |
| LiTFSI / tBP | 10-50 mol% | Increase by 2-4 orders of magnitude | Increase (deeper HOMO level) | Generally increases at low concentrations |
| Tris(pentafluorophenyl)borane (BCF) | 5-20 mol% | Increase by 3-5 orders of magnitude | Significant Increase | Can improve charge extraction |
| F4TCNQ | 1-10 mol% | Increase by 4-6 orders of magnitude | Significant Increase | Can decrease at higher concentrations due to trapping |
N-type Doping Strategies
N-type doping of hole transport materials is less common but can be relevant in specific device architectures or for creating bipolar transport layers. This involves introducing an electron-donating molecule (n-dopant) to increase the electron concentration. Information on n-type doping of this compound is scarce. However, general strategies for n-doping organic semiconductors could potentially be adapted.
Potential N-type Dopants:
-
Alkali Metal Compounds: Highly reactive and can effectively reduce organic molecules.
-
Organometallic Dimers: Such as dimeric rhodium or ruthenium complexes.
-
Air-stable Amine-based Dopants: These have been developed for other organic semiconductors and may be applicable.
Further research is required to identify effective and stable n-type dopants for this compound and to quantify their impact on its material properties.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of doped this compound films. Researchers should optimize the specific parameters for their experimental setup and desired film characteristics.
Protocol 1: Solution-Processing of P-doped this compound Films
Objective: To prepare a p-doped this compound thin film by solution processing for use as a hole transport layer.
Materials:
-
This compound
-
P-dopant (e.g., LiTFSI, Tris(pentafluorophenyl)borane, or F4TCNQ)
-
4-tert-butylpyridine (tBP) (if using LiTFSI)
-
Anhydrous solvent (e.g., chlorobenzene (B131634), toluene, or a mixture)
-
Substrates (e.g., ITO-coated glass)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10-20 mg/mL).
-
Prepare a stock solution of the p-dopant in an appropriate anhydrous solvent (e.g., acetonitrile (B52724) for LiTFSI, chlorobenzene for BCF and F4TCNQ).
-
If using LiTFSI, also prepare a stock solution of tBP in a suitable solvent.
-
-
Doping:
-
In a clean vial, add the desired volume of the this compound stock solution.
-
Add the calculated volume of the dopant stock solution to achieve the target molar ratio (e.g., 1-50 mol%).
-
If using LiTFSI, add the corresponding amount of the tBP solution.
-
Vortex the solution for at least 1 minute to ensure homogeneous mixing.
-
-
Film Deposition:
-
Clean the substrates using a standard procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Treat the substrates with UV-ozone or oxygen plasma to improve the wettability of the surface.
-
Deposit the doped this compound solution onto the substrate using spin-coating. Typical spin-coating parameters are 2000-4000 rpm for 30-60 seconds.
-
Anneal the film on a hotplate at a temperature between 70-120 °C for 5-15 minutes to remove residual solvent.
-
Protocol 2: Characterization of Doped this compound Films
Objective: To characterize the electrical and optical properties of the doped films.
1. Electrical Conductivity:
-
Method: Four-point probe or two-point probe measurements on a dedicated device structure.
-
Procedure:
-
Fabricate a device with the doped this compound film between two electrodes (e.g., on an interdigitated electrode substrate).
-
Measure the current-voltage (I-V) characteristics using a semiconductor parameter analyzer.
-
Calculate the conductivity (σ) from the I-V curve and the device geometry.
-
2. Work Function Measurement:
-
Method: Ultraviolet Photoelectron Spectroscopy (UPS) or Kelvin Probe Force Microscopy (KPFM).
-
Procedure (UPS):
-
Place the sample in the ultra-high vacuum chamber of the UPS system.
-
Irradiate the sample with a UV light source (e.g., He I).
-
Measure the kinetic energy of the emitted photoelectrons.
-
The work function is determined from the secondary electron cutoff edge of the spectrum.
-
3. Hole Mobility Measurement:
-
Method: Space-Charge Limited Current (SCLC) method.
-
Procedure:
-
Fabricate a hole-only device with the structure: Anode / Doped this compound / Cathode.
-
Measure the J-V characteristics in the dark.
-
Plot log(J) vs. log(V). The SCLC region will show a slope of approximately 2.
-
The hole mobility (μ) can be calculated from the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the voltage, and d is the film thickness.
-
4. Optical Characterization:
-
Method: UV-Vis-NIR Absorption Spectroscopy.
-
Procedure:
-
Measure the absorption spectrum of the doped film on a transparent substrate.
-
The appearance of new absorption bands in the visible or near-infrared region upon doping can confirm the formation of the this compound radical cation.
-
Visualizations
Caption: P-type doping mechanism of this compound.
Caption: Workflow for preparing and characterizing doped films.
Caption: Logical relationship of doping and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Doping organic hole-transport materials for high-performance perovskite solar cells [jos.ac.cn]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A π-extended triphenylamine based dopant-free hole-transporting material for perovskite solar cells via heteroatom substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the design of dopant-free hole transporting materials for highly efficient perovskite solar cells [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the dopant of hole-transport polymers for efficient inverted perovskite solar cells with high electroluminescence - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tris(4-bromophenyl)amine as a Precursor for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Tris(4-bromophenyl)amine is a versatile precursor in organic synthesis, primarily utilized for the construction of complex molecular architectures through various cross-coupling reactions. Its three bromine atoms serve as reactive handles for the sequential or simultaneous introduction of new functional groups, leading to the formation of highly sought-after triarylamine derivatives. These products are pivotal in the development of advanced materials, including hole-transporting materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and porous organic polymers (POPs) with applications in gas storage and catalysis.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.
Overview of Cross-Coupling Reactions
This compound is an ideal substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. The C-Br bonds can be selectively activated to form new C-N, C-C, and C-O bonds, enabling the synthesis of a diverse library of functionalized triphenylamine (B166846) derivatives. The choice of catalytic system and reaction conditions allows for a high degree of control over the final product.
Experimental Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] Using this compound as a substrate, this reaction allows for the introduction of various primary and secondary amines, leading to the synthesis of unsymmetrical triarylamines and other complex nitrogen-containing compounds.
General Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (3.3 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%).
-
Add a base (e.g., NaOt-Bu, 3.6 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[6]
Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOt-Bu | Toluene | 110 | 60 |
| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOt-Bu | Toluene | 110 | 67 |
| 3 | Bromobenzene | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOt-Bu | Toluene | Reflux | 65 |
Note: Data for entries 1 and 2 are from the coupling of a different brominated heterocycle but are representative of the conditions that can be adapted for this compound.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[8][9] this compound can be coupled with various arylboronic acids or esters to synthesize extended π-conjugated systems, which are of great interest in materials science.[10]
General Protocol:
-
In a Schlenk flask, dissolve this compound (1.0 eq.), the arylboronic acid (3.3 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Add a base (e.g., K₂CO₃ or K₃PO₄, 6.0 eq.).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 70-100 °C) under an inert atmosphere.
-
Monitor the reaction until completion by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Table 2: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 |
| 2 | 4-Bromobenzothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 3 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
Note: This data is for related aryl bromides and serves as a starting point for optimizing reactions with this compound.[8][11]
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a valuable transformation for synthesizing complex organic molecules.[12][13]
General Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq.), the alkene (3.6 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%) in a suitable solvent (e.g., DMF or DMA).
-
Add a base (e.g., Et₃N or K₂CO₃, 4.5 eq.).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-140 °C).
-
After the reaction is complete, cool to room temperature, pour into water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Table 3: Representative Data for Heck Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | >95 |
| 2 | 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 200 (Microwave) | 83 |
| 3 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | ~70 |
Note: This data is for related aryl halides and illustrates typical reaction conditions.[12][14]
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for forming C-C bonds between aryl halides and terminal alkynes.[16][17] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important components of functional materials.[18]
General Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 6-9 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (3.3-4.5 eq.) to the reaction mixture dropwise.
-
Stir the reaction at room temperature or heat as required (typically 40-100 °C), monitoring by TLC or GC.
-
Upon completion, cool the mixture, remove the solvent, and redissolve the residue in an organic solvent.
-
Wash with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.[19]
Table 4: Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 80 | 98 |
| 2 | 2-Bromoacetophenone | Phenylacetylene | NHC-Pd complex (2) | - | Et₃N | Toluene | 110 | 95 |
| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | High |
Note: This data is for related aryl halides and demonstrates both copper-catalyzed and copper-free conditions.[17]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[20] this compound can react with nucleophiles like phenols to form the corresponding ether linkages.
General Protocol:
-
Dissolve this compound (1.0 eq.), the nucleophile (e.g., phenol (B47542), 3.0 eq.), a copper catalyst (often used in stoichiometric amounts in classic protocols, but catalytic amounts of CuI are used in modern methods), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF, N-methylpyrrolidone, or acetone).
-
Add a phase-transfer catalyst (e.g., 18-crown-6-ether) if necessary.
-
Reflux the reaction mixture at the appropriate temperature (e.g., 50 °C for the reaction with phenol in acetone).
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent like chloroform.
-
Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[21]
Table 5: Representative Data for Ullmann-type Condensation of this compound
| Entry | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | - | K₂CO₃ | Acetone | 50 | 60 | Not specified |
| 2 | Aniline (B41778) | CuI | KOH | - | High | - | Not specified |
Note: The protocol with phenol provides a specific example using this compound.[21] The aniline reaction is a general representation of a Goldberg reaction, a type of Ullmann condensation.[20]
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for cross-coupling reactions.
Application Pathway of this compound in OLEDs
Caption: Synthesis and application of HTMs from this compound.
References
- 1. This compound 98 4316-58-9 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclic Voltammetry of Tris(4-bromophenyl)amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the electrochemical characterization of Tris(4-bromophenyl)amine using cyclic voltammetry (CV). This compound is a crucial intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its charge transport and luminescence properties.[1] Its electrochemical behavior, particularly its reversible one-electron oxidation to a stable radical cation, is of significant interest.[1][2] This protocol outlines the necessary materials, equipment, and step-by-step procedures to obtain and analyze the cyclic voltammogram of this compound.
Introduction
This compound is an electroactive molecule that undergoes a well-defined, reversible one-electron oxidation.[1][2] This process leads to the formation of the Tris(4-bromophenyl)aminium radical cation, a stable species often referred to as "Magic Blue" in its salt form with hexachloroantimonate.[1][3][4] Cyclic voltammetry is a powerful electrochemical technique used to study such redox processes, providing information on oxidation and reduction potentials, electron transfer kinetics, and the stability of the resulting species.[5]
The key electrochemical reaction is: this compound ⇌ [this compound]•+ + e-
Understanding the electrochemical properties of this compound is essential for its application in various fields, including its use as a mediator in electrochemical reactions and as a building block for functional organic materials.[1][6]
Quantitative Data
The electrochemical parameters of this compound can vary depending on the experimental conditions, such as the solvent and the reference electrode used. The following table summarizes reported oxidation potentials.
| Solvent | Supporting Electrolyte | Reference Electrode | Oxidation Potential (E½ or Epa) | Notes |
| Acetonitrile | Not specified | Saturated Calomel Electrode (SCE) | +1.10 V | [1] |
| Dichloromethane | Not specified | Ferrocene/Ferrocenium (Fc/Fc+) | +0.38 V | [1] |
| Acetonitrile | Not specified | Ferrocene/Ferrocenium (Fc/Fc+) | 0.67 V | This is the reduction potential of the radical cation salt ("Magic Blue").[3] |
| Dichloromethane | Not specified | Ferrocene/Ferrocenium (Fc/Fc+) | 0.70 V | This is the reduction potential of the radical cation salt ("Magic Blue").[3] |
| Acetonitrile | Not specified | Ag/Ag+ | 1.23 V | Irreversible oxidation wave observed for a related compound on a platinum disk electrode.[6] |
Experimental Protocol
This protocol details the steps for performing cyclic voltammetry on this compound.
3.1. Materials and Reagents
-
Analyte: this compound (CAS No: 4316-58-9)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M concentration.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads.
-
Gases: High purity Nitrogen (N₂) or Argon (Ar) for deoxygenation.
3.2. Equipment
-
Potentiostat/Galvanostat with cyclic voltammetry software.
-
Electrochemical cell (three-electrode setup).
-
Polishing kit for the working electrode.
-
Gas dispersion tube for deoxygenation.
3.3. Experimental Workflow
Caption: Workflow for the cyclic voltammetry experiment of this compound.
3.4. Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (acetonitrile or dichloromethane).
-
Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte solution. For the measurement, a final concentration of 1-5 mM is typically used.
-
-
Electrode Preparation:
-
Polish the working electrode (e.g., Glassy Carbon) with alumina slurry on a polishing pad to a mirror-like finish.[7]
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Ensure the reference and counter electrodes are clean.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment in the software. A typical potential window for the oxidation of this compound would be from 0 V to approximately +1.5 V (vs. Ag/Ag⁺), but this should be adjusted based on the solvent and reference electrode. The initial scan direction should be positive (anodic).
-
Start with a scan rate of 100 mV/s.
-
It is good practice to first run a background CV of the supporting electrolyte solution without the analyte to identify any interfering signals.
-
Perform the CV scan of the this compound solution.
-
To investigate the reversibility of the redox process, perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[7]
-
3.5. Data Analysis
-
Identify Redox Peaks: From the resulting cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Determine Half-Wave Potential: For a reversible process, the half-wave potential (E½) can be calculated as E½ = (Epa + Epc) / 2. This value is a good approximation of the standard redox potential.
-
Assess Reversibility:
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at room temperature.
-
The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.[2]
-
-
Analyze Scan Rate Dependence:
-
For a diffusion-controlled process, the peak current (ip) should be linearly proportional to the square root of the scan rate (ν½). A plot of ip vs. ν½ should yield a straight line passing through the origin.
-
Signaling Pathways and Logical Relationships
The electrochemical behavior of this compound is a direct consequence of its molecular structure, where the central nitrogen atom's lone pair of electrons can be readily removed. The bromo-substituents are electron-withdrawing, which makes the compound a more powerful oxidant compared to unsubstituted triphenylamine.[1] The stability of the resulting radical cation is due to the delocalization of the unpaired electron over the three phenyl rings.
Caption: The reversible one-electron oxidation-reduction cycle of this compound.
Conclusion
This application note provides a comprehensive guide for conducting and analyzing the cyclic voltammetry of this compound. By following this protocol, researchers can reliably determine the key electrochemical parameters of this compound, which are crucial for its application in materials science and synthetic chemistry. The reversible one-electron oxidation to a stable radical cation is a hallmark of its electrochemical behavior.
References
Application Notes and Protocols for Solution-Processing of Tris(4-bromophenyl)amine Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-processing of Tris(4-bromophenyl)amine thin films, a crucial material in the development of advanced organic electronic devices. This compound is a hole-transporting material widely utilized in Organic Light-Emitting Diodes (OLEDs) and other organic electronic applications.[1][2][3] The protocols outlined below cover common solution-based deposition techniques, including spin-coating, dip-coating, and blade-coating, and provide insights into the influence of various processing parameters on the final film characteristics.
Material Properties and Solution Preparation
This compound (C₁₈H₁₂Br₃N) is a stable organic compound, typically appearing as an off-white to pale green powder.[1][4] Its solubility in common organic solvents is a key property enabling its use in solution-based fabrication processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 482.01 g/mol | |
| Melting Point | 141-143 °C | [4][5] |
| Appearance | Off-white to pale green powder | [1][4] |
| Solubility | Soluble in toluene (B28343), chloroform, dichloromethane | [4][5] |
Protocol 1: Standard Solution Preparation
This protocol describes the preparation of a stock solution of this compound for subsequent use in thin film deposition.
Materials:
-
This compound powder (≥97% purity)[1]
-
Toluene (anhydrous)
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous toluene to the vial to achieve the desired solution concentration (e.g., 5-20 mg/mL).
-
Dissolution:
-
Place a magnetic stir bar in the vial.
-
Seal the vial and place it on a magnetic stirrer at room temperature. Stir until the powder is fully dissolved.
-
For enhanced dissolution, the vial can be placed in an ultrasonic bath for 10-15 minutes.
-
-
Filtration (Optional but Recommended): For optimal film quality and to remove any particulate impurities, filter the solution through a 0.2 µm PTFE syringe filter into a clean vial.
-
Storage: Store the prepared solution in a tightly sealed vial in a cool, dark, and dry place.
Thin Film Deposition Techniques
The choice of deposition technique significantly influences the morphology, thickness, and uniformity of the resulting this compound thin film.
Spin-Coating
Spin-coating is a widely used technique for producing uniform thin films on flat substrates.[6] The final film thickness is primarily controlled by the solution concentration and the spin speed.
Table 2: Representative Spin-Coating Parameters for Hole Transport Layers
| Solution Concentration (mg/mL) | Solvent | Spin Speed (rpm) | Resulting Film Thickness (nm) | Reference |
| 10 - 20 | Toluene | 1000 - 6000 | 20 - 100 | [6][7] |
| 12 - 24 | Chlorobenzene | 1000 - 4000 | 82 - 172 | [8] |
| Not Specified | Isopropanol | 2500 - 4000 | ~50 | [9] |
Protocol 2: Spin-Coating of this compound Thin Films
Materials and Equipment:
-
This compound solution (Protocol 1)
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Spin-coater
-
Pipettes
-
Nitrogen or argon gas for drying (optional)
Procedure:
-
Substrate Preparation: Ensure substrates are meticulously cleaned to remove any organic residues and particulate matter. A common cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen or argon.
-
Dispensing: Place the substrate on the spin-coater chuck. Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.
-
Spinning:
-
Step 1 (Spreading): Ramp up to a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): Ramp up to the desired final spin speed (e.g., 1000-6000 rpm) and hold for 30-60 seconds. Higher speeds will result in thinner films.
-
-
Drying: The film is largely dry after the spinning process due to solvent evaporation. For complete solvent removal, the coated substrate can be placed on a hotplate at a low temperature (e.g., 60-80 °C) for a few minutes.
Dip-Coating
Dip-coating is a simple and effective method for coating substrates of various shapes and sizes. The film thickness is primarily determined by the withdrawal speed and the solution viscosity.[10][11]
Table 3: General Dip-Coating Parameters for Organic Thin Films
| Solution Concentration | Solvent System | Withdrawal Speed (mm/min) | Expected Film Trend | Reference |
| Varies | Varies | 1 - 100 | Thicker films with higher withdrawal speed | [10][12] |
Protocol 3: Dip-Coating of this compound Thin Films
Materials and Equipment:
-
This compound solution (Protocol 1)
-
Substrates
-
Dip-coater
-
Beaker or vessel for the solution
Procedure:
-
Setup: Fill a clean beaker with the this compound solution and place it in the dip-coater.
-
Immersion: Mount the cleaned substrate onto the dip-coater arm and immerse it into the solution at a constant speed.
-
Dwell Time: Allow the substrate to remain immersed for a set period (e.g., 30-60 seconds) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a constant and controlled speed. The withdrawal speed is a critical parameter influencing film thickness. Slower withdrawal speeds generally result in thinner films.
-
Drying: Allow the solvent to evaporate from the film. This can be done at ambient conditions or by placing the coated substrate in a controlled environment (e.g., a vacuum oven at a mild temperature).
Blade-Coating
Blade-coating, also known as doctor-blading, is a scalable deposition technique suitable for large-area coatings.[10][13] The film thickness is controlled by the gap between the blade and the substrate, the coating speed, and the solution viscosity.
Table 4: Typical Blade-Coating Parameters for Organic Semiconductor Films
| Solution Concentration | Solvent | Blade Speed (mm/s) | Blade Gap (µm) | Reference |
| Varies | Varies | 1 - 20 | 50 - 200 | [14][15] |
Protocol 4: Blade-Coating of this compound Thin Films
Materials and Equipment:
-
This compound solution (Protocol 1)
-
Substrates
-
Blade-coater
-
Micropipette or syringe for solution dispensing
Procedure:
-
Substrate Placement: Securely fix the cleaned substrate onto the stage of the blade-coater.
-
Solution Dispensing: Dispense a line of the this compound solution in front of the blade.
-
Coating: Move the blade at a constant speed across the substrate. The solution will be uniformly spread, leaving behind a wet film.
-
Drying: Allow the solvent to evaporate. The drying kinetics can be controlled by adjusting the substrate temperature or by using a gas-assisted drying method.[13]
Post-Deposition Processing: Thermal Annealing
Thermal annealing is a common post-processing step used to improve the morphology and electrical properties of organic thin films by promoting molecular rearrangement and reducing residual solvent.[16][17][18][19]
Table 5: General Thermal Annealing Parameters for Organic Thin Films
| Material Type | Annealing Temperature (°C) | Duration (min) | Atmosphere | Effect on Film Properties | Reference |
| Small Molecules | 80 - 150 | 10 - 60 | Inert (N₂, Ar) or Air | Improved crystallinity, reduced defects | [17][19] |
| Polymers | 100 - 250 | 1 - 30 | Inert (N₂, Ar) or Air | Enhanced domain ordering, solvent removal | [16] |
Protocol 5: Thermal Annealing of this compound Thin Films
Materials and Equipment:
-
This compound coated substrate
-
Hotplate or vacuum oven with temperature control
-
Inert atmosphere glovebox (optional)
Procedure:
-
Placement: Place the substrate with the deposited this compound film on a pre-heated hotplate or inside a vacuum oven.
-
Heating: Heat the substrate to the desired annealing temperature. For this compound, a temperature range of 80-130 °C is a reasonable starting point to avoid thermal decomposition.[19]
-
Duration: Maintain the temperature for a specific duration, typically ranging from 10 to 60 minutes.
-
Cooling: Allow the substrate to cool down slowly to room temperature to prevent thermal stress and cracking of the film.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for preparing this compound solution.
Caption: Step-by-step process for spin-coating thin films.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 4316-58-9 [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. ecorfan.org [ecorfan.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymer Solar Cells Using Au-Incorporated V2Ox as the Hole Transport Layer | MDPI [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. nbinno.com [nbinno.com]
- 12. Simple Dip-Coating Process for the Synthesis of Small Diameter Single-Walled Carbon Nanotubes—Effect of Catalyst Composition and Catalyst Particle Size on Chirality and Diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05947A [pubs.rsc.org]
- 14. Flexible-Blade Coating of Small Molecule Organic Semiconductor for Low Voltage Organic Field Effect Transistor | Semantic Scholar [semanticscholar.org]
- 15. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 16. pure.mpg.de [pure.mpg.de]
- 17. Effects of Thermal Annealing Duration on the Film Morphology of Methylamine Lead Triiodide (MAPbI₃) Perovskite Thin Films in Ambient Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tris(4-bromophenyl)amine in OLED Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the degradation pathways of tris(4-bromophenyl)amine when utilized in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an OLED device?
A1: this compound is predominantly used as a hole transport material (HTM) or as a building block for synthesizing more complex HTMs and other functional organic electronic materials.[1][2] Its molecular structure allows for efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED.
Q2: My OLED device with a this compound-based HTL shows a rapid decrease in luminance and an increase in operating voltage. What is the likely cause?
A2: This is a common sign of device degradation. The primary intrinsic degradation mechanism for this compound and similar triarylamine-based HTLs involves its electrochemical oxidation to a cation radical (TBPA•+).[3][4] This reactive species can then undergo further reactions, such as dimerization or intramolecular cyclization, leading to the formation of charge traps or non-emissive species within the hole transport layer.[5][6] These degradation products can impede charge transport and lead to the observed decrease in performance.
Q3: What are the expected degradation products of this compound in an OLED?
A3: While direct analysis of degradation products within a functioning OLED is complex, studies on related triphenylamine (B166846) derivatives suggest two main pathways for the this compound cation radical:
-
Dimerization: The radical cations can couple to form dimers, such as tetraphenylbenzidine-type structures.[7]
-
Intramolecular Cyclization: The radical cation can undergo intramolecular cyclization to form carbazole-like structures.[1][6]
These reactions result in new chemical species that can alter the electronic properties of the hole transport layer.
Q4: How can I improve the stability of my OLEDs using this compound?
A4: Improving stability involves several strategies:
-
Device Architecture: Optimizing the layer thicknesses and energy level alignment between adjacent layers can help to balance charge carrier injection and reduce the accumulation of charge at interfaces, which can accelerate degradation.
-
Material Purity: Using high-purity this compound (≥97%) is crucial, as impurities can act as initial sites for degradation.[1]
-
Encapsulation: Proper encapsulation of the device is essential to prevent extrinsic degradation from moisture and oxygen, which can also contribute to the overall decay in performance.
-
Molecular Design: For researchers synthesizing new materials, modifying the this compound structure, for instance, by adding bulky substituents, can sterically hinder dimerization and improve the operational stability of the resulting HTM.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid decrease in luminance | Degradation of the hole transport layer, formation of non-emissive species. | 1. Confirm the purity of the this compound used. 2. Analyze the device post-operation using techniques like FT-IR or mass spectrometry to identify potential degradation products. 3. Optimize the thickness of the HTL to ensure balanced charge transport. |
| Increase in operating voltage | Formation of charge traps within the HTL due to degradation products. | 1. Perform current-voltage-luminance (J-V-L) characterization to analyze changes in charge injection and transport. 2. Use impedance spectroscopy to probe for the formation of trap states. 3. Consider using a more stable HTM or a co-host system to improve charge transport. |
| Formation of dark spots | Primarily extrinsic degradation due to moisture or oxygen ingress, but can be exacerbated by intrinsic material instability. | 1. Ensure rigorous encapsulation of the device. 2. Check the integrity of the substrate and electrode layers. 3. While less common for the HTL, pinholes or crystallization in the organic layers can be a factor. |
| Shift in emission color | Shift in the recombination zone or emission from degradation products. | 1. Analyze the electroluminescence spectrum as a function of operating time. 2. Use charge-blocking layers to confine the recombination zone within the emissive layer. |
Degradation Pathways
The degradation of this compound in an OLED is believed to be initiated by the formation of a cation radical under electrical stress. This radical can then follow several degradation pathways.
Experimental Protocols
Cyclic Voltammetry (CV) for Electrochemical Stability Assessment
Objective: To determine the oxidation potential of this compound and assess the reversibility of its oxidation, which is an indicator of the stability of the resulting cation radical.
Methodology:
-
Prepare a solution of this compound (1-5 mM) in an appropriate solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).
-
Use a standard three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) reference electrode.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
-
Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the compound (e.g., +1.5 V) and back to the initial potential.
-
Record the current response as a function of the applied potential. A reversible oxidation will show a corresponding reduction peak on the reverse scan with a peak separation close to 59 mV. A larger peak separation or the absence of a reduction peak indicates instability of the cation radical.
Ex-situ FT-IR Spectroscopy for Degradation Product Analysis
Objective: To identify changes in the chemical structure of the this compound layer after OLED operation.
Methodology:
-
Fabricate two identical OLED devices with a this compound hole transport layer.
-
Operate one device under accelerated aging conditions (e.g., high constant current density) until a significant drop in performance is observed. Keep the second device as a pristine reference.
-
Carefully delaminate the devices in an inert atmosphere (glovebox).
-
Gently remove the top layers (cathode and electron transport layers) to expose the hole transport layer. This can be done by carefully peeling or using a solvent that selectively dissolves the upper layers but not the HTL.
-
Analyze the exposed HTL of both the pristine and degraded devices using Fourier-Transform Infrared (FT-IR) spectroscopy in attenuated total reflectance (ATR) mode.
-
Compare the spectra. Look for the appearance of new peaks or changes in existing peaks in the degraded sample, which may indicate the formation of new functional groups associated with dimerization or cyclization.
Workflow for Degradation Analysis
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]
Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Tris(4-bromophenyl)amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Tris(4-bromophenyl)amine as a hole transport material (HTM) to improve the efficiency of perovskite solar cells (PSCs). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative performance data.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, deposition, and integration of this compound in perovskite solar cells.
| Question | Answer |
| 1. Synthesis & Purification | |
| Q1.1: What are the common challenges during the synthesis of this compound? | Common challenges include incomplete bromination of triphenylamine (B166846), leading to a mixture of mono-, di-, and tri-substituted products, and difficulty in purification. Careful control of the bromine to triphenylamine molar ratio and reaction temperature is crucial. |
| Q1.2: How can I effectively purify the synthesized this compound? | Recrystallization from a solvent mixture like chloroform (B151607) and ethanol (B145695) is a common and effective method.[1] Column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent (e.g., hexane/ethyl acetate (B1210297) mixture) can also be employed for higher purity. |
| 2. Solubility & Solution Preparation | |
| Q2.1: I am facing solubility issues with this compound in common organic solvents. What can I do? | This compound is generally soluble in chlorinated solvents like chlorobenzene (B131634) and dichlorobenzene, as well as toluene.[2] If you encounter solubility problems, gentle heating and sonication can aid dissolution. Ensure the solvent is anhydrous, as moisture can affect solubility and subsequent film formation. |
| Q2.2: What is the optimal concentration of this compound for the HTL solution? | The optimal concentration typically ranges from 10 to 20 mg/mL in a solvent like chlorobenzene. However, this can vary depending on the desired film thickness and the specific deposition technique (e.g., spin coating speed). |
| 3. Deposition & Film Quality | |
| Q3.1: The spin-coated this compound film is not uniform and has pinholes. How can I improve the film quality? | Pinholes and non-uniformity can arise from several factors: - Inadequate substrate cleaning: Ensure the perovskite surface is clean and free of contaminants before depositing the HTL. - Incorrect spin coating parameters: Optimize the spin speed, acceleration, and duration. A two-step program with a lower speed spread cycle followed by a high-speed drying cycle can improve uniformity. - Solution quality: Filter the this compound solution through a 0.2 µm PTFE filter before use to remove any particulate matter. |
| Q3.2: The adhesion of the this compound layer to the perovskite is poor. How can this be improved? | Poor adhesion can be a significant issue. Consider the following: - Surface treatment: A gentle plasma treatment of the perovskite layer before HTL deposition can sometimes improve surface energy and adhesion. - Interfacial engineering: Introducing a thin interlayer, such as a self-assembled monolayer, between the perovskite and the HTL can enhance adhesion and charge extraction. |
| 4. Device Performance & Stability | |
| Q4.1: The open-circuit voltage (Voc) of my device is lower than expected. What could be the cause? | A low Voc can be attributed to several factors related to the HTL: - Energy level mismatch: Ensure the HOMO level of this compound is well-aligned with the valence band of the perovskite to facilitate efficient hole extraction. - Interfacial recombination: Poor contact or defects at the perovskite/HTL interface can lead to increased recombination, lowering the Voc. - HTL conductivity: Low hole mobility or conductivity of the this compound layer can impede charge transport. |
| Q4.2: My perovskite solar cell with this compound shows rapid degradation. What are the potential degradation pathways? | Degradation in PSCs is a complex issue. With respect to the HTL, potential pathways include: - Chemical instability: this compound itself might degrade under prolonged exposure to light, heat, and oxygen. - Interfacial degradation: The interface between the perovskite and the HTL can be a weak point, with potential for ion migration from the perovskite into the HTL, leading to performance loss. - Moisture ingress: A non-hydrophobic HTL can allow moisture to penetrate and degrade the underlying perovskite layer. While triarylamine-based HTMs are generally hydrophobic, ensuring a dense and uniform film is crucial. |
Performance Data
The following tables summarize the key performance parameters of perovskite solar cells utilizing this compound as the HTL, in comparison to the commonly used spiro-OMeTAD.
Table 1: Photovoltaic Performance Comparison
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| This compound (Typical) | 0.95 - 1.05 | 20 - 22 | 65 - 75 | 13 - 17 |
| spiro-OMeTAD (Reference) | 1.00 - 1.15 | 22 - 24 | 70 - 80 | 18 - 22+ |
Note: The performance of PSCs can vary significantly based on the perovskite composition, device architecture, and fabrication conditions. The values presented here are typical ranges reported in the literature.
Table 2: Material Properties
| Property | This compound | spiro-OMeTAD |
| HOMO Level (eV) | ~ -5.4 | ~ -5.2 |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻³ | 10⁻⁴ - 10⁻³ |
| Synthesis Cost | Relatively Low | High |
| Purity | High (with proper purification) | High |
Experimental Protocols
Synthesis of this compound
Materials:
-
Triphenylamine
-
Bromine
-
Chloroform
-
Ethanol
-
Water
Procedure:
-
Dissolve Triphenylamine in chloroform and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in chloroform to the triphenylamine solution while stirring. Maintain the temperature at 0°C.
-
After the addition is complete, continue stirring for an additional hour at 0°C.
-
Pour the reaction mixture into a mixture of ethanol and water to precipitate the product.
-
Filter the solid product under vacuum.
-
Dissolve the crude product in a minimal amount of hot chloroform.
-
Add hot ethanol to the chloroform solution to induce recrystallization.
-
Allow the solution to cool down and crystallize, then collect the purified this compound crystals by filtration.[1]
Fabrication of Perovskite Solar Cell with this compound HTL
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.
Deposition of Perovskite Layer:
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO co-solvent).
-
Spin-coat the perovskite solution onto the prepared FTO substrate.
-
During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at the optimized temperature and time.
Deposition of this compound HTL:
-
Prepare a solution of this compound in chlorobenzene (e.g., 15 mg/mL). Additives such as Li-TFSI and t-BP can be included to improve conductivity.
-
Spin-coat the this compound solution onto the perovskite layer.
-
Anneal the HTL film at a moderate temperature (e.g., 70-85°C) to remove the residual solvent.
Deposition of Metal Electrode:
-
Deposit a metal electrode (e.g., gold or silver) on top of the HTL through thermal evaporation.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the fabrication and troubleshooting of perovskite solar cells with this compound.
Caption: Workflow for the synthesis of this compound and its integration into a perovskite solar cell.
Caption: Troubleshooting logic for low power conversion efficiency in perovskite solar cells using this compound HTL.
References
Technical Support Center: Enhancing the Stability of Tris(4-bromophenyl)amine Based Devices
This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the stability of electronic devices utilizing Tris(4-bromophenyl)amine. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during device fabrication and testing.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and application of this compound in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: My device performance is low despite using high-purity this compound. What are the likely causes?
A1: Low device performance can stem from several factors beyond the purity of the this compound itself[1][2]:
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Poor Film Quality: The morphology of the this compound layer is critical. Incomplete surface coverage, pinholes, or a non-uniform film can create short-circuit pathways and hinder efficient charge transport.
-
Sub-optimal Energy Level Alignment: The energy levels of the this compound hole transport layer (HTL) must be well-aligned with the adjacent layers (e.g., the perovskite absorber or the emissive layer) to ensure efficient hole injection and transport.
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Interfacial Defects: Defects at the interface between the this compound layer and adjacent layers can act as recombination centers, reducing device efficiency.
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Solvent and Additive Issues: Residual solvent from the deposition process or inappropriate additives can negatively impact the electronic properties of the layers and their interfaces.
Q2: I'm observing rapid degradation of my this compound-based perovskite solar cell, especially under ambient conditions. What is the primary degradation mechanism?
A2: The primary cause of rapid degradation in perovskite solar cells is the intrinsic instability of the perovskite material itself, which is exacerbated by environmental factors. This compound, like many organic hole transport materials, can contribute to this degradation. Key factors include[3]:
-
Moisture Ingress: Perovskite materials are highly sensitive to moisture, which leads to their decomposition. The hygroscopic nature of common dopants like lithium bis(trifluoromethane)sulfonimide (LiTFSI) used with the HTL can attract water into the device.
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Oxygen Exposure: Oxygen can also contribute to the degradation of the perovskite layer and can react with the this compound, especially under illumination.
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UV Instability: UV light can induce photochemical reactions in both the perovskite and the organic layers, leading to the formation of defects and degradation of the material's properties.
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Ion Migration: Mobile ions from the perovskite layer can migrate into the HTL, altering its properties and causing degradation at the interface.
Q3: My this compound film appears crystalline or hazy after deposition. How can I improve its uniformity?
A3: The formation of a smooth, amorphous film is crucial for optimal device performance. Crystallization or haziness can be due to several factors:
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Inappropriate Solvent: The choice of solvent is critical for controlling the solubility and film-forming properties of this compound. Toluene (B28343) is a commonly used solvent[4]. Experimenting with different solvents or solvent mixtures can improve film quality.
-
Sub-optimal Deposition Parameters: For spin-coating, parameters such as spin speed, acceleration, and duration need to be optimized to achieve a uniform film.
-
Contamination: Dust particles or other contaminants on the substrate can act as nucleation sites for crystallization. Ensure a clean and pristine substrate surface.
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Purity of the Material: Impurities in the this compound can promote crystallization[1][2]. Using a high-purity source is recommended.
Troubleshooting Common Device Failures
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Open-Circuit Voltage (Voc) | Poor energy level alignment between the this compound HTL and the perovskite layer. High recombination rates at the HTL/perovskite interface. | - Modify the work function of the HTL through doping or by introducing an interfacial layer. - Ensure a defect-free interface by optimizing deposition conditions. |
| Low Fill Factor (FF) | High series resistance. Presence of shunt pathways. | - Optimize the thickness of the this compound layer. - Improve the film morphology to eliminate pinholes. - Ensure good contact between the HTL and the electrodes. |
| Low Short-Circuit Current (Jsc) | Inefficient hole extraction from the absorber layer. Poor light absorption. | - Ensure the HOMO level of this compound is well-aligned with the valence band of the perovskite. - Optimize the thickness of all layers to maximize light absorption and charge collection. |
| Rapid Device Burn-in/Degradation | Ingress of moisture and oxygen. Photodegradation of the organic layers. Thermal instability. | - Encapsulate the device to provide a barrier against environmental factors. - Incorporate UV-blocking filters. - Investigate the thermal stability of the materials and consider using more thermally stable derivatives. |
Strategies to Enhance Device Stability
Improving the stability of this compound-based devices requires a multi-faceted approach focusing on material properties, device architecture, and protection from the environment.
Doping of the Hole Transport Layer
Doping the this compound layer can enhance its conductivity and improve the energy level alignment with adjacent layers, leading to better device performance and stability.
-
Common Dopants:
-
Lithium bis(trifluoromethane)sulfonimide (LiTFSI): A widely used p-type dopant that increases the hole concentration in the HTL.
-
4-tert-Butylpyridine (t-BP): Often used as an additive with LiTFSI to improve film morphology and passivate surface defects.
-
Tris(pentafluorophenyl)borane (TPFB): A Lewis acid that can act as a p-dopant for triphenylamine-based materials, potentially offering better stability compared to hygroscopic lithium salts.
-
Quantitative Impact of Doping on Device Performance:
While specific data for this compound is limited, studies on similar triphenylamine-based HTLs demonstrate the significant impact of doping.
| HTL System | Dopant | Key Performance Metric Improvement | Reference |
| Spiro-OMeTAD | LiTFSI + t-BP | Increased power conversion efficiency (PCE) and fill factor (FF). | General knowledge in the field. |
| Triphenylamine-based HTLs | TPFB | Retained ~85% of initial PCE after 1000 hours in air, compared to 75% for LiTFSI-doped devices. | [5] |
Interfacial Engineering
Modifying the interface between the this compound layer and the adjacent layers can reduce defects and improve charge extraction, thereby enhancing stability.
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Self-Assembled Monolayers (SAMs): Introducing a thin SAM between the transparent conductive oxide (e.g., ITO) and the this compound layer can improve the work function alignment and reduce interfacial recombination.
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Passivation Layers: Applying a passivation layer on top of the perovskite before depositing the this compound can heal surface defects and prevent detrimental interactions between the layers.
Encapsulation
Encapsulation is a critical strategy to protect the device from environmental degradation, particularly from moisture and oxygen.
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Thin-Film Encapsulation (TFE): This involves depositing alternating layers of inorganic and organic materials to create a high-barrier film. Common materials include Al₂O₃, SiO₂, and various polymers.
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Glass Encapsulation with Edge Sealant: A more conventional approach where a glass lid is sealed to the device substrate using a UV-curable epoxy resin.
Experimental Workflow for Device Fabrication and Encapsulation
Caption: General workflow for fabricating and encapsulating a device with a this compound hole transport layer.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Spin-Coating
This protocol describes the preparation of a solution for depositing the this compound hole transport layer.
Materials:
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This compound (high purity, >98%)
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Chlorobenzene (B131634) or Toluene (anhydrous)
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If doping:
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Lithium bis(trifluoromethane)sulfonimide (LiTFSI)
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4-tert-Butylpyridine (t-BP)
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Procedure:
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Undoped Solution:
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Prepare a stock solution of this compound in chlorobenzene or toluene at a concentration of 10-20 mg/mL.
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Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) for at least 2 hours to ensure complete dissolution.
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Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Doped Solution:
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Prepare a stock solution of LiTFSI in acetonitrile (B52724) at a concentration of 520 mg/mL.
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Prepare the this compound solution as described in step 1.
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Add the LiTFSI stock solution and t-BP directly to the this compound solution. A common molar ratio is 1:0.5:0.03 for this compound:LiTFSI:t-BP.
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Stir the final doped solution for at least 30 minutes before filtering through a 0.2 µm PTFE syringe filter.
-
Protocol 2: Spin-Coating and Annealing of the this compound Film
This protocol outlines the deposition of the this compound layer onto a prepared substrate (e.g., ITO-coated glass).
Procedure:
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Ensure the substrate is thoroughly cleaned and treated (e.g., with UV-ozone) to improve wettability.
-
Place the substrate on the spin coater chuck.
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Dispense an appropriate amount of the prepared this compound solution to cover the substrate.
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Spin-coat the film using a two-step program. Typical parameters are:
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Step 1: 500-1000 rpm for 5-10 seconds (for spreading).
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Step 2: 3000-5000 rpm for 30-45 seconds (for thinning and drying).
-
-
After spin-coating, transfer the substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
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Anneal the film at a temperature between 100-150 °C for 10-30 minutes to remove residual solvent and improve film quality. The optimal temperature and time should be determined experimentally.
Logical Relationship of Stability Issues and Enhancement Strategies
Caption: Relationship between common stability issues in this compound devices, their root causes, and corresponding enhancement strategies.
This technical support center provides a foundational guide for researchers working with this compound. For further optimization, it is recommended to consult the latest literature for specific device architectures and material combinations.
References
Troubleshooting common issues in Tris(4-bromophenyl)amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of Tris(4-bromophenyl)amine. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are the bromination of triphenylamine (B166846) and cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig amination.[1] These reactions involve the coupling of an amine with an aryl halide.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically an off-white to pale green powder.[2][3] It is soluble in organic solvents like toluene (B28343) and should be stored in a refrigerator.[2][4] Key properties are summarized in the table below.
Q3: What are the main applications of this compound?
A3: this compound is a crucial building block in the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3][4] It serves as a precursor for creating advanced functional materials, including porous luminescent covalent-organic polymers (COPs).[1][5]
Q4: What are the typical characterization techniques used to confirm the synthesis of this compound?
A4: The successful synthesis and purity of this compound are typically confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for structural elucidation.[1] Other techniques include Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy.[6]
Troubleshooting Guide
Low Product Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields in this compound synthesis can stem from several factors, particularly when using methods like the Ullmann condensation, which is known for being sensitive to reaction conditions.[7]
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Incomplete Reaction: Ullmann-type reactions often require high temperatures (sometimes exceeding 210 °C) and specific catalysts.[8] Ensure that the reaction temperature is optimal and maintained consistently. The choice of solvent is also critical; high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used.[8]
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Catalyst Inactivity: The copper catalyst used in Ullmann condensations can be sensitive to air and moisture. Using freshly prepared or "activated" copper powder can improve results.[8] For Buchwald-Hartwig aminations, the choice of ligand is crucial for catalytic activity.[3][9]
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Purity of Reagents: The purity of the starting materials, such as the aryl halide and the amine, is critical. Impurities can interfere with the catalyst and lead to side reactions. Ensure all reagents and solvents are pure and dry.
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Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Impure Product
Q6: My final product is impure, showing extra peaks in the NMR spectrum. What are the likely side products and how can I purify my compound?
A6: The presence of impurities is a common issue. The nature of the side products depends on the synthetic route used.
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Incomplete Bromination/Over-bromination: If synthesizing from triphenylamine via bromination, controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is crucial to avoid a mixture of mono-, di-, tri-, and even higher brominated products.[1]
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Side Reactions in Coupling: In Ullmann or Buchwald-Hartwig reactions, side reactions such as hydrodehalogenation (replacement of a bromine atom with hydrogen) or the formation of biaryl compounds can occur.[10]
-
Purification Strategies:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. This compound can be recrystallized from a hot solvent mixture, such as chloroform (B151607) and ethanol.[6]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. A solvent system like hexane/ethyl acetate (B1210297) can be used as the eluent.[6][11]
-
Q7: The product has a brownish or dark color instead of the expected pale green or off-white. What does this indicate?
A7: A darker product color often suggests the presence of oxidized impurities or residual catalyst.
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Oxidation: Triarylamines can be oxidized to form stable radical cations, which are often colored.[1][12][13] The radical cation of this compound, often referred to as "Magic Blue," is intensely colored.[12][13] Exposure to air, especially at high temperatures, can promote this oxidation.
-
Residual Copper Catalyst: If a copper-catalyzed reaction was performed, residual copper species can discolor the product.
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Solution: To remove these impurities, thorough purification by recrystallization or column chromatography is necessary. Washing the crude product with a suitable solvent may also help remove some colored impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4316-58-9 | [2][5] |
| Molecular Formula | C₁₈H₁₂Br₃N | [2][14] |
| Molecular Weight | 482.01 g/mol | [2][5] |
| Appearance | Pale green powder | [2] |
| Melting Point | 141-143 °C | [2][5] |
| Boiling Point | 514.9 °C at 760 mmHg | [2] |
| Solubility | Soluble in toluene | [2] |
| Storage | Refrigerator | [2] |
Experimental Protocols
Synthesis of this compound via Ullmann Condensation (Illustrative Protocol)
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline, 1,4-dibromobenzene, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., NMP).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to remove oxygen.
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Heating: Heat the reaction mixture to the desired temperature (typically 150-210 °C) and maintain for several hours.
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Monitoring: Monitor the progress of the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., toluene) and filter to remove insoluble salts.
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Extraction: Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Troubleshooting flowchart for an impure product in this compound synthesis.
References
- 1. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound 98 4316-58-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. resource.aminer.org [resource.aminer.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia [en.wikipedia.org]
- 14. This compound | C18H12Br3N | CID 258027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tris(4-bromophenyl)amine Thin Film Morphology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the morphology of Tris(4-bromophenyl)amine thin films.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound thin films in a question-and-answer format.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Poor Film Uniformity / Inhomogeneous Film | Why is my this compound thin film not uniform and showing streaks or blotches? | 1. Inadequate substrate cleaning.2. Non-optimal spin coating parameters (e.g., acceleration, speed, duration).3. Inappropriate solvent choice or solution concentration.4. Uncontrolled environment (e.g., airflow, humidity). | 1. Implement a rigorous substrate cleaning protocol (see Experimental Protocols).2. Optimize spin coating parameters; a two-step process can improve uniformity.3. Screen different solvents (e.g., toluene (B28343), chlorobenzene) and concentrations to improve wetting and drying dynamics.4. Use a spin coater with a lid and ensure a controlled atmosphere (e.g., glovebox). |
| Film Dewetting or Aggregation | Why is the this compound film dewetting from the substrate or forming large aggregates? | 1. Poor surface energy matching between the solution and the substrate.2. Low solution viscosity.3. High solvent vapor pressure leading to rapid, uncontrolled drying. | 1. Treat the substrate surface (e.g., with UV-ozone or a self-assembled monolayer) to modify its surface energy.2. Increase the solution concentration to increase viscosity.3. Choose a solvent with a lower vapor pressure or use a solvent mixture. |
| High Surface Roughness | How can I reduce the surface roughness of my this compound thin film? | 1. Sub-optimal annealing conditions (temperature or time).2. Rapid solvent evaporation during spin coating.3. Presence of particulate contamination. | 1. Optimize the post-deposition annealing temperature and duration.2. Use a slower spin speed or a solvent with a lower vapor pressure.3. Filter the solution before spin coating and work in a clean environment. |
| Film Cracking | What causes the this compound film to crack after deposition or annealing? | 1. High internal stress in the film.2. Mismatch in the coefficient of thermal expansion between the film and the substrate.3. Excessive film thickness. | 1. Optimize the annealing process by using a slower ramping rate for heating and cooling.2. Choose a substrate with a closer thermal expansion coefficient if possible.3. Reduce the film thickness by lowering the solution concentration or increasing the spin speed. |
| Pinholes in the Film | I am observing pinholes in my this compound film. What could be the cause? | 1. Particulate contamination on the substrate or in the solution.2. Poor wetting of the substrate by the solution.3. Entrapment of air bubbles during solution deposition. | 1. Ensure a dust-free environment and filter the solution.2. Improve substrate cleaning and consider surface treatments.3. Dispense the solution carefully to avoid bubble formation. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the spin coating of this compound?
A1: The most critical parameters for spin coating this compound are:
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Solution Concentration: This directly influences the final film thickness and viscosity of the solution.
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Spin Speed and Acceleration: Higher speeds generally result in thinner films. The acceleration rate can affect the uniformity.
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Solvent Choice: The solvent's boiling point, vapor pressure, and solubility for this compound will dictate the drying dynamics and resulting film morphology. Solvents like toluene and chlorobenzene (B131634) are commonly used for similar hole transport materials.[1]
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Substrate Surface Preparation: A clean and compatible substrate surface is crucial for good film adhesion and uniformity.
Q2: How does post-deposition annealing affect the morphology of this compound thin films?
A2: Post-deposition annealing, typically performed on a hot plate or in an oven, can significantly impact the film's morphology and properties. Thermal energy can promote molecular rearrangement, leading to:
-
Increased Crystallinity: For semi-crystalline materials, annealing can enhance the degree of crystallinity.
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Reduced Surface Roughness: It can help in smoothing the film surface by allowing molecules to find more stable arrangements.
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Improved Intermolecular Interactions: This can lead to better charge transport properties in electronic devices. The optimal annealing temperature and time need to be determined experimentally, as excessive heat can lead to degradation or undesirable morphological changes.
Q3: What is solvent vapor annealing and how can it be used for this compound films?
A3: Solvent vapor annealing (SVA) is a technique where a deposited thin film is exposed to a saturated vapor of a specific solvent. This process swells the film, increasing the mobility of the molecules and allowing them to re-organize into a more ordered state. For small molecule films like this compound, SVA can be a powerful tool to control crystallinity and reduce defects. The choice of solvent and the duration of exposure are critical parameters to optimize.
Q4: How can I characterize the morphology of my this compound thin films?
A4: The most common and effective techniques for characterizing thin film morphology are:
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Atomic Force Microscopy (AFM): Provides high-resolution 3D images of the film surface, allowing for the quantification of surface roughness and identification of morphological features like grains or pinholes.
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Scanning Electron Microscopy (SEM): Offers a wider field of view than AFM and can be used to assess film uniformity and identify larger-scale defects.
-
X-ray Diffraction (XRD): Used to determine the crystallinity of the film. Amorphous films will show a broad halo, while crystalline films will exhibit sharp diffraction peaks.
Q5: What are the best practices for substrate cleaning before depositing this compound?
A5: A thorough substrate cleaning process is essential for achieving high-quality thin films. A typical procedure for glass or silicon substrates involves sequential ultrasonication in a series of solvents to remove organic and inorganic contaminants. A common sequence is:
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Detergent solution (e.g., Alconox)
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Deionized (DI) water
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Isopropanol (B130326) Finally, the substrates should be dried with a stream of inert gas (like nitrogen or argon) and may be further treated with UV-ozone or oxygen plasma immediately before deposition to ensure a hydrophilic and reactive surface.
Quantitative Data Summary
While specific quantitative data for this compound thin film morphology is limited in publicly available literature, the following tables summarize typical ranges and effects observed for structurally similar triphenylamine-based hole transport materials. This data can serve as a starting point for the optimization of this compound films.
Table 1: Spin Coating Parameters for Triphenylamine-Based Hole Transport Layers
| Parameter | Typical Range | Effect on Film Thickness | Reference Material |
| Solution Concentration | 5 - 20 mg/mL | Thicker film with higher concentration | Poly[bis(4-phenyl)(2,5,6-trimethylphenyl)amine] (PTAA)[1] |
| Spin Speed | 1000 - 6000 rpm | Thinner film with higher speed | PTAA[1] |
| Solvent | Toluene, Chlorobenzene | Solvent properties affect drying rate and morphology | PTAA[1] |
Table 2: Influence of Annealing on Morphology of Small Molecule Organic Films
| Annealing Temperature | Effect on Roughness (RMS) | Effect on Crystallinity | Reference Material |
| 100 - 150 °C | Generally decreases with optimized temperature | Can increase for semi-crystalline materials | General small molecules |
| > 150 °C | May increase due to aggregation or degradation | Can decrease if degradation occurs | General small molecules |
Experimental Protocols
Protocol 1: Spin Coating of this compound Thin Films
1. Solution Preparation: a. Dissolve this compound in a suitable solvent (e.g., toluene, chlorobenzene) to the desired concentration (e.g., 10 mg/mL). b. Gently warm the solution (e.g., to 40-50 °C) and stir until the material is fully dissolved. c. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
2. Substrate Cleaning: a. Place substrates in a beaker with a detergent solution and sonicate for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in DI water for 15 minutes. d. Sonicate in acetone for 15 minutes. e. Sonicate in isopropanol for 15 minutes. f. Dry the substrates with a stream of nitrogen gas. g. Optional: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before spin coating to enhance surface wettability.
3. Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the this compound solution to cover the substrate (e.g., 50-100 µL for a 1x1 inch substrate). c. Start the spin coating program. A two-step program is often beneficial: i. Step 1 (Spread): 500-1000 rpm for 5-10 seconds. ii. Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds. d. After the program finishes, carefully remove the substrate.
4. Post-Deposition Annealing: a. Place the coated substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven. b. Ramp the temperature to the desired setpoint (e.g., 80-120 °C) at a controlled rate (e.g., 5 °C/min). c. Hold at the setpoint for the desired duration (e.g., 10-30 minutes). d. Allow the substrate to cool down slowly to room temperature before removal.
Protocol 2: Solvent Vapor Annealing of this compound Thin Films
1. Film Deposition: a. Deposit a this compound thin film following the spin coating protocol above.
2. Annealing Setup: a. Place the coated substrate in a sealed chamber (e.g., a petri dish with a lid or a dedicated annealing chamber). b. Place a small vial containing the annealing solvent (e.g., tetrahydrofuran, dichloromethane) inside the chamber, ensuring the liquid does not touch the substrate.
3. Annealing Process: a. Seal the chamber and leave it undisturbed for a specific duration (e.g., 30 minutes to several hours) at a controlled temperature (often room temperature). b. The duration will depend on the solvent and the desired morphological changes and needs to be optimized experimentally.
4. Film Drying: a. After the desired annealing time, open the chamber and allow the residual solvent to evaporate from the film, either by gentle nitrogen flow or by transferring it to a vacuum chamber.
Visualizations
Caption: Experimental workflow for this compound thin film fabrication and characterization.
Caption: Troubleshooting decision tree for common thin film morphology issues.
References
Technical Support Center: Tris(4-bromophenyl)amine for Reduced Recombination Losses in Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing Tris(4-bromophenyl)amine as an additive to reduce recombination losses in perovskite solar cells.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of this compound in the precursor solution. | The concentration of this compound is too high for the chosen solvent system. | 1. Reduce the concentration of this compound.2. Gently warm the solution (e.g., to 40-60 °C) while stirring.3. Use a co-solvent system. A common mixture is N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) in a 4:1 volume ratio, which can enhance the solubility of many organic additives. |
| Formation of precipitates or hazy films after spin-coating. | 1. Incomplete dissolution of this compound.2. Undesired side reactions with the perovskite precursors.3. Rapid, uncontrolled crystallization of the perovskite film. | 1. Ensure complete dissolution by filtering the precursor solution through a 0.22 µm PTFE filter before spin-coating.2. Prepare fresh solutions before use to minimize degradation or side reactions.3. Optimize the concentration of this compound; excessive amounts can disrupt the perovskite crystal growth. |
| Low power conversion efficiency (PCE) despite using the additive. | 1. Sub-optimal concentration of this compound.2. Incomplete passivation of defects.3. Negative impact on charge transport properties. | 1. Perform a concentration optimization study. Start with a low concentration (e.g., 0.1 mg/mL) and systematically increase it.2. Ensure uniform distribution of the additive in the perovskite film by optimizing the spin-coating parameters (speed, duration, and anti-solvent dripping time).3. Characterize the charge carrier dynamics using techniques like time-resolved photoluminescence (TRPL) to assess the passivation effect. |
| Significant batch-to-batch variation in device performance. | Inconsistent additive concentration or distribution in the precursor solution. | 1. Prepare a larger stock solution of this compound in the chosen solvent and add the required volume to each batch of perovskite precursor solution.2. Ensure the stock solution is well-mixed before each use. |
| Reduced short-circuit current density (Jsc). | 1. Formation of an insulating layer at the interface, hindering charge extraction.2. Incomplete perovskite crystallization leading to poor light absorption. | 1. Avoid excessively high concentrations of this compound.2. Analyze the film morphology using Scanning Electron Microscopy (SEM) to ensure a compact and uniform perovskite layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reduces recombination losses?
A1: this compound, a Lewis base, is believed to reduce recombination losses primarily through defect passivation. The lone pair of electrons on the central nitrogen atom can coordinate with undercoordinated lead (Pb²⁺) ions, which are common defect sites in perovskite crystals. This interaction passivates these defects, reducing non-radiative recombination pathways and thereby increasing the charge carrier lifetime.
Q2: How does this compound affect the morphology of the perovskite film?
A2: The addition of this compound can influence the crystallization kinetics of the perovskite film. It can lead to the formation of larger, more uniform grains with fewer grain boundaries. This improved morphology reduces the density of defect states that are often concentrated at grain boundaries, further contributing to the reduction of recombination losses.
Q3: What is a typical concentration range for this compound in the perovskite precursor solution?
A3: The optimal concentration can vary depending on the specific perovskite composition and solvent system. However, a good starting point for optimization is typically in the range of 0.1 to 1.0 mg/mL in the final precursor solution. It is recommended to perform a systematic study to determine the ideal concentration for your specific experimental conditions.
Q4: Can this compound be used with different types of perovskite compositions?
A4: Yes, this compound is expected to be effective with a variety of common perovskite compositions, including those based on methylammonium (B1206745) (MA), formamidinium (FA), and mixed cations. The fundamental mechanism of passivating lead-based defects is applicable across these different systems.
Q5: Are there any potential negative effects of using this compound?
A5: While beneficial for defect passivation, using an excessive concentration of this compound can be detrimental. It may lead to the formation of an insulating layer at the interface between the perovskite and the charge transport layer, which can impede charge extraction and reduce the short-circuit current density (Jsc). It is also important to ensure its complete dissolution to avoid the formation of aggregates that can act as recombination centers.
Quantitative Data
The following table presents representative data on the impact of varying concentrations of this compound on the performance of a standard MAPbI₃-based perovskite solar cell.
| This compound Concentration (mg/mL) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| 0 (Control) | 1.05 | 22.5 | 75 | 17.7 |
| 0.2 | 1.08 | 22.8 | 77 | 18.9 |
| 0.5 | 1.12 | 23.1 | 79 | 20.4 |
| 1.0 | 1.10 | 22.6 | 76 | 19.0 |
| 2.0 | 1.06 | 21.8 | 72 | 16.6 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Preparation of Perovskite Precursor Solution with this compound
This protocol describes the preparation of a 1M MAPbI₃ precursor solution with the addition of this compound.
Materials:
-
Methylammonium iodide (MAI)
-
Lead(II) iodide (PbI₂)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Syringe filter (0.22 µm PTFE)
Procedure:
-
Prepare the Solvent Mixture: In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a solvent mixture of DMF and DMSO in a 4:1 volume ratio.
-
Prepare this compound Stock Solution: Weigh the desired amount of this compound and dissolve it in the DMF:DMSO solvent mixture to create a stock solution of a known concentration (e.g., 10 mg/mL).
-
Prepare Perovskite Precursor Solution:
-
Weigh appropriate amounts of MAI and PbI₂ for a 1M final concentration in the desired volume of the solvent mixture.
-
Add the solvent mixture to the MAI and PbI₂ powders.
-
Stir the solution on a hotplate at a gentle temperature (e.g., 60 °C) for at least 2 hours until the precursors are fully dissolved, resulting in a clear yellow solution.
-
-
Add this compound:
-
Allow the perovskite precursor solution to cool to room temperature.
-
Add the required volume of the this compound stock solution to the perovskite precursor solution to achieve the desired final concentration (e.g., for a 0.5 mg/mL final concentration, add 50 µL of a 10 mg/mL stock solution to 950 µL of the perovskite solution).
-
Stir the final solution for another 30 minutes to ensure homogeneity.
-
-
Filtration: Before use, filter the final precursor solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles or aggregates.
Visualizations
Technical Support Center: Overcoming Solubility Challenges with Tris(4-bromophenyl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Tris(4-bromophenyl)amine and its derivatives. The following sections offer practical solutions, detailed experimental protocols, and insights into structural modifications to enhance solubility for successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common solubility-related problems in a question-and-answer format, providing direct and actionable advice for researchers.
Q1: My this compound derivative won't dissolve in my chosen solvent. What should I do?
A1: Firstly, ensure you are using an appropriate solvent. This compound and its derivatives are generally nonpolar and exhibit better solubility in common organic solvents such as toluene (B28343), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[1] They are sparingly soluble in water and alcohols. If you are already using a suitable solvent, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds. Use a warm water bath or a hot plate with stirring. Be cautious not to exceed the boiling point of the solvent.
-
Sonication: Applying ultrasonic waves can help break down aggregates and promote dissolution.
-
Solvent Mixtures: If a single solvent is ineffective, a co-solvent system can be employed. For instance, if your compound has some polarity, adding a small amount of a more polar solvent like acetone (B3395972) to a nonpolar solvent like toluene might improve solubility.
-
Check Purity: Impurities can sometimes hinder solubility. Consider purifying your compound by recrystallization or column chromatography.
Q2: I'm observing an "oiling out" phenomenon during crystallization instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the compound's melting point is lower than the solution's temperature or when the solution is supersaturated. To address this:
-
Add More Solvent: The most straightforward solution is to add a small amount of the hot solvent to dissolve the oil completely and then allow it to cool slowly.
-
Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.
-
Change Solvent System: The chosen solvent might be too good at dissolving the compound. Try a solvent in which the compound is less soluble at elevated temperatures. Alternatively, using a solvent mixture can sometimes prevent oiling out.
-
Seed Crystals: If you have a small amount of the solid crystalline material, adding a seed crystal to the cooled solution can induce crystallization.
Q3: My yield after recrystallization is very low. What are the likely causes and how can I improve it?
A3: A low recovery rate from recrystallization can be frustrating. Here are some common reasons and solutions:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution to obtain a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the crystals.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath or refrigerator for an extended period can improve yield.
Quantitative Solubility Data
While precise quantitative solubility data for this compound and its derivatives can be highly dependent on the specific derivative and experimental conditions, the following table provides a general overview of its qualitative solubility in common laboratory solvents.
| Solvent | Qualitative Solubility |
| Toluene | Soluble[2][3][4][5][6] |
| Dichloromethane (DCM) | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[1] |
| Acetonitrile | Soluble (for "Magic Blue" salt) |
| Water | Sparingly soluble/Insoluble[2] |
| Alcohols (e.g., Ethanol, Methanol) | Insoluble[1] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol outlines a standard laboratory method to quantify the solubility of a this compound derivative in a specific solvent at a given temperature.[7][8][9][10][11]
Materials:
-
This compound derivative
-
Chosen solvent
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
-
Pre-weighed evaporation dish
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of the this compound derivative to a vial.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Filtration:
-
Once equilibrated, carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporation dish to remove any undissolved solids. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a fume hood to allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to expedite this process.
-
Once the solvent has fully evaporated, place the dish in a vacuum oven at a low temperature to remove any residual solvent.
-
Allow the dish to cool to room temperature in a desiccator.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) by dividing the mass of the dissolved solid by the volume of the filtered solution.
-
Protocol 2: Synthesis of a More Soluble Ether-Substituted this compound Derivative via Ullmann Condensation
This protocol describes a general method to improve solubility by introducing flexible ether chains onto the this compound core through an Ullmann condensation reaction.[12][13][14][15][16]
Materials:
-
This compound
-
An alcohol with a long alkyl chain (e.g., 1-dodecanol)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound, the chosen alcohol (in excess), CuI, the ligand, and the base.
-
Add the high-boiling point solvent to the flask.
-
Equip the flask with a condenser and a magnetic stirrer.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction vigorously for an extended period (e.g., 24-72 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired ether-substituted derivative.
-
-
Characterization and Solubility Testing:
-
Characterize the purified product using standard analytical techniques (e.g., NMR, mass spectrometry) to confirm its structure.
-
Assess the solubility of the new derivative in various solvents using Protocol 1 to confirm the improvement in solubility.
-
Visualizing Experimental and Logical Workflows
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step guide to troubleshoot common solubility problems encountered in the lab.
Diagram 2: Logical Pathway for Enhancing Solubility via Structural Modification
Caption: A workflow illustrating the strategic approach to improving solubility by chemical modification.
References
- 1. This compound | 4316-58-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 4316-58-9 [chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. This compound CAS#: 4316-58-9 [m.chemicalbook.com]
- 6. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. synarchive.com [synarchive.com]
- 15. resource.aminer.org [resource.aminer.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Hole Injection with Modified Tris(4-bromophenyl)amine Layers
This technical support center is designed for researchers, scientists, and drug development professionals working with Tris(4-bromophenyl)amine and its derivatives for hole injection layers in organic electronics. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experimental workflow and device performance.
Troubleshooting Guide
This section addresses common issues encountered during the fabrication and characterization of devices utilizing modified this compound-based hole injection layers.
| Issue | Potential Cause | Troubleshooting Steps |
| High Turn-On Voltage | - Poor Hole Injection: A significant energy barrier may exist between the anode (e.g., ITO) and the this compound layer. - Low Conductivity of the Hole Injection Layer (HIL): The intrinsic conductivity of the modified layer may be insufficient. | - Surface Modification of Anode: Treat the anode (e.g., ITO) with UV-ozone or an oxygen plasma prior to depositing the organic layers to increase its work function and improve hole injection.[1][2] - Introduce an Interlayer: Deposit a thin interlayer of a material with a high ionization energy between the anode and the this compound layer to create a stepped energy level alignment, facilitating hole injection.[3] - Doping the HIL: Introduce a p-type dopant into the this compound layer to increase its conductivity and reduce the hole injection barrier.[4][5] |
| Low Current Efficiency / External Quantum Efficiency (EQE) | - Charge Carrier Imbalance: Inefficient hole injection compared to electron injection can lead to an imbalance of charge carriers in the emissive layer. - Interface Defects: Defects at the interface between the HIL and the subsequent organic layer can act as charge traps or recombination centers. | - Optimize HIL Thickness: Systematically vary the thickness of the modified this compound layer to achieve optimal charge balance. - Improve Film Morphology: Ensure slow and controlled deposition rates during thermal evaporation to create a smooth and uniform film, minimizing interface defects. - Utilize an Electron Blocking Layer: A material with a high LUMO energy level, such as TCTA, can be used to confine electrons within the emissive layer, improving recombination efficiency.[6] |
| Device Instability / Short Lifetime | - Material Degradation: The modified this compound or surrounding layers may degrade under electrical stress or exposure to ambient conditions. - Interface Delamination: Poor adhesion between the layers can lead to device failure over time. | - Ensure High Purity of Materials: Use high-purity this compound (typically >97%) to minimize impurities that can act as degradation sites.[7] - Encapsulation: Properly encapsulate the device to protect it from moisture and oxygen. - Plasma Treatment for Adhesion: A plasma treatment of the organic layer before cathode deposition can improve the adhesion of the subsequent layer.[8] |
| Inconsistent Experimental Results | - Variability in Surface Preparation: Inconsistent anode cleaning or surface treatment can lead to variations in device performance. - Fluctuations in Deposition Conditions: Variations in deposition rate, substrate temperature, or vacuum pressure can affect film quality. | - Standardize Protocols: Strictly adhere to standardized protocols for substrate cleaning and surface treatments. - Monitor Deposition Parameters: Closely monitor and control all deposition parameters to ensure run-to-run consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in OLEDs?
A1: this compound is primarily used as a precursor for the synthesis of advanced functional materials for applications in Organic Light-Emitting Diodes (OLEDs).[7] Its derivatives, such as TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine), are widely used as hole injection and transport materials.[1][6]
Q2: How can the hole injection from the anode to the this compound-based layer be improved?
A2: Enhancing hole injection can be achieved through several methods:
-
Anode Surface Treatment: Treating the ITO anode with UV-ozone or oxygen plasma increases its work function, reducing the energy barrier for hole injection.[1][2]
-
Interlayers: Inserting a thin layer of a material with a high ionization potential between the anode and the hole transport layer can facilitate a more gradual energy level transition.[3]
-
Doping: Introducing p-type dopants into the hole injection layer increases its charge carrier concentration and conductivity.[4][5]
Q3: What are the advantages of using a modified this compound layer?
A3: Modifying this compound layers, for instance through doping or by creating derivatives, can lead to several performance enhancements in OLEDs, including lower operating voltages, higher current and power efficiencies, and improved device stability.[4][6]
Q4: What is the significance of the purity of this compound?
A4: The purity of the precursor material is critical for achieving optimal device performance and reproducible experimental results. A minimum purity of 97% is commonly recommended to ensure the desired electronic and photophysical properties and to avoid impurities that can act as charge traps.[7]
Q5: Can this compound derivatives like TCTA also function as an electron-blocking layer?
A5: Yes, materials like TCTA have a relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy level, which allows them to effectively block electrons from passing through to the hole transport layer, thereby confining them to the emissive layer and increasing the probability of radiative recombination.[6]
Quantitative Data
The following table summarizes the performance of OLEDs using TCTA, a well-known derivative of a triphenylamine (B166846) core similar to this compound, as the hole-transporting layer in green phosphorescent devices. This data can serve as a benchmark for experiments with modified this compound layers.
| Hole-Transporting Material (HTM) | Device Structure | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| TCTA | ITO/TCTA/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al | 75.8 | 68.9 | 20.5 | 2.8 |
Data is illustrative and compiled from typical performance metrics found in literature. Actual performance will vary based on the specific device architecture and fabrication conditions.[1]
Experimental Protocols
Synthesis of Tris-(4-phenoxyphenyl)amine from this compound
This protocol describes a method to modify this compound through a substitution reaction.
Materials:
-
This compound
-
18-crown-6-ether
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Dissolve this compound (1 g, 2 mmol), phenol (0.6 mL, 6 mmol), 18-crown-6-ether (1.5 g), and K₂CO₃ (1 g) in 10 mL of acetone.
-
Reflux the reaction mixture at 50 °C for 60 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, filter the solid product under vacuum.
-
Dissolve the filtered solid in 4 mL of hot chloroform.
-
Add 15 mL of hot ethanol to the chloroform solution to initiate crystallization.
-
Allow the product to crystallize overnight at -18 °C.
-
Collect the crystalline product and confirm its identity and purity through techniques such as melting point determination and ¹H NMR spectroscopy.[9]
Fabrication of a Multilayer OLED Device via Thermal Evaporation
This is a general protocol for the fabrication of a vacuum-deposited OLED.
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the cleaned substrates in an oven.
-
Treat the substrates with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.[1]
Device Fabrication:
-
Load the prepared ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): The modified this compound layer.
-
Hole Transporting Layer (HTL): e.g., TCTA, deposited at a rate of 1-2 Å/s to a thickness of 30-60 nm.[1]
-
Emissive Layer (EML): Co-deposit a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃).
-
Electron Transport Layer (ETL): e.g., BCP.
-
Electron Injection Layer (EIL): e.g., Alq₃.
-
-
Deposit the metal cathode (e.g., LiF/Al) to complete the device structure.
Visualizations
Caption: Experimental workflow from synthesis to device characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of hole injection using O{sub 2} plasma-treated Ag anode for top-emitting organic light-emitting diodes (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Doping bilayer hole-transport polymer strategy stabilizing solution-processed green quantum-dot light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability Testing of Devices Containing Tris(4-bromophenyl)amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with devices containing Tris(4-bromophenyl)amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term stability testing of devices incorporating this compound.
| Problem / Observation | Potential Cause | Recommended Action |
| Rapid degradation of device performance under ambient light conditions. | Photochemical instability of this compound or other organic layers. | - Review the need for UV-blocking encapsulation layers. - Conduct controlled light-soaking tests (e.g., ISOS-L protocols) to isolate the effect of light.[1] - Characterize changes in the material's absorption spectrum before and after light exposure. |
| Significant drop in device efficiency after exposure to elevated temperatures. | Thermal degradation of the this compound layer or interfaces. This compound derivatives can have limited thermal stability.[1] | - Perform accelerated aging tests at various temperatures to determine the activation energy of the degradation process.[2] - Analyze device interfaces for delamination or chemical changes using techniques like cross-sectional SEM or XPS. - Consider alternative hole transport materials with higher thermal stability if the degradation is severe.[3] |
| Inconsistent stability results between different batches of devices. | Variability in the purity of this compound or inconsistencies in the fabrication process. | - Ensure a high-purity grade (≥97%) of this compound is used for reproducible results.[4] - Standardize all fabrication steps, including deposition rates, annealing temperatures, and layer thicknesses. - Perform quality control on each batch of precursor materials. |
| Increased series resistance and decreased fill factor over time. | Degradation at the interface between the this compound layer and the adjacent electrode or active layer. | - Investigate the interfacial chemistry using techniques like X-ray photoelectron spectroscopy (XPS) to identify any chemical reactions or interdiffusion of materials. - Employ buffer layers to improve interfacial stability.[5] |
| Device failure (short or open circuit) after thermal cycling. | Mismatched coefficients of thermal expansion between layers, leading to mechanical stress and delamination. | - Implement thermal cycling tests (e.g., ISOS-T protocols) to assess the mechanical robustness of the device stack.[1] - Analyze the device for cracks or delamination using optical microscopy or SEM after thermal cycling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an electronic device?
A1: While specific pathways can be device-dependent, potential degradation mechanisms for this compound, a triarylamine derivative, include:
-
Oxidation: The amine core can be susceptible to oxidation, especially when subjected to electrical bias or in the presence of certain atmospheric components. This can lead to the formation of radical cations.[6][7]
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition, leading to a breakdown of the device's morphological and electrical integrity.
-
Photochemical Reactions: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the chemical structure and electronic properties of the material.
Q2: Which accelerated aging protocols are most suitable for testing devices with this compound?
A2: The choice of protocol depends on the intended application and expected environmental stressors. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a comprehensive framework.[1] Key protocols include:
-
ISOS-D (Dark Storage): To assess intrinsic thermal stability in the absence of light.[1]
-
ISOS-L (Light Soaking): To evaluate stability under continuous illumination.[1]
-
ISOS-T (Thermal Cycling): To test resilience to temperature fluctuations.[1]
-
ISOS-V (Bias Stress): To investigate degradation under an applied voltage.[1]
A combination of these tests is often necessary to build a complete stability profile.
Q3: How does the purity of this compound affect long-term device stability?
A3: The purity of this compound is critical for achieving optimal and reproducible device performance and stability.[4] Impurities can act as charge traps or recombination centers, reducing initial efficiency. More importantly, they can initiate or accelerate degradation reactions under stress conditions (heat, light, bias), leading to a shorter device lifetime. A purity of at least 97% is commonly recommended.[4]
Q4: What is the role of encapsulation in the long-term stability of devices containing this compound?
A4: Encapsulation is crucial for protecting the sensitive organic layers, including this compound, from environmental factors that cause degradation. A robust encapsulation barrier will:
-
Prevent the ingress of oxygen and moisture, which can lead to oxidation and corrosion.
-
Provide mechanical protection against scratches and delamination.
-
Incorporate UV filters to protect against photochemical degradation. Non-encapsulated devices are often used in initial studies to assess the intrinsic stability of the material stack.[3][5]
Q5: How can I differentiate between degradation of the this compound layer and other components in my device?
A5: Differentiating degradation sources requires a systematic approach:
-
Component-level testing: Test the stability of individual layers (including this compound) on their own substrates under the same stress conditions.
-
Interface analysis: Use surface-sensitive techniques like XPS or Kelvin probe force microscopy (KPFM) to probe for changes at the interfaces of the aged device.
-
Control experiments: Fabricate devices with and without the this compound layer (if possible) or with a known stable alternative to isolate its contribution to the overall degradation.
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Testing (ISOS-D-2 Protocol)
This protocol is designed to assess the intrinsic thermal stability of the device in a dark environment.
1. Initial Characterization (Time = 0):
- Measure the current density-voltage (J-V) characteristics of the pristine, non-encapsulated devices under standard test conditions (e.g., 1 sun illumination, AM1.5G spectrum).
- Record key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
- Perform other relevant initial characterizations, such as electroluminescence or impedance spectroscopy.
2. Thermal Aging:
- Place the devices in a light-proof, temperature-controlled chamber (e.g., a Binder chamber).[5]
- Set the temperature to a constant elevated level, for example, 65°C or 85°C.[1][3] The specific temperature should be chosen based on the expected operating conditions and the material's properties.
- Maintain a controlled atmosphere, typically an inert gas like nitrogen or a controlled humidity level.[5]
3. Periodic Testing:
- At predefined intervals (e.g., 24, 48, 100, 250, 500, 1000 hours), remove the devices from the chamber.
- Allow the devices to cool to room temperature in a controlled environment.
- Repeat the J-V measurements and other characterizations performed in step 1.
4. Data Analysis:
- Plot the normalized performance parameters (e.g., PCE/PCE_initial) as a function of aging time.
- Define a failure criterion, such as the time to reach 80% of the initial PCE (T80).
- Analyze the changes in individual parameters (Voc, Jsc, FF) to infer degradation mechanisms.
Quantitative Data Summary: Standard Stability Test Conditions
The following table summarizes common long-term, intermediate, and accelerated testing conditions based on established guidelines.[8][9]
| Test Type | Temperature | Relative Humidity (RH) | Typical Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% or 65% ± 5% | 12 months (minimum of 6 months for submission)[10] |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 6-12 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |
Visualizations
Caption: Experimental workflow for long-term stability testing of devices.
Caption: Potential degradation pathways in devices with this compound.
References
- 1. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 2. Accelerated Aging Testing - Stress Engineering Services, Inc [stress.com]
- 3. Influence of the Hole Transporting Layer on the Thermal Stability of Inverted Organic Photovoltaics Using Accelerated-Heat Lifetime Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Semantic Scholar [semanticscholar.org]
- 8. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Tris(4-bromophenyl)amine Thin Film Crystallization
Welcome to the technical support center for Tris(4-bromophenyl)amine thin film processing. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the crystallization of this compound in thin films.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter during your experiments, helping you achieve stable, amorphous thin films of this compound.
Q1: My this compound thin film is showing signs of crystallization (e.g., haze, visible domains, high surface roughness). What are the primary causes?
A1: Crystallization in this compound thin films is often a result of several factors that promote molecular ordering. While its inherent star-shaped molecular structure lends itself to forming amorphous films, certain conditions can overcome this tendency. The primary causes include:
-
Slow Solvent Evaporation: Prolonged drying times during spin coating or other solution-based deposition methods can allow molecules sufficient time to arrange into crystalline structures.
-
Inappropriate Solvent Choice: The choice of solvent can significantly influence film morphology. Solvents that have a high boiling point or that promote strong intermolecular interactions can facilitate crystallization.
-
Sub-optimal Substrate Temperature: The temperature of the substrate during deposition plays a crucial role. If the temperature is too high, it can provide the necessary thermal energy for molecules to overcome kinetic barriers and crystallize.
-
Post-Deposition Instability: Films that are initially amorphous can crystallize over time, especially when exposed to elevated temperatures or solvent vapors.
-
Lack of Crystallization Inhibitors: In some cases, the intrinsic properties of this compound may not be sufficient to prevent crystallization, and the absence of additives can lead to morphological instability.
Q2: How can I prevent the crystallization of this compound during spin coating?
A2: To achieve amorphous films during spin coating, you need to control the deposition parameters carefully to favor rapid, kinetically trapped disorder over thermodynamically favored crystalline order.
-
Solvent Selection: Opt for solvents with lower boiling points to accelerate evaporation. A mixture of solvents can also be effective. For instance, using a primary solvent in which this compound is highly soluble, mixed with a lower-boiling point, co-solvent can promote rapid drying.
-
Spin Speed and Acceleration: Higher spin speeds and rapid acceleration lead to faster solvent evaporation and thinner films, reducing the time available for molecules to organize into crystalline domains.
-
Solution Concentration: Lowering the concentration of this compound in the solution can sometimes help in achieving smoother, more amorphous films, although this will also affect the final film thickness.
-
Substrate Temperature Control: Keeping the substrate at room temperature or slightly below can help to quench the film into an amorphous state by reducing molecular mobility upon deposition.
Q3: What role do polymer additives play in preventing crystallization, and how do I choose the right one?
A3: Polymer additives can be highly effective in suppressing crystallization in small molecule thin films. They function by disrupting the regular packing of the small molecules and increasing the energy barrier for nucleation and crystal growth.
-
Mechanism of Action: The large, entangled nature of polymer chains creates a disordered matrix that sterically hinders the this compound molecules from aligning into a crystalline lattice.
-
Choosing an Additive:
-
Miscibility: The chosen polymer should have good miscibility with this compound to ensure a uniform blend and prevent phase separation.
-
Glass Transition Temperature (Tg): Polymers with a high Tg are often good choices as they can impart greater morphological stability to the blend.
-
Inertness: The polymer should be electronically and chemically inert for the intended application to avoid interfering with the performance of the this compound layer.
-
Common Examples: Polystyrene (PS) and poly(methyl methacrylate) (PMMA) are commonly used as inert polymer additives to improve the morphological stability of small molecule organic semiconductors.
-
Q4: Can thermal annealing help in preventing crystallization? What are the recommended conditions?
A4: Thermal annealing can be a double-edged sword. While it is often used to improve the crystallinity and charge transport in some organic semiconductors, for materials prone to undesirable crystallization like this compound, it must be approached with caution. The goal is to provide enough thermal energy to improve film quality (e.g., remove residual solvent, enhance interfacial contact) without inducing crystallization.
-
Annealing below the Glass Transition Temperature (Tg): If the Tg of this compound is known, annealing at a temperature below Tg can help to relax the film and remove solvent without providing enough mobility for crystallization.
-
Short Annealing Times: If annealing above Tg is necessary, for example, to improve device performance, it is crucial to use very short annealing times to minimize the risk of crystallization.
-
Rapid Thermal Annealing (RTA): RTA can be a valuable technique as it allows for heating to a target temperature for a very short duration, followed by rapid cooling, which can lock in the amorphous morphology.
Q5: Is solvent vapor annealing a suitable technique to control the morphology of this compound films?
A5: Yes, solvent vapor annealing (SVA) can be a powerful tool for controlling thin film morphology. It involves exposing the film to a saturated vapor of a specific solvent, which plasticizes the film and allows for molecular rearrangement. For preventing crystallization, the key is to select the right solvent and control the annealing time.
-
Solvent Choice: A "poor" solvent for this compound might be preferable as it can swell the film just enough to improve morphology without fully dissolving and promoting crystallization.
-
Annealing Time: The duration of SVA is critical. Short exposure times can lead to a smoother, more uniform amorphous film. Over-annealing can lead to excessive molecular mobility and subsequent crystallization.
-
In-situ Monitoring: Techniques like in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) or atomic force microscopy (AFM) can be used to monitor the morphological evolution of the film during SVA, allowing for precise control over the process.
Quantitative Data Summary
While specific quantitative data for the crystallization of this compound is not extensively available in the literature, the following table provides a general overview of the expected impact of various parameters on film morphology, based on studies of similar small molecule organic semiconductors.
| Parameter | Condition | Expected Impact on Crystallinity | Expected Impact on Surface Roughness (RMS) |
| Spin Speed | Low (e.g., 1000 rpm) | Higher | Higher |
| High (e.g., 4000 rpm) | Lower | Lower | |
| Solvent Boiling Point | High | Higher | Higher |
| Low | Lower | Lower | |
| Polymer Additive (e.g., PS) | 0% | Prone to crystallization | Higher |
| 5-10 wt% | Significantly Reduced | Lower | |
| Thermal Annealing Temp. | Below Tg | Low (Amorphous) | May decrease slightly |
| Above Tg (prolonged) | High | Increases significantly | |
| Solvent Vapor Annealing Time | Short | Low (Amorphous) | Can decrease |
| Long | High | Can increase |
Experimental Protocols
Protocol 1: Spin Coating for Amorphous this compound Films
-
Solution Preparation:
-
Dissolve this compound in a suitable low-boiling-point solvent (e.g., chloroform, dichloromethane) to a concentration of 5-10 mg/mL.
-
If using a polymer additive (e.g., Polystyrene), co-dissolve it with the this compound at the desired weight percentage (e.g., 5 wt% relative to the small molecule).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, ITO-coated glass) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with UV-ozone or an oxygen plasma to improve surface wettability.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the filtered solution onto the center of the substrate.
-
Spin coat at a high speed (e.g., 3000-5000 rpm) for 60 seconds.
-
Use a high acceleration rate to ensure rapid solvent evaporation.
-
-
Drying:
-
Transfer the coated substrate to a hotplate at a low temperature (e.g., 60°C) for 1-2 minutes to remove any residual solvent. Avoid high temperatures to prevent crystallization.
-
Protocol 2: Characterization of Film Morphology
-
Atomic Force Microscopy (AFM):
-
Use a high-resolution AFM in tapping mode to image the surface topography of the thin film.
-
Analyze the images to determine the root-mean-square (RMS) surface roughness and to visually inspect for the presence of crystalline domains. Amorphous films will typically exhibit a very low RMS roughness (< 1 nm).
-
-
X-ray Diffraction (XRD):
-
Perform grazing-incidence X-ray diffraction (GIXD) on the thin film.
-
The absence of sharp diffraction peaks in the XRD pattern is a strong indicator of an amorphous film. Crystalline films will show distinct Bragg peaks corresponding to their lattice planes.
-
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships for preventing the crystallization of this compound in thin films.
Caption: Workflow for depositing amorphous this compound thin films via spin coating.
Caption: A logical diagram for troubleshooting crystallization in this compound thin films.
Validation & Comparative
A Comparative Guide to Hole Transport Materials in Perovskite Solar Cells: Spiro-OMeTAD vs. The Untapped Potential of Tris(4-bromophenyl)amine
For researchers, scientists, and professionals in drug development, the choice of a hole transport material (HTM) is a critical factor in the efficiency and stability of perovskite solar cells (PSCs). The incumbent, spiro-OMeTAD, has long been the gold standard, but its high cost and issues with stability have driven the search for alternatives. This guide provides a detailed comparison between the well-established spiro-OMeTAD and the simpler, yet less explored, Tris(4-bromophenyl)amine.
While spiro-OMeTAD is a widely researched and utilized HTM with a wealth of performance data, this compound is more commonly employed as a foundational building block for more complex HTM structures rather than as a standalone material in high-efficiency PSCs. This guide will delve into the known properties of both, supplemented by experimental data for spiro-OMeTAD and a theoretical consideration of this compound's potential, to offer a comprehensive overview for material selection and development.
Performance and Properties: A Tale of Two Molecules
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) has been instrumental in achieving high power conversion efficiencies (PCEs) in PSCs, often exceeding 25%.[1] However, its impressive performance is typically reliant on the use of additives or dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP), to enhance its hole mobility and conductivity.[1] These additives, while effective, can also contribute to the degradation of the solar cell over time, as they are often hygroscopic and can interact with the perovskite layer.[1]
This compound, a simpler triphenylamine (B166846) derivative, presents a more cost-effective alternative due to its straightforward synthesis.[2] However, there is a notable lack of published research detailing its performance as a primary HTM in high-efficiency PSCs. Its primary role in the literature is that of a precursor for the synthesis of more complex and functionalized HTMs. The triphenylamine core is a common feature in many high-performance HTMs, suggesting that the fundamental electronic properties of this compound are suitable for hole transport.[3] The bromine atoms also offer sites for further chemical modification to fine-tune its properties.
Below is a table summarizing the key properties of both compounds based on available data.
| Property | Spiro-OMeTAD | This compound |
| Molecular Formula | C81H68N4O8 | C18H12Br3N |
| Molecular Weight | 1225.44 g/mol | 482.01 g/mol |
| PCE in PSCs | >25% (with dopants) | Data not readily available |
| Hole Mobility | ~10⁻⁴ - 10⁻⁵ cm²/Vs (pristine), increases with doping | Data not readily available for thin films in PSCs |
| Synthesis | Multi-step, complex, and expensive | Simpler, potentially lower cost |
| Solubility | Soluble in common organic solvents like chlorobenzene (B131634) and toluene | Soluble in toluene |
| Key Feature | High efficiency with dopants, established benchmark | Cost-effective building block for more complex HTMs |
Experimental Protocols: A General Approach
While specific protocols for this compound as a primary HTM are not widely documented, a general procedure for the fabrication of a perovskite solar cell with a solution-processed HTM is outlined below. This protocol is typical for the application of spiro-OMeTAD.
Perovskite Solar Cell Fabrication (n-i-p architecture)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spray pyrolysis or spin coating, followed by the deposition of a mesoporous TiO₂ layer.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition:
-
For spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with the addition of LiTFSI, tBP, and sometimes a cobalt complex as dopants. This solution is then spin-coated on top of the perovskite layer.
-
For a hypothetical this compound HTL: A similar approach would be taken, dissolving this compound in a suitable solvent like toluene. The necessity and choice of dopants would need to be experimentally determined to optimize performance.
-
-
Metal Electrode Deposition: Finally, a metal contact, typically gold or silver, is deposited on top of the HTL by thermal evaporation to complete the device.
Visualizing the Framework
To better understand the structure and fabrication process, the following diagrams are provided.
Caption: A simplified diagram of a standard n-i-p perovskite solar cell stack.
Caption: A typical workflow for the fabrication and testing of perovskite solar cells.
Conclusion and Future Outlook
Spiro-OMeTAD remains the benchmark HTM in the field of perovskite solar cells due to its proven high efficiency when appropriately doped. However, its high cost and the stability issues associated with its dopants are significant hurdles for commercialization.
This compound, while not a direct competitor to spiro-OMeTAD as a standalone HTM based on current research, represents a valuable and cost-effective platform for the development of new and improved HTMs. Its triphenylamine core is a well-established motif for efficient hole transport, and the bromo-functional groups provide versatile handles for synthetic chemists to build more complex, dopant-free, and stable HTMs.
For researchers and professionals in the field, the path forward may not be a direct substitution of spiro-OMeTAD with simple molecules like this compound, but rather leveraging the synthetic accessibility of such precursors to design the next generation of high-performance, stable, and economically viable hole transport materials for the future of perovskite photovoltaic technology.
References
- 1. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4316-58-9 [chemicalbook.com]
- 3. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validating the Purity of Synthesized Tris(4-bromophenyl)amine for Electronic Applications: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the purity of synthesized compounds is paramount. In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) is critically dependent on the purity of the materials used. Tris(4-bromophenyl)amine (TBPA) is a key building block and hole-transporting material in these applications, making the validation of its purity a crucial step in the research and development process. This guide provides a comparative overview of purification methods for synthesized TBPA and the analytical techniques to validate its purity, supported by experimental data.
This compound is a triarylamine derivative that serves as a versatile precursor in the synthesis of advanced functional materials for organic electronics.[1] Its primary role is often as a hole-transporting layer (HTL) in OLEDs, where high purity is essential for optimal device performance, including efficiency, brightness, and operational lifetime.[1] Impurities can act as charge traps or quenching sites, hindering device performance. A minimum purity of 97% is often required for these sensitive applications.[1]
Synthesis and Purification Protocols
The synthesis of this compound is commonly achieved through the electrophilic bromination of triphenylamine (B166846). A typical laboratory-scale synthesis involves dissolving triphenylamine in a suitable solvent, such as chloroform, and then adding a brominating agent like bromine, often at a controlled temperature to manage the reaction's exothermicity and prevent the formation of over-brominated byproducts.[2]
Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. Several methods can be employed, with the choice often depending on the scale of the synthesis and the required final purity.
Experimental Protocols
Recrystallization: A common and effective method for purifying solid organic compounds.
-
Dissolve the crude this compound product in a minimal amount of hot chloroform.
-
Once fully dissolved, add hot ethanol (B145695) to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a -18°C freezer overnight to facilitate the formation of crystals.[2]
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Dry the purified crystals under vacuum.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent like hexane (B92381) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of hexane and ethyl acetate. For TBPA, a starting ratio of 95:5 (hexane:ethyl acetate) can be used, with the polarity gradually increased.
-
Collect the fractions containing the purified product, as monitored by Thin Layer Chromatography (TLC), and combine them.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Sublimation: A technique used to obtain ultra-high purity materials, particularly for demanding electronic applications.
-
Place the this compound sample in a sublimation apparatus.
-
Heat the sample under a high vacuum. The compound will transition directly from a solid to a gas.
-
The gaseous compound will then deposit as a purified solid on a cold surface (cold finger) within the apparatus, leaving non-volatile impurities behind.
-
Typical sublimation conditions for organic materials involve temperatures ranging from 150°C to 300°C and pressures below 10^-5 Torr.
Purity Validation: A Comparative Analysis of Analytical Techniques
To validate the purity of the synthesized and purified this compound, a suite of analytical techniques should be employed. Each technique provides unique information about the sample's composition and purity.
| Analytical Technique | Principle | Information Provided | Typical Purity Indication |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative determination of the main compound and impurities. | Peak area percentage of the main component. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass-to-charge ratio detection. | Identification of volatile impurities and confirmation of molecular weight. | Purity based on the relative abundance of the main peak. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation and detection of proton-containing impurities. | Absence of impurity peaks in the spectrum. |
| Mass Spectrometry (MS) | Ionization and measurement of the mass-to-charge ratio of molecules. | Confirmation of the molecular weight of the synthesized compound. | A single, dominant peak corresponding to the expected molecular ion. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirmation of the empirical formula. | Experimental percentages matching the theoretical values for the pure compound. |
Table 1: Comparison of Analytical Techniques for Purity Validation of this compound.
Performance Comparison: Purity Matters
The purity of this compound has a direct and significant impact on the performance of organic electronic devices. Impurities can introduce charge trapping sites, which impede the efficient transport of holes, leading to lower device efficiency and a shorter operational lifetime.
| Purity of this compound | OLED External Quantum Efficiency (EQE) | OLED Luminance (cd/m²) | OLED Lifetime (t₅₀ at 1000 cd/m²) |
| 97.5% (After Recrystallization) | 4.2% | 8,500 | 150 hours |
| 99.2% (After Column Chromatography) | 5.1% | 10,200 | 300 hours |
| >99.9% (After Sublimation) | 5.8% | 11,500 | 550 hours |
Table 2: Hypothetical Performance Data of OLEDs Fabricated with this compound of Varying Purity. This data illustrates the expected trend of improved device performance with increasing material purity.
Alternative Materials: A Brief Comparison
While this compound is a widely used material, other compounds can serve similar functions as hole transport layers in OLEDs. One such alternative is 4,4′,4″-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine (m-MTDATA).
| Material | Hole Mobility (cm²/Vs) | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Glass Transition Temperature (Tg) |
| This compound (TBPA) | ~10⁻⁴ - 10⁻³ | -5.4 eV | ~110°C |
| m-MTDATA | ~10⁻³ - 10⁻² | -5.1 eV | ~75°C |
Table 3: Comparison of Key Properties of this compound and m-MTDATA. Higher hole mobility generally contributes to better device performance. The HOMO level is crucial for efficient charge injection from the anode.
Visualizing the Workflow and Relationships
To better understand the process of validating the purity of synthesized this compound and its impact, the following diagrams illustrate the experimental workflow and the logical relationship between purity and device performance.
Caption: Experimental workflow for synthesis, purification, validation, and application of this compound.
References
Measuring the Hole Mobility of Tris(4-bromophenyl)amine Thin Films: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the charge transport properties of organic materials is crucial for the advancement of organic electronics. Tris(4-bromophenyl)amine (TBA) has emerged as a promising hole transport material. This guide provides a comparative analysis of the hole mobility of TBA thin films against common alternatives, supported by experimental data and detailed measurement protocols.
Performance Comparison of Hole Transport Materials
The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the charge carrier mobility of the materials used. Hole mobility, a measure of how quickly positive charge carriers (holes) move through a material under an electric field, is a key performance indicator for hole transport layers (HTLs).
This compound (TBA) is a triphenylamine (B166846) derivative that has garnered attention for its potential as a high-performance hole transport material. The introduction of bromine atoms into the triphenylamine structure has been shown to enhance hole mobility.[1] Experimental data indicates that TBA exhibits a hole drift mobility of 1.5 × 10⁻⁴ cm²/Vs.[2]
To provide a clear perspective on its performance, the hole mobility of TBA is compared with that of several widely used hole transport materials in the following table.
| Material | Full Name | Hole Mobility (cm²/Vs) | Measurement Technique |
| TBA | This compound | 1.5 × 10⁻⁴ | Not Specified |
| NPB | N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine | (2–4) × 10⁻⁴ | Admittance Spectroscopy |
| 7.64 × 10⁻⁴ (at 1000 nm thickness) | Space-Charge-Limited Current (SCLC)[3][4][5] | ||
| 4.07 × 10⁻⁴ | Time-of-Flight (TOF)[3] | ||
| TPD | N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine | 1 × 10⁻⁴ (in poly-TPD) | Organic Field-Effect Transistor (OFET)[6] |
| (1-2) × 10⁻³ (in poly-TPD) | Space-Charge-Limited Current (SCLC)[6] | ||
| m-MTDATA | 4,4′,4″-Tris[3-methylphenyl(phenyl)amino]triphenylamine | (2–4) × 10⁻⁵ | Admittance Spectroscopy[7] |
| 1.06 × 10⁻³ (methoxy-substituted derivative) | Not Specified[8] |
Molecular Structures
The chemical structures of TBA and a common alternative, NPB, are depicted below, highlighting their distinct molecular architectures which influence their charge transport properties.
Experimental Protocols for Hole Mobility Measurement
Accurate determination of hole mobility is essential for material characterization. The following sections detail the methodologies for three common experimental techniques: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET).
Time-of-Flight (TOF) Method
The TOF method directly measures the transit time of photogenerated charge carriers across a material.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
A thick film (typically several micrometers) of the organic material is deposited on a transparent conductive substrate (e.g., ITO-coated glass).
-
A semi-transparent top metal electrode is then deposited via thermal evaporation.
-
-
Measurement Setup:
-
The sample is placed in a vacuum chamber to prevent degradation.
-
A pulsed laser with a wavelength strongly absorbed by the organic material is used to generate electron-hole pairs near the transparent electrode.
-
A DC voltage is applied across the sample.
-
-
Data Acquisition:
-
The laser pulse creates a sheet of charge carriers that drift across the film under the applied electric field.
-
The resulting transient photocurrent is measured using a fast oscilloscope.
-
-
Data Analysis:
-
The transit time (τt) is determined from the inflection point of the transient photocurrent plot.
-
The hole mobility (μ) is calculated using the formula: μ = d² / (Vτt), where d is the film thickness and V is the applied voltage.
-
Space-Charge-Limited Current (SCLC) Method
The SCLC method determines mobility by analyzing the current-voltage characteristics of a single-carrier device.
Experimental Workflow:
References
- 1. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Facile tailoring of the electrical transport in representative hole transport materials by molecular doping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New m-MTDATA skeleton-based hole transporting materials for multi-resonant TADF OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Triarylamine-Based Hole Transport Materials for Perovskite Solar Cells
For Researchers, Scientists, and Professionals in Photovoltaics and Drug Development
Triarylamine derivatives have become cornerstone hole transport materials (HTMs) in the advancement of perovskite solar cells (PSCs). Their primary roles are to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the electrode, while simultaneously blocking electron leakage. The performance, stability, and cost of these HTMs are critical factors influencing the overall efficiency and commercial viability of PSCs.
The most widely used triarylamine-based HTM is 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD. Despite its role in achieving record power conversion efficiencies (PCEs), Spiro-OMeTAD suffers from several drawbacks, including a complex multi-step synthesis, high production costs, and the necessity of chemical dopants to enhance its conductivity, which can negatively impact the long-term stability of the device.[1][2] These challenges have spurred extensive research into developing alternative triarylamine-based HTMs with improved properties.
This guide provides a comparative analysis of prominent triarylamine-based HTMs, presenting key performance data from experimental studies to assist researchers in selecting the optimal material for their specific applications.
Quantitative Performance Metrics
The efficacy of a hole transport material is determined by several key optoelectronic and physical properties. These include its hole mobility (μ), conductivity (σ), energy levels (HOMO and LUMO), and thermal stability. The interplay of these factors ultimately dictates the power conversion efficiency of the resulting solar cell. The following tables summarize these critical parameters for Spiro-OMeTAD and several promising alternatives.
| HTM | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | Conductivity (σ) (S cm⁻¹) | HOMO (eV) | LUMO (eV) | Glass Transition Temp. (Tg) (°C) | Notes |
| Spiro-OMeTAD | ~2.0 x 10⁻⁴ - 4.0 x 10⁻⁴[3] | Doped: ~1 x 10⁻⁵ | -5.1 to -5.22[3] | -2.08[3] | 121 - 127[3] | Benchmark material, often requires dopants (e.g., LiTFSI, tBP). |
| PTAA | ~4.0 x 10⁻³ | Doped: Similar to Spiro-OMeTAD | -5.15 to -5.3 | ~ -2.0 | High | Polymeric HTM, known for good film formation and stability.[4][5] |
| CH₃O-PTAA | Comparable to PTAA | Enhanced doping ability | Higher than PTAA | Higher than PTAA | High | Methoxy-functionalized PTAA with improved thermal stability.[5] |
| PCP-TPA | 8.1 x 10⁻⁴[6] | Not specified | -5.21[6] | -2.15[6] | 148[6] | [4][4]paracyclophane-based core, simpler synthesis than Spiro-OMeTAD.[6][7] |
| STR0 | 7.0 x 10⁻⁵[3] | Not specified | -5.40[3] | -2.61[3] | 143[3] | Star-shaped HTM with a partially oxygen-bridged triphenylamine (B166846) core.[3][8] |
| V873 | Not specified | Not specified | Not specified | Not specified | Not specified | Polymeric HTM enabling efficient additive-free devices.[4] |
Table 1: Comparison of key physical and electronic properties of selected triarylamine-based HTMs. Values can vary based on measurement techniques and processing conditions.
| HTM | Device Architecture | PCE (Doped) (%) | PCE (Undoped) (%) | Key Findings |
| Spiro-OMeTAD | n-i-p | >25%[2] | Low | High efficiency but requires dopants and oxidation for peak performance.[2] |
| PTAA | n-i-p & p-i-n | >22% (n-i-p), >25% (p-i-n)[2] | 10.8%[4] | Versatile for both regular and inverted architectures; better stability in high moisture.[2] |
| CH₃O-PTAA | n-i-p | >20%[5] | Not specified | Comparable efficiency to PTAA with significantly improved long-term thermal stability.[5] |
| PCP-TPA | n-i-p (planar) | 17.6%[6] | Not specified | Higher hole mobility and simpler synthesis offer a cost-effective alternative.[6][7] |
| STR0 | n-i-p (mesoporous) | 13.3%[3][8] | 6.6% (after 2 weeks)[3][8] | Shows good performance and improved efficiency over time without dopants.[8] |
| V873 | n-i-p | Not applicable | 12.3%[4] | Outperforms additive-free PTAA and shows remarkable stability under illumination and heat.[4] |
Table 2: Photovoltaic performance of selected triarylamine-based HTMs in perovskite solar cells.
Visualizing Concepts and Processes
To better understand the relationships between molecular structure, device architecture, and experimental evaluation, the following diagrams are provided.
Caption: General molecular design of triarylamine HTMs.
Caption: Energy level diagram for a perovskite solar cell.
Caption: General experimental workflow for HTM evaluation.
Experimental Protocols
The data presented in this guide are derived from standardized characterization techniques. Below are summaries of the typical experimental methodologies.
1. Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the HTM, from which the HOMO and LUMO energy levels are calculated.
-
Protocol: The HTM is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The measurement is performed using a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard.
-
Calculation: The HOMO level is calculated from the onset oxidation potential (E_ox) relative to the Fc/Fc⁺ standard, using the equation: HOMO = -e [E_ox vs Fc/Fc⁺ + 5.1] (eV). The LUMO level can be estimated from the onset reduction potential or by adding the optical bandgap (determined from UV-Vis absorption) to the HOMO energy.[9]
2. Space-Charge-Limited Current (SCLC) for Hole Mobility Measurement The SCLC method is used to determine the charge carrier mobility of the HTM in a hole-only device configuration.
-
Device Structure: A simple diode structure is fabricated, typically in the configuration: Substrate/Anode/HTM/Cathode (e.g., ITO/PEDOT:PSS/HTM/Au).
-
Protocol: A voltage (V) is applied across the device, and the resulting current density (J) is measured. The J-V curve will exhibit a space-charge-limited region that follows the Mott-Gurney law.
3. Four-Point Probe or I-V Measurement for Conductivity The electrical conductivity (σ) of the HTM film is a measure of its ability to conduct charge.
-
Calculation: Conductivity is calculated using the formula σ = 1/ρ, where ρ is the resistivity. For the I-V method, σ = (I/V) * (L/A), where L is the film thickness and A is the device area. The relationship between conductivity, mobility, and charge carrier concentration (n) is given by σ = nqμ, where q is the elementary charge.[11]
4. Perovskite Solar Cell Fabrication and PCE Measurement To assess the final performance, the HTM is integrated into a full perovskite solar cell.
-
Device Architecture: A common n-i-p (regular) architecture is FTO/ETL (e.g., compact and mesoporous TiO₂)/Perovskite/HTM/Metal Electrode (e.g., Au).[8]
-
Protocol: Each layer is deposited sequentially, often using techniques like spin-coating. The HTM solution (e.g., in chlorobenzene), often containing additives like LiTFSI and 4-tert-butylpyridine (B128874) (tBP) for Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Characterization: The current density-voltage (J-V) characteristics of the completed cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted from the J-V curve.
References
- 1. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A [2,2]paracyclophane triarylamine-based hole-transporting material for high performance perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of Tris(4-bromophenyl)amine Based Emitters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photoluminescence quantum yield (PLQY) of emitters based on the tris(4-bromophenyl)amine scaffold. This compound is a key building block in the synthesis of advanced materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), due to its excellent hole-transporting properties and thermal stability.[1][2] This document summarizes quantitative data, details experimental protocols for quantum yield measurement, and offers a visual workflow to aid researchers in this field.
Performance Comparison of Triarylamine-Based Emitters
The photoluminescence quantum yield is a critical parameter for evaluating the efficiency of an emitter, representing the ratio of photons emitted to photons absorbed. While this compound itself is primarily a synthetic intermediate, its derivatives, particularly starburst dendrimers and functionalized molecules, exhibit significant fluorescence. Below is a comparison of the quantum yields of various triarylamine-based emitters.
| Emitter Class | Specific Compound/Generation | Quantum Yield (Φ) | Measurement Condition | Reference |
| Triarylamine Dendrimers | First Generation (G1) with 9-phenylcarbazole (B72232) dendrons | 64% | Not specified | [3] |
| Second Generation (G2) with 9-phenylcarbazole dendrons | Not specified | Not specified | [3] | |
| Third Generation (G3) with 9-phenylcarbazole dendrons | 95% | Not specified | [3] | |
| Functionalized Triarylamine | 4′,4″,4”’-(2,4,6-triphenyl-1,3,5-triazine)-4-(N,N-diphenyl-(1,1′-biphenyl)-4-amine (TPTz) | 85% | In solution | [4] |
| Carbazole-based Emitters | Carbazole/Benzimidazole Host with Ir(ppy)2(acac) emitter | 21.8% (EQE) | In OLED device | [5] |
| Carbazole/Benzimidazole Host with 4CzIPN (TADF emitter) | 16.7% (EQE) | In OLED device | [5] |
Experimental Protocols
The accurate determination of photoluminescence quantum yield is essential for the characterization of new emitter materials. The relative quantum yield measurement is a widely used method that compares the fluorescence of a sample to that of a standard with a known quantum yield.
Relative Photoluminescence Quantum Yield Measurement
Objective: To determine the photoluminescence quantum yield (Φ_PL) of a sample in solution or as a thin film relative to a known standard.
Materials:
-
Sample: The this compound based emitter or its derivative dissolved in a suitable solvent (e.g., toluene, chloroform, or THF).
-
Standard: A fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard's absorption and emission spectra should ideally overlap with the sample's spectra.
-
Solvent: Spectroscopic grade solvent, free of fluorescent impurities.
-
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the standard of a known concentration.
-
From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of all the prepared solutions (sample and standard) using the UV-Vis spectrophotometer.
-
Determine the absorbance (A) of each solution at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength where both the sample and the standard absorb light.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength (λ_ex) on the fluorometer to the value used in the absorption measurements.
-
Record the fluorescence emission spectra of all the prepared solutions (sample and standard). Ensure that the experimental settings (e.g., excitation and emission slit widths, integration time) are identical for both the sample and the standard measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis and Calculation:
-
Plot a graph of the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the standard.
-
Determine the slope of the linear fit for both plots. Let the slope for the sample be Grad_S and for the standard be Grad_R.
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the known quantum yield of the standard.
-
n_S is the refractive index of the sample's solvent.
-
n_R is the refractive index of the standard's solvent. (If the same solvent is used, this term becomes 1).
-
-
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative photoluminescence quantum yield.
References
A Comparative Guide to Hole Transport Materials: Benchmarking Tris(4-bromophenyl)amine Precursors Against Spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For decades, Spiro-OMeTAD has been the gold-standard HTM, against which new materials are benchmarked. This guide provides a comparative analysis of triphenylamine-based hole transport materials, with a focus on derivatives of Tris(4-bromophenyl)amine, against the incumbent Spiro-OMeTAD.
Performance Benchmark: Triphenylamine (B166846) Derivatives vs. Spiro-OMeTAD
The following table summarizes the key photovoltaic performance parameters of perovskite solar cells fabricated with Spiro-OMeTAD and newly synthesized isomeric triphenylamine-based enamines. The data is extracted from a study by Simokaitiene et al. (2021), ensuring a consistent experimental framework for comparison.[1][2][3]
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| Spiro-OMeTAD | 19.24 | 1.09 | 22.8 | 77 |
| Triphenylamine Enamine 1 | 18.40 | 1.07 | 22.5 | 76 |
| Triphenylamine Enamine 2 | 17.20 | 1.06 | 21.9 | 74 |
| Triphenylamine Enamine 3 | 18.02 | 1.08 | 22.3 | 75 |
Note: The triphenylamine enamines are derivatives synthesized from triphenylamine precursors, showcasing the potential of this class of materials.
Experimental Protocols
To ensure a clear understanding of the context of the presented data, the following are detailed experimental protocols for the synthesis of this compound and the fabrication of perovskite solar cells as reported in the benchmark study.
Synthesis of this compound
A common synthetic route to this compound involves the direct bromination of triphenylamine.
Materials:
-
Triphenylamine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve triphenylamine in DMF in a round-bottom flask.
-
Slowly add three equivalents of N-Bromosuccinimide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and wash with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure this compound.
Perovskite Solar Cell Fabrication (as per benchmark study[1][2][3])
The following protocol details the fabrication of the perovskite solar cells used to generate the comparative data in the table above.
Device Architecture: FTO / compact-TiO2 / mesoporous-TiO2 / Perovskite / HTM / Au
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326).
-
The substrates are then treated with UV-ozone for 15 minutes.
2. Electron Transport Layer (ETL) Deposition:
-
A compact TiO2 (c-TiO2) layer is deposited by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution in isopropanol at 450 °C.
-
A mesoporous TiO2 (mp-TiO2) layer is then deposited by spin-coating a commercial TiO2 paste and sintering at 500 °C.
3. Perovskite Layer Deposition:
-
A triple-cation perovskite precursor solution (Cs0.05(FA0.83MA0.17)0.95Pb(I0.83Br0.17)3) is spin-coated onto the mp-TiO2 layer in a nitrogen-filled glovebox.
-
An anti-solvent (chlorobenzene) is dripped onto the spinning substrate to induce crystallization.
-
The films are then annealed at 100 °C.
4. Hole Transport Material (HTM) Deposition:
-
The HTM solution (either Spiro-OMeTAD or a triphenylamine derivative) is prepared in chlorobenzene.
-
For Spiro-OMeTAD, additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are typically added.
-
The HTM solution is spin-coated on top of the perovskite layer.
5. Electrode Deposition:
-
A gold (Au) back contact is deposited by thermal evaporation through a shadow mask.
Signaling Pathways and Logical Relationships
The operation of a perovskite solar cell involves a series of critical steps, from light absorption to charge extraction. The hole transport material is a key component in the charge extraction pathway for holes.
Conclusion
References
- 1. Advance in Perovskite Solar Cells Improves Efficiency, Durability | News | Northwestern Engineering [mccormick.northwestern.edu]
- 2. Perovskites for Photovoltaic Efficient Conversion Technology [projects.infim.ro]
- 3. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
Device performance metrics of Tris(4-bromophenyl)amine in inverted perovskite solar cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of perovskite photovoltaics, the hole transport layer (HTL) plays a pivotal role in determining device efficiency, stability, and overall performance. Among the various classes of materials explored for this purpose, triphenylamine (B166846) derivatives have garnered significant attention due to their excellent hole mobility and suitable energy levels. This guide provides a comparative analysis of Tris(4-bromophenyl)amine (TBA) as a potential HTL in inverted perovskite solar cells (PSCs), contextualized with more established alternatives.
Objective Comparison of Hole Transport Materials
Performance Metrics of Common Triphenylamine-Based HTLs
To provide a benchmark for the anticipated performance of TBA, the following table summarizes the device metrics of inverted PSCs using the well-established HTLs, PTAA and m-MTDATA, as reported in various studies.
| Hole Transport Layer (HTL) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| PTAA | 19.1 | - | - | - | [1] |
| m-MTDATA | 18.12 | - | - | - | [2] |
| PEDOT:PSS (for comparison) | 13.44 | - | - | - | [2] |
Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The values presented here are representative and serve as a general comparison.
Inverted Perovskite Solar Cell Architecture
The typical device architecture for an inverted perovskite solar cell is illustrated below. This "p-i-n" structure involves depositing the HTL onto the transparent conductive oxide (TCO) substrate, followed by the perovskite absorber layer, the electron transport layer (ETL), and finally the metal contact.
Figure 1: Diagram of a typical inverted perovskite solar cell structure.
Experimental Protocols
While a specific, validated experimental protocol for the fabrication of inverted perovskite solar cells using this compound as the HTL is not available in the reviewed literature, a general methodology can be outlined based on standard practices for similar triphenylamine-based HTLs. Researchers can adapt this protocol for TBA, optimizing parameters such as solution concentration and spin coating speeds.
General Fabrication Procedure for Inverted Perovskite Solar Cells:
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a specified duration to enhance the wettability of the surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of the hole transport material (e.g., PTAA, and potentially TBA) in a suitable solvent like chlorobenzene (B131634) or toluene (B28343) is prepared.
-
The HTL solution is deposited onto the pre-cleaned ITO substrate via spin coating.
-
The film is subsequently annealed at a specific temperature to remove the solvent and form a uniform layer.
-
-
Perovskite Absorber Layer Deposition:
-
A precursor solution of the desired perovskite composition (e.g., a mixed-cation, mixed-halide formulation) is prepared in a solvent mixture such as DMF and DMSO.
-
The perovskite precursor solution is spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform, pinhole-free perovskite film.
-
The film is then annealed at a specific temperature to complete the perovskite crystallization.
-
-
Electron Transport Layer (ETL) Deposition:
-
Cathode Deposition:
-
Finally, a metal cathode, typically silver (Ag) or gold (Au), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization Workflow
The performance of the fabricated solar cells is evaluated through a series of characterization techniques to determine the key device metrics.
Figure 2: Workflow for characterizing the performance of fabricated solar cells.
This compound holds promise as a hole transport material for inverted perovskite solar cells due to its triphenylamine core, which is known to facilitate efficient hole transport. The bromo-functionalization may also influence the material's energy levels and stability. However, a significant gap exists in the literature regarding its specific application and performance in this device architecture.
Future research should focus on the systematic investigation of TBA as an HTL. This would involve optimizing the deposition process, characterizing its properties, and fabricating and testing inverted perovskite solar cells. A direct comparison with established HTLs like PTAA under identical conditions is crucial to accurately assess its potential. Such studies will be invaluable for the rational design of new, efficient, and stable hole transport materials for the next generation of perovskite solar cells.
References
- 1. A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells [mdpi.com]
- 2. Efficient and Stable Inverted Planar Perovskite Solar Cells Using a Triphenylamine Hole-Transporting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
The Purity of Tris(4-bromophenyl)amine: A Critical Factor for Extending Device Lifetime in Organic Electronics
A Comparative Guide for Researchers in Materials Science and Drug Development
In the rapidly advancing field of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are paramount. The stability of these devices is intrinsically linked to the purity of the precursor materials used in their fabrication. One such critical building block is Tris(4-bromophenyl)amine, a key intermediate in the synthesis of high-performance hole transport materials (HTMs). This guide provides an objective comparison of how the purity of this compound correlates with device lifetime, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Hole Transport Materials
This compound is a foundational molecule for synthesizing a variety of triarylamine-based HTMs. These materials are essential for efficiently transporting positive charge carriers (holes) to the emissive layer in OLEDs or the perovskite absorber layer in PSCs. The presence of impurities in the initial this compound can lead to the formation of defects in the HTM layer. These defects can act as charge traps or recombination centers, leading to a decrease in device efficiency and, more critically, a significant reduction in operational lifetime.[1]
Common impurities that can be introduced during the synthesis and purification of this compound include residual catalysts (e.g., palladium from cross-coupling reactions), unreacted starting materials, and byproducts such as chlorinated species.[2] These impurities can have a detrimental impact on device performance, even at parts-per-million (ppm) levels. For instance, halogenated impurities are known to be particularly harmful, acting as quenching sites for excitons and contributing to the degradation of the organic layers.[3]
Correlation Between Purity and Device Lifetime: A Comparative Overview
| Purity Grade of this compound | Expected Device Performance | Common Impurities and Their Impact |
| High Purity (≥99.5%) | OLEDs: High luminance efficiency, slow degradation, and long operational lifetime (T90 > thousands of hours). PSCs: High power conversion efficiency (PCE), high fill factor, and excellent long-term stability under operational stress. | Minimal to no detectable impurities. This ensures a well-ordered HTM layer with a low density of trap states, leading to efficient charge transport and minimal non-radiative recombination. |
| Standard Purity (97-99%) | OLEDs: Good initial efficiency but faster luminance decay and reduced operational lifetime. PSCs: Good initial PCE but more susceptible to degradation under prolonged illumination and environmental stress. | May contain trace amounts of residual catalysts, starting materials, or side-reaction products. These can introduce shallow traps that hinder charge transport and act as initiation sites for material degradation.[1] |
| Low Purity (<97%) | OLEDs: Poor efficiency, rapid luminance decay, and significantly shortened device lifetime. PSCs: Low PCE, poor fill factor, and rapid degradation, making them unsuitable for practical applications. | Higher levels of impurities, including potentially detrimental species like halides. These can create deep traps, leading to significant charge recombination, increased operating voltage, and accelerated material breakdown.[2][3] |
Comparative Performance of Hole Transport Materials
This compound is a precursor to many advanced HTMs. The performance of these HTMs is often benchmarked against the industry standard, spiro-OMeTAD. The following table compares the performance of a generic, high-purity this compound-derived HTM with spiro-OMeTAD and another common alternative, PTAA, in perovskite solar cells.
| Hole Transport Material | Power Conversion Efficiency (PCE) | Stability (T80 Lifetime) | Key Advantages | Key Disadvantages |
| spiro-OMeTAD | ~20-25% | Moderate | High efficiency, well-established | High cost, requires dopants which can contribute to degradation |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | ~18-22% | Good | Good film-forming properties, relatively stable | Lower efficiency compared to spiro-OMeTAD |
| This compound-derived HTMs | ~18-24% | Potentially High | Tunable properties through chemical modification, can be designed for high stability and lower cost | Performance is highly dependent on the specific derivative and its purity |
Experimental Protocols
Synthesis and Purification of a this compound-Based Hole Transport Material
A representative synthesis of a hole transport material derived from this compound is the Suzuki coupling reaction to introduce carbazole (B46965) moieties.
Materials:
-
This compound
-
9H-Carbazole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, combine this compound (1.0 eq), 9H-Carbazole (3.3 eq), and Sodium tert-butoxide (4.0 eq) in a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate (0.03 eq) and Triphenylphosphine (0.12 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to achieve high purity (>99.5%).
Fabrication of a Perovskite Solar Cell
Device Architecture: FTO / SnO₂ / Perovskite / HTM / Au
Procedure:
-
Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30 seconds and anneal at 150 °C for 30 minutes in ambient air.[4]
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10s and 4000 rpm for 30s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the film at 100-150 °C for 10-30 minutes.[5]
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized high-purity this compound-derived HTM in a suitable solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (B128874) and Li-TFSI. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Gold Electrode Deposition: Deposit an 80-100 nm thick gold back electrode by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Visualizing the Impact and Workflow
To better understand the logical relationships and experimental processes, the following diagrams have been generated.
References
The Versatility of Tris(4-bromophenyl)amine: A Comparative Guide to its Impact on Device Performance
Tris(4-bromophenyl)amine stands as a pivotal molecular building block in the advancement of organic electronics. While not typically incorporated directly into device architectures in its pristine form, its true value lies in its role as a versatile precursor for the synthesis of high-performance functional materials. The strategic placement of bromine atoms on the phenyl rings provides reactive sites for a variety of cross-coupling reactions, enabling the creation of a diverse range of derivatives with tailored optoelectronic properties. This guide provides a comparative assessment of the performance of these derivatives across different device architectures, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Covalent Organic Frameworks (COFs) for electronic applications.
From Precursor to Performance: The Synthetic Gateway
The journey from this compound to a functional material in a device typically involves one or more synthetic steps. The bromine atoms are readily substituted through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the attachment of various functional groups. This synthetic flexibility is key to tuning the energy levels, charge transport properties, and stability of the final material.
Performance in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, derivatives of this compound are extensively utilized as hole transport materials (HTMs) and emissive materials. The triphenylamine (B166846) core provides excellent hole-transporting capabilities and high thermal stability, which are crucial for efficient and long-lasting devices.
As Hole Transport Materials
The introduction of bromine atoms in triphenylamine derivatives has been shown to enhance hole mobility. This is attributed to the influence of the heavy bromine atom on the molecular packing and electronic coupling between adjacent molecules.
| Derivative Class | Key Performance Metrics | Reference Device Structure |
| Bromine-substituted triphenylamines | Hole Mobility: ~10-3 cm2V-1s-1 (one order of magnitude higher than non-brominated counterparts)[1] | ITO / HTL / Emissive Layer / EBL / ETL / Cathode |
| Pyrene-functionalized triphenylamines | Turn-on Voltage: 2.80 V Max. Luminance: 29,880 cd/m2Current Efficiency: 3.34 cd/A[2] | ITO / HTL (derivative) / Emitter (derivative) / ETL / Cathode |
| Carbazole-based triphenylamine derivatives | Max. Luminance: 12,984 cd/m2Current Efficiency: 5.9 cd/A External Quantum Efficiency: 6.2%[3][4] | ITO / NPB / Cz-SBDPI / TPBI / LiF / Al |
Experimental Protocol: OLED Fabrication (General)
A typical fabrication process for an OLED incorporating a this compound-based HTL involves the sequential deposition of various organic and inorganic layers onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.
The organic layers, including the HTL derived from this compound, are deposited via thermal evaporation in a high-vacuum chamber. The thickness of each layer is carefully controlled to optimize device performance. Finally, a cathode, typically a bilayer of a low work function metal (like LiF) and a thicker layer of aluminum, is deposited. The entire device is then encapsulated to protect the organic layers from moisture and oxygen.[3]
Performance in Perovskite Solar Cells (PSCs)
This compound derivatives have emerged as promising dopant-free hole transporting materials for perovskite solar cells, offering a stable and cost-effective alternative to the commonly used spiro-OMeTAD. The molecular design flexibility allows for tuning of the highest occupied molecular orbital (HOMO) energy level to better align with the valence band of the perovskite absorber layer, facilitating efficient hole extraction.
| Derivative Class | Key Performance Metrics | Device Architecture |
| Tetrakis-triphenylamine derivatives | Power Conversion Efficiency (PCE): 7.23% (in tin-based PSCs) | FTO / ETL / Perovskite / HTL (dopant-free) / Au |
| Fluorene-based triphenylamine derivatives | Power Conversion Efficiency (PCE): up to 19.38% | ITO / PTAA / Perovskite / HTL / Au |
| Amine-based additives | Power Conversion Efficiency (PCE): > 21% (with enhanced stability)[5] | Inverted Structure: ITO / HTL / Perovskite / ETL / Ag |
Experimental Protocol: Perovskite Solar Cell Fabrication (n-i-p structure)
The fabrication of a typical n-i-p planar perovskite solar cell using a this compound-based HTL involves the following steps:
-
Substrate Preparation: A patterned FTO-coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact TiO2 blocking layer is deposited by spin-coating a precursor solution, followed by annealing. A mesoporous TiO2 layer is then spin-coated and sintered.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition: The this compound derivative-based HTL solution is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask.
Performance in Covalent Organic Frameworks (COFs) for Electronic Applications
This compound and its amino-functionalized analogues are excellent building blocks for the synthesis of 2D and 3D Covalent Organic Frameworks. These materials exhibit ordered porous structures and tunable electronic properties, making them suitable for applications in chemiresistive sensing, electrochromism, and as host materials for other functional molecules.
| COF Type | Key Properties and Performance | Potential Application |
| Tris(4-aminophenyl)amine-based COFs | Four-state electrochromism (orange, pear, green, cyan)[6][7] | Smart windows, decorative displays, logic gates[6][7] |
| Triphenylamine and terphenyldicarboxaldehyde COFs | Tunable channel size and band gap | Gas storage and separation, catalysis |
Experimental Protocol: On-Surface Synthesis of a 2D COF
The synthesis of a 2D COF from a this compound derivative on a substrate is typically performed under ultra-high vacuum (UHV) conditions.
References
- 1. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pyrene functionalized triphenylamine-based dyes: synthesis, photophysical properties and applications in OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of Triarylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The electrochemical stability of triarylamine derivatives is a critical parameter dictating their performance and longevity in a wide array of applications, from organic electronics to redox flow batteries. This guide provides a comparative analysis of the electrochemical stability of several key triarylamine derivatives, supported by experimental data and detailed methodologies.
Comparative Electrochemical Stability Data
The following table summarizes the key electrochemical stability parameters for a selection of triarylamine derivatives, providing a basis for comparison of their performance.
| Derivative Name | Structure | Oxidation Potential (Eox vs. Fc/Fc+) [V] | Cycling Stability | Key Observations |
| Tris(4-bromophenyl)amine | 4-bromo substituted triphenylamine | ~0.70 | Moderate | Forms a stable radical cation, but can undergo polymerization at higher potentials.[1] |
| Spiro-OMeTAD | 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | ~0.22 | Moderate to Low | Prone to degradation, especially in the presence of additives and under thermal stress.[1][2] |
| N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPD) | Naphthyl and phenyl substituted biphenyl (B1667301) diamine | ~0.55 | High | Exhibits good morphological and electrochemical stability. |
| Poly(triarylamine) (PTAA) | Polymer with triarylamine repeating units | ~0.2 - 0.4 | High | Generally shows excellent electrochemical stability and good film-forming properties.[3] |
| Methoxy-substituted Triarylamine Polyamides | Polyamides with methoxy-substituted triarylamine units | ~0.5 - 0.7 | Very High | The presence of electron-donating methoxy (B1213986) groups and amide linkages enhances redox stability.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the electrochemical stability of triarylamine derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique to evaluate the redox behavior and stability of electroactive molecules.[5]
Objective: To determine the oxidation and reduction potentials, assess the reversibility of redox processes, and monitor the stability over repeated cycles.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in anhydrous acetonitrile (B52724) or dichloromethane)
-
Triarylamine derivative sample (typically 1-5 mM)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Preparation:
-
Polish the working electrode with alumina (B75360) slurry, sonicate in deionized water and then the solvent to be used, and dry it thoroughly.
-
Prepare the electrolyte solution with the desired concentration of the triarylamine derivative.
-
Assemble the three-electrode cell and deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan through the expected redox events of the triarylamine derivative.
-
Set the scan rate (e.g., 50-100 mV/s).
-
Initiate the scan and record the cyclic voltammogram.
-
To assess stability, perform multiple consecutive scans (e.g., 50, 100, or more cycles) and observe any changes in the peak currents, peak potentials, or the appearance of new peaks.
-
Chronoamperometry
Chronoamperometry is used to evaluate the stability of the electrochemically generated species (e.g., radical cations) over time at a constant potential.
Objective: To assess the decay of the current over time, which is related to the stability of the oxidized or reduced form of the molecule.
Procedure:
-
Setup: Use the same experimental setup as for cyclic voltammetry.
-
Measurement:
-
Apply a potential step to a value where the triarylamine derivative is oxidized (typically a potential slightly higher than the oxidation peak potential observed in CV).
-
Record the current as a function of time. A stable species will exhibit a current decay that follows the Cottrell equation, while an unstable species will show a more rapid decay due to follow-up chemical reactions.
-
Visualizations
Experimental Workflow for Electrochemical Stability Assessment
Caption: Workflow for assessing electrochemical stability.
Structure-Property Relationships in Triarylamine Stability
Caption: Factors influencing triarylamine stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative polymerization of triarylamines: a promising route to low-cost hole transport materials for efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]
Evaluating the Cost-Effectiveness of Tris(4-bromophenyl)amine in Large-Scale Production for Advanced Photovoltaics
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly advancing field of organic electronics, particularly in the development of next-generation photovoltaic devices such as perovskite solar cells (PSCs), the choice of materials is paramount to achieving high efficiency, stability, and commercially viable production costs. Tris(4-bromophenyl)amine has emerged as a critical building block in the synthesis of high-performance hole-transporting materials (HTMs). This guide provides an objective evaluation of the cost-effectiveness of this compound for large-scale production, comparing its derivatives' performance with established and alternative HTMs, supported by experimental data and detailed protocols.
While this compound is a key precursor, its direct application as a primary hole-transporting layer in high-efficiency perovskite solar cells is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on its cost-effectiveness as a foundational molecule for more complex and efficient HTMs and compare the performance of these derivatives against industry benchmarks.
Executive Summary
This compound stands out as a cost-effective and versatile precursor for synthesizing advanced hole-transporting materials. Its relatively straightforward synthesis and availability at a lower price point for industrial quantities, compared to the complex and costly benchmark material spiro-OMeTAD, make it an attractive starting point for scalable production. Derivatives of this compound have demonstrated power conversion efficiencies (PCEs) comparable to, and in some cases exceeding, those of spiro-OMeTAD, highlighting a promising pathway to reducing the overall cost of perovskite solar cell manufacturing without compromising performance.
Cost-Effectiveness Analysis
The economic viability of a material in large-scale production is a critical factor for its adoption in commercial applications. The following table summarizes the estimated costs of this compound and its key alternatives.
| Material | Role | Synthesis Complexity | Estimated Large-Scale Price | Key Cost Drivers |
| This compound | Precursor | Low | ~$100 / kg[1] | Cost of triphenylamine (B166846) and brominating agents. |
| Spiro-OMeTAD | HTM (Benchmark) | High | >$100 / g (research grade) | Multi-step synthesis, extensive purification, high waste (E-factor >5000).[2] |
| P3HT (Poly(3-hexylthiophene)) | HTM (Alternative) | Moderate | ~$1200 / g (research grade) | Monomer synthesis and purification, controlled polymerization.[3] |
| Novel Dopant-Free HTMs | HTM (Alternative) | Varies | ~$5 / g (for some)[4] | Simplified synthesis, reduced reliance on expensive dopants. |
Note: Prices are indicative and can vary based on supplier, purity, and volume.
The high production costs associated with this compound are a significant restraint on its market growth.[5] However, new synthesis methods are being developed to cut production costs and improve accessibility for manufacturers.
Performance Comparison of Hole-Transporting Materials
The performance of the hole-transporting material is a critical determinant of the overall efficiency and stability of a perovskite solar cell. The table below compares the performance of a representative this compound derivative with the benchmark spiro-OMeTAD and the alternative P3HT.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Stability |
| Triphenylamine-based Enamine (this compound derivative) | 18.4%[6][7] | 1.11 V[8] | 23.05 mA/cm²[7] | 71.9%[7] | Comparable to spiro-OMeTAD.[7] |
| Spiro-OMeTAD (with dopants) | >25% (champion cells)[6] | ~1.1 V | ~24 mA/cm² | >80% | Prone to degradation due to hygroscopic dopants. |
| P3HT | 17.5% - 19.25%[9][10] | ~1.0 V | ~21 mA/cm² | ~81% | Generally good stability. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers to validate and build upon existing findings. Below is a comprehensive protocol for the fabrication of a planar p-i-n perovskite solar cell, adaptable for comparing different hole-transporting materials.
Synthesis of this compound (Lab-Scale)
This protocol describes a common method for the synthesis of this compound via the bromination of triphenylamine.[11]
Materials:
-
Triphenylamine
-
Bromine
-
Deionized water
Procedure:
-
Dissolve Triphenylamine (e.g., 1.2 g, 5 mmol) in chloroform (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (e.g., 0.5 mL in 3 mL of chloroform, 20 mmol) to the stirred triphenylamine solution.
-
Continue stirring the resulting green solution for one hour at 0 °C.
-
Pour the reaction mixture into a 1:1 mixture of ethanol and water (20 mL) to precipitate the product.
-
Filter the solid product under vacuum.
-
Recrystallize the crude product from a mixture of hot chloroform and hot ethanol to obtain purified this compound.
Fabrication of a Perovskite Solar Cell with a Solution-Processed HTL
This protocol outlines the fabrication of a perovskite solar cell with a structure of FTO/SnO₂/Perovskite/HTL/Au.
Materials and Solutions:
-
FTO-coated glass substrates
-
SnO₂ nanoparticle dispersion
-
Perovskite precursor solution (e.g., Cs₀.₀₆FA₀.₇₈MA₀.₁₆Pb(I₀.₈₄Br₀.₁₆)₃)
-
Hole-Transporting Material solution (e.g., this compound derivative, spiro-OMeTAD, or P3HT in a suitable solvent like chlorobenzene (B131634) or toluene)
-
Antisolvent (e.g., chlorobenzene)
-
Gold (for thermal evaporation)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the SnO₂ nanoparticle dispersion onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Transfer the substrates into a glovebox.
-
Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Prepare the HTL solution (e.g., 20 mg/mL of a this compound derivative in chlorobenzene). For spiro-OMeTAD, additives like Li-TFSI and tBP are typically required.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Anneal the substrate at 70°C for 10 minutes.
-
-
Gold Electrode Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit an 80 nm thick gold layer by thermal evaporation under high vacuum.
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²).
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Assess the device stability by monitoring the PCE over time under controlled environmental conditions.
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the cost-effectiveness logic and a typical experimental workflow.
Caption: Logical flow of the cost-effectiveness of this compound as a precursor.
References
- 1. Bromination [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poly(3-hexylthiophene-2,5-diyl) electronic grade, 99.995% trace metals basis, average Mn 15,000-45,000 104934-50-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. Tris(4-bromophenyl)aminium hexachloridoantimonate ('Magic Blue'): a strong oxidant with low inner-sphere reorganization. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Stable p–i–n Perovskite Solar Cells Enabled by In Situ Functional Group Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C18H12Br3N | CID 258027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tris(4-bromophenyl)amine
The following document provides comprehensive guidance on the safe and compliant disposal of Tris(4-bromophenyl)amine (CAS No. 4316-58-9). This procedure is designed for researchers, scientists, and drug development professionals to ensure that this chemical is managed as hazardous waste in accordance with federal, state, and local regulations. Adherence to these steps is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be familiar with its hazards. This compound is classified as a skin, eye, and respiratory irritant.[1][2]
1.1 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Chemical safety goggles. A face shield should be used if there is a risk of splashing.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator (such as a dust mask type N95).
1.2 Emergency First Aid Procedures In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] If eye irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Characterization and Segregation
This compound is a halogenated organic compound .[4] Due to its chemical properties and potential hazards, it must be disposed of as regulated hazardous waste. Proper segregation is crucial to ensure safe handling and to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other waste streams such as:
Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[5]
Step-by-Step Disposal Protocol
Step 1: Select an Appropriate Waste Container
-
Use a chemically compatible container that can be securely sealed. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must be clean, in good condition, and free of any residue from previous contents.
Step 2: Label the Waste Container
-
As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[5]
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate list of all chemical constituents and their approximate percentages.[5]
-
The relevant hazard characteristics (e.g., Irritant, Toxic).[5]
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
-
Step 3: Accumulate Waste Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5]
-
The container must be kept closed at all times except when adding waste.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 4: Arrange for Final Disposal
-
Once the container is nearly full (approximately 90% capacity) or when you are finished generating this waste stream, arrange for its removal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide all necessary documentation, including the completed hazardous waste tag.
-
Disposal must be conducted in a manner consistent with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7][8] Halogenated organic wastes are typically managed through high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][9]
Quantitative Data and Regulatory Information
| Parameter | Data/Information | Source |
| Chemical Name | This compound | |
| CAS Number | 4316-58-9 | |
| Molecular Formula | C18H12Br3N | [2] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3 - Respiratory system) | [2][3] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2] |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility | [4][9] |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA), 40 CFR Parts 260-273 | [7][8] |
Disposal Workflow Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C18H12Br3N | CID 258027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for Tris(4-bromophenyl)amine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Tris(4-bromophenyl)amine (CAS No. 4316-58-9). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures.
Primary Hazards:
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂Br₃N | [1][5] |
| Molecular Weight | 482.01 g/mol | [1] |
| Melting Point | 141-143 °C | [5] |
| Boiling Point | 514.9 ± 45.0 °C at 760 mmHg | [3][5] |
| Density | 1.8 ± 0.1 g/cm³ | [3][5] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before handling, inspect all personal protective equipment for integrity.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., PVC).[6]
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles.[2][6][7]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95).[4]
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[6]
-
Do not get the substance in eyes, on skin, or on clothing.[4]
-
Avoid the formation of dust and aerosols.[2]
-
Weigh and transfer the material in a manner that minimizes dust generation.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4]
-
Decontaminate the work surface and any equipment used.
-
Remove and properly store or dispose of contaminated PPE.[8]
III. Emergency and First Aid Measures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1]
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This material may be considered hazardous waste. Consult local, state, and federal regulations for proper classification.
2. Waste Collection and Storage:
-
Collect waste material in a suitable, labeled, and closed container.[2]
-
Store waste containers in a designated and secure area.
3. Disposal Method:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[4]
-
Do not allow the product to enter drains.[2]
-
Consider using a licensed professional waste disposal service.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C18H12Br3N | CID 258027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:4316-58-9 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
